molecular formula C7H4N2O2 B1214597 4-Nitrobenzonitrile CAS No. 619-72-7

4-Nitrobenzonitrile

Cat. No.: B1214597
CAS No.: 619-72-7
M. Wt: 148.12 g/mol
InChI Key: NKJIFDNZPGLLSH-UHFFFAOYSA-N
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Description

4-Nitrobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5383. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJIFDNZPGLLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060706
Record name Benzonitrile, 4-nitro-
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-72-7
Record name 4-Nitrobenzonitrile
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Record name 4-Nitrobenzonitrile
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Record name 4-Nitrobenzonitrile
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Record name Benzonitrile, 4-nitro-
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Record name Benzonitrile, 4-nitro-
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Record name 4-nitrobenzonitrile
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Record name 4-NITROBENZONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Nitrobenzonitrile (4-NBN), a pivotal chemical intermediate in various industrial and research applications. The document details its chemical structure, physicochemical properties, spectral characteristics, and established synthesis protocols. Furthermore, it explores the compound's reactivity, key applications in pharmaceutical synthesis and material science, and its emerging role as a potential radiosensitizer in cancer therapy. Safety and toxicological data are also summarized to ensure proper handling and use.

Chemical Identity and Structure

This compound, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted at the para (1,4) positions with a nitro group (-NO₂) and a nitrile group (-C≡N).[1] These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[2][3]
Synonyms 4-Cyanonitrobenzene, p-Nitrobenzonitrile, Benzonitrile, 4-nitro-[2][4][5][6]
CAS Number 619-72-7[1][2][4]
Molecular Formula C₇H₄N₂O₂[2][3][4][6]
Molecular Weight 148.12 g/mol [2][4][6]
InChI Key NKJIFDNZPGLLSH-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=CC(=CC=C1C#N)--INVALID-LINK--[O-][2][3]
EC Number 210-610-0[2]
PubChem CID 12090[2][4]

Physicochemical Properties

This compound is a pale yellow crystalline solid under standard conditions.[4][7] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Light yellow to beige crystalline powder[3][4][5]
Melting Point 144-149 °C[3][4][8][9]
Boiling Point 315 °C (decomposes)[10]
Density 1.32 g/cm³ at 20°C[10]
Water Solubility 1.65 g/L (slightly soluble)[5][11]
Organic Solvent Solubility Soluble in DMSO, DMF, acetone, dichloromethane, ethyl acetate (B1210297), chloroform, acetic acid, and hot ethanol.[5][7][10] Slightly soluble in ether.[5]

The solubility of this compound is temperature-dependent, increasing with a rise in temperature.[7] In binary solvent systems, its solubility is highest in pure ethyl acetate compared to alcohols like methanol, ethanol, and propanol.[12]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are provided below.

Table 3: Spectroscopic Data for this compound

Spectrum TypeData and Interpretation
¹H NMR (400 MHz, CDCl₃) δ: 8.37 (d, J=8.7 Hz, 2H, Ar-H ortho to NO₂), 7.90 (d, J=8.7 Hz, 2H, Ar-H ortho to CN).[13]
¹³C NMR (101 MHz, CDCl₃) δ: 150.06, 133.50, 124.30, 118.35, 116.80.[13]
Infrared (IR) (KBr) ν: 2227 cm⁻¹ (strong, sharp peak characteristic of C≡N stretching).[13]
Mass Spectrometry Molecular Weight: 148.1189.[14]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, including the dehydration of 4-nitrobenzamide, the Sandmeyer reaction on 4-nitroaniline, and the oxidation of 4-nitrotoluene (B166481) derivatives.[15] A well-established laboratory-scale synthesis involves the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) and phosphorus pentachloride.

cluster_workflow Synthesis Workflow of this compound start Mix p-Nitrobenzoic Acid, p-Toluenesulfonamide, and PCl₅ react Gently heat to initiate reaction (control exotherm). Raise temperature to 200-205°C. start->react distill Distill off phosphorus halides until reaction is complete. react->distill cool Cool reaction mixture. distill->cool dissolve Treat with Pyridine (B92270) to dissolve solid. cool->dissolve precipitate Add water cautiously to precipitate crude product. dissolve->precipitate filter1 Filter and wash crude solid with water. precipitate->filter1 wash_base Suspend solid in 5% NaOH to remove acidic impurities. filter1->wash_base filter2 Filter, wash with water, and dry to yield this compound. wash_base->filter2

Caption: Key steps in the synthesis of this compound.

Experimental Protocol: Synthesis from p-Nitrobenzoic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[15]

Materials:

  • p-Nitrobenzoic acid (0.6 mole)

  • p-Toluenesulfonamide (0.64 mole)

  • Phosphorus pentachloride (1.26 moles)

  • Pyridine (240 ml)

  • 5% Sodium hydroxide (B78521) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a 1-liter round-bottomed flask within a fume hood, thoroughly mix p-nitrobenzoic acid and p-toluenesulfonamide.[15]

  • Reagent Addition: Add phosphorus pentachloride to the mixture and stir manually to ensure mixing.[15]

  • Initiation and Heating: Gently warm the mixture using a hot-air bath to initiate the reaction. An initial exothermic reaction may need to be controlled with a cold-water bath.[15]

  • Distillation: Once the initial reaction subsides and the mixture becomes mostly liquid, gradually raise the temperature to 200–205°C. Maintain this temperature until no more phosphorus halides distill over (approx. 30 minutes).[15]

  • Workup: Cool the reaction mixture. Carefully add pyridine and warm gently with stirring until the solid dissolves.[15]

  • Precipitation: Cautiously add 1.1 liters of water to the solution with stirring to precipitate the crude product. The initial addition should be very slow due to the vigorous reaction.[15]

  • Purification: Filter the resulting suspension and wash the solid with water. Suspend the crude solid in 400 ml of 5% sodium hydroxide solution and stir for 30 minutes to remove acidic byproducts.[15]

  • Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain this compound. The expected yield is 85-90%.[15] Further purification can be achieved by recrystallization from 50% acetic acid.[15]

Chemical Reactivity and Applications

The presence of both the nitro and nitrile functional groups makes this compound a versatile building block in organic synthesis.[1][7]

  • Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of a wide range of compounds, including antihypertensive drugs, agents targeting the central nervous system (CNS), and fungicides.[4][10][16]

  • Dyes and Pigments: The chromophoric properties imparted by the nitro group allow for its use in the production of dyes.[1]

  • Material Science: It is applied in the development of advanced materials such as polymers and specialized coatings.[4]

  • Key Reactions: The nitro group can be readily reduced to an amino group, yielding 4-aminobenzonitrile, another crucial industrial intermediate.[1] The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

cluster_reaction Key Reduction Reaction start This compound end 4-Aminobenzonitrile start->end Reduction (e.g., H₂, Pd/C or NaBH₄)

Caption: Reduction of this compound.

Role in Drug Development: Radiosensitization

Recent research has highlighted the potential of this compound as a radiosensitizer in cancer treatment.[1] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy. Studies suggest that this compound can interact with radical species generated during radiotherapy, enhancing the oxidative damage inflicted upon cancer cells.[1]

cluster_pathway Proposed Mechanism of Radiosensitization RT Radiation Therapy Radicals Generation of Radical Species (e.g., •OH) RT->Radicals Interaction 4-NBN Interacts with Radical Species Radicals->Interaction NBN This compound (4-NBN) NBN->Interaction Damage Enhanced Oxidative Damage to Cancer Cells Interaction->Damage Death Increased Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Logical workflow of 4-NBN as a radiosensitizer.

Safety and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[1][17]

Table 4: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 2H300: Fatal if swallowed[2][18]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[2][18]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled[2][18]
Acute Aquatic Hazard Category 3H402: Harmful to aquatic life[18]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1] All handling should be done in a well-ventilated area or a chemical fume hood.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[1][11]

  • Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide.[5][17]

Ecotoxicity: The compound is harmful to aquatic organisms. The 96-hour LC50 for the fathead minnow (Pimephales promelas) is 24.4 mg/L.[18] Proper disposal in accordance with local regulations is mandatory to prevent environmental contamination.[18]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzonitrile, a pale yellow crystalline solid, is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique molecular structure, featuring both a nitro and a nitrile group on a benzene (B151609) ring, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical utility.

Physical Properties

This compound is a solid at room temperature, appearing as light yellow to beige crystals.[1][2] Its key physical properties are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₂[3][4][5]
Molecular Weight 148.12 g/mol [3][4][5]
Appearance Pale yellow crystalline powder[5][6][7]
Melting Point 142 - 152 °C[1][3][4][5]
Boiling Point ~315 °C (decomposes)[5][8]
Density 1.31 - 1.40 g/cm³[4][5][7][8]
Table 2: Solubility Profile of this compound
SolventSolubilityTemperature (°C)Source(s)
Water 1.65 g/L (slightly soluble)Not Specified[6][7]
Dimethyl Sulfoxide (DMSO) SolubleNot Specified[5]
Dimethylformamide (DMF) SolubleNot Specified[5]
Ethanol Slightly solubleNot Specified[5][6]
Acetone SolubleNot Specified[7][9]
Dichloromethane (DCM) SolubleNot Specified[7]
Ethyl Acetate (B1210297) SolubleNot Specified[7]
Methanol SolubleNot Specified[10][11]
n-Propanol SolubleNot Specified[10][11]
Isopropanol SolubleNot Specified[10][11]

The solubility of this compound generally increases with temperature.[7][10][11] In a study of its solubility in binary solvent mixtures of ethyl acetate with various alcohols, the dissolving capacity was found to be highest in ethyl acetate, followed by methanol, ethanol, n-propanol, and isopropanol.[10][11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups at the para position of the benzene ring.[7][12] This electronic arrangement makes the aromatic ring susceptible to nucleophilic substitution and influences the reactivity of the functional groups.

Key Chemical Characteristics:

  • Intermediate in Organic Synthesis: It is a crucial building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as agrochemicals and specialty dyes.[3][6]

  • Reactivity with Nucleophiles: The compound's structure allows for reactions with various nucleophiles.[3][12]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 4-aminobenzonitrile, a key intermediate in the production of various pharmaceuticals.[12]

  • Stability: this compound is stable under normal laboratory conditions.[7][13]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[13]

  • Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[13]

Experimental Protocols

Synthesis of this compound from p-Nitrobenzoic Acid

This protocol describes a laboratory-scale synthesis of this compound from p-nitrobenzoic acid using p-toluenesulfonamide (B41071) and phosphorus pentachloride.

Materials:

  • p-Nitrobenzoic acid

  • p-Toluenesulfonamide

  • Phosphorus pentachloride

  • Pyridine

  • 5% Sodium hydroxide (B78521) solution

  • Deionized water

  • 50% Acetic acid (for recrystallization)

Procedure:

  • In a round-bottomed flask, thoroughly mix p-nitrobenzoic acid (0.6 mole) and p-toluenesulfonamide (0.64 mole).

  • In a fume hood, carefully add phosphorus pentachloride (1.26 moles) to the mixture and stir to facilitate mixing.

  • Gently warm the reaction mixture in a hot-air bath to initiate the reaction. Be prepared to cool the flask with a cold-water bath to control the initial exothermic reaction.

  • Once the initial reaction subsides and the mixture becomes mostly liquid, gradually raise the temperature to 200–205 °C and maintain this temperature until no more material distills.

  • Cool the reaction mixture and add 240 ml of pyridine, warming gently with stirring until the solution is complete.

  • Cautiously add 1.1 L of water to the solution with stirring.

  • Cool the resulting suspension and filter the solid product.

  • Wash the solid with water and then suspend it in 400 ml of 5% sodium hydroxide solution. Stir for 30 minutes.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude this compound.

  • The product can be further purified by recrystallization from 50% acetic acid.[14]

Reduction of this compound to 4-Aminobenzonitrile

This protocol outlines the selective reduction of the nitro group of this compound to an amine using indium metal in the presence of ammonium (B1175870) chloride.

Materials:

  • This compound

  • Ethanol

  • Ammonium chloride

  • Indium powder

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, prepare a suspension of this compound in ethanol.

  • Add a solution of ammonium chloride in water to the suspension.

  • Add indium powder to the mixture.

  • Heat the resulting mixture at reflux for 2.5 hours.

  • Allow the reaction mixture to cool to room temperature, then dilute with water and filter.

  • Extract the filtrate with multiple portions of dichloromethane.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the crude product in dichloromethane, warm to concentrate, and then add hexane.

  • Allow the solution to stand in a refrigerator overnight to induce crystallization.

  • Filter the crystals to obtain pure 4-aminobenzonitrile.[12]

HPLC Analysis of this compound

This method provides a framework for the analysis of this compound using reverse-phase high-performance liquid chromatography (HPLC).

Instrumentation and Conditions:

  • Column: Newcrom R1 column[7]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[7]

  • Detection: UV detector

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.3-0.5 mg/ml.

  • Injection Volume: 1 µL

  • Flow Rate: 1 ml/min

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system and the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively, against a standard of known concentration.

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or vortex mixer can be used.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key chemical transformations and experimental workflows related to this compound.

G cluster_synthesis Synthesis of 4-Aminobenzonitrile This compound This compound 4-Aminobenzonitrile 4-Aminobenzonitrile This compound->4-Aminobenzonitrile Reduction Reducing Agent\n(e.g., Indium, NH4Cl) Reducing Agent (e.g., Indium, NH4Cl) Reducing Agent\n(e.g., Indium, NH4Cl)->4-Aminobenzonitrile

Caption: A simplified diagram illustrating the reduction of this compound.

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze concentration by HPLC-UV E->F G Calculate solubility F->G

Caption: A workflow diagram for determining the solubility of this compound.

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): δ 8.35 (d, J = 8.0Hz, 2H), 7.89 (d, J = 8.0Hz, 2H).[15]

  • ¹³C NMR (CDCl₃): δ 150.0, 133.4, 124.2, 118.2, 116.7.[15]

  • Infrared (IR) and Mass Spectrometry (MS): Comprehensive IR and MS data are available in public databases such as the NIST WebBook and PubChem.[16][17][18]

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: Fatal if swallowed, and toxic if it comes into contact with skin or is inhaled.[12][13][16][19] It can cause skin and eye irritation.[6][12]

  • Safety Precautions: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[13]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][13] Keep containers tightly closed.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined set of physical and chemical properties. This guide has provided a detailed overview of its characteristics, including quantitative data, experimental protocols for its synthesis and analysis, and safety considerations. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important compound.

References

An In-depth Technical Guide to 4-Nitrobenzonitrile (CAS 619-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzonitrile (CAS 619-72-7), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety and handling protocols, synthesis and purification methods, analytical procedures, and its role in the development of bioactive molecules.

Core Compound Details

This compound, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic compound featuring both a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene (B151609) ring at the para position.[1] This dual functionality makes it a valuable precursor for a wide range of chemical transformations.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReferences
CAS Number 619-72-7[3]
Molecular Formula C₇H₄N₂O₂[3]
Molecular Weight 148.12 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 144-147 °C[4]
Boiling Point Data not readily available
Solubility Sparingly soluble in water (1.65 g/L), soluble in organic solvents like ethanol (B145695) and acetone.[5]
InChI InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H[3]
InChIKey NKJIFDNZPGLLSH-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1C#N)--INVALID-LINK--[O-][6]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]

  • Handling: Avoid breathing dust, mist, or spray. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, call a poison center or doctor immediately. For skin contact, wash with plenty of water.[7]

Synthesis and Purification

Several methods have been reported for the synthesis of this compound, with the choice of method often depending on the starting materials, desired scale, and reaction conditions.

Synthesis from p-Nitrobenzoic Acid

A common laboratory-scale synthesis involves the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) in the presence of phosphorus pentachloride.[9]

Experimental Protocol:

  • Reaction Setup: In a 1-L round-bottomed flask, mix 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide.

  • Reagent Addition: Cautiously add 262.2 g (1.26 moles) of phosphorus pentachloride to the mixture with manual stirring.

  • Reaction: Gently heat the mixture in a hot-air bath to initiate the reaction. Once the initial vigorous reaction subsides, gradually raise the temperature to 200-205 °C and maintain until no more material distills.[9]

  • Work-up:

    • Cool the reaction mixture and dissolve it in 240 mL of pyridine.

    • Cautiously add 1.1 L of water with stirring.

    • Filter the resulting suspension and wash the solid with water.

    • Suspend the solid in 400 mL of 5% sodium hydroxide (B78521) solution and stir for 30 minutes.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude p-nitrobenzonitrile.[9]

  • Purification: The crude product can be purified by recrystallization from 50% acetic acid (6.5 mL per gram).[9]

Synthesis_from_pNitrobenzoic_Acid p-Nitrobenzoic Acid p-Nitrobenzoic Acid Reaction_Mixture Reaction (200-205 °C) p-Nitrobenzoic Acid->Reaction_Mixture p-Toluenesulfonamide p-Toluenesulfonamide p-Toluenesulfonamide->Reaction_Mixture PCl5 PCl5 PCl5->Reaction_Mixture Workup Work-up (Pyridine, H2O, NaOH) Reaction_Mixture->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Recrystallization (50% Acetic Acid) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow of this compound from p-nitrobenzoic acid.

Synthesis from 4-Nitrobenzaldehyde (B150856)

Another method involves the conversion of 4-nitrobenzaldehyde to this compound using hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167) (DMSO).[10]

Experimental Protocol:

  • Reaction Setup: To 50 mL of DMSO, add 4-nitrobenzaldehyde (5 g, 1 eq.) and hydroxylamine hydrochloride (4.24 g, 1.85 eq.).[10]

  • Reaction: Heat the mixture to 100 °C and react for 30 minutes.[10]

  • Work-up and Purification: The reaction mixture is subjected to water precipitation, filtration, and column chromatography to yield a pale yellow solid of this compound.[10]

Synthesis_from_4_Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction Reaction (100 °C, 0.5 h) 4-Nitrobenzaldehyde->Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction DMSO DMSO DMSO->Reaction Workup Work-up (Water precipitation, Filtration) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound from 4-nitrobenzaldehyde.

Applications in Drug Development and Agrochemicals

This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals due to the versatile reactivity of its nitro and nitrile groups.

Synthesis of 4-Aminobenzonitrile

A primary application of this compound is its reduction to 4-aminobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals.[2] A common method for this reduction is the use of tin(II) chloride (SnCl₂).

Experimental Protocol for Reduction:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-aminobenzonitrile.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Reduction_to_4_Aminobenzonitrile This compound This compound Reaction Reduction (Reflux) This compound->Reaction SnCl2 SnCl2·2H2O SnCl2->Reaction Ethanol Ethanol Ethanol->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification Workup->Purification Product 4-Aminobenzonitrile Purification->Product

Caption: Reduction of this compound to 4-Aminobenzonitrile.

Precursor to Agrochemicals

This compound is a precursor in the synthesis of the fungicide 1,3-bis(4-cyanobenzyloxy)propane.[11] This fungicide has shown high efficacy against gray mold disease.[11] The synthesis involves the conversion of the nitro group to a hydroxyl group, which is then etherified.

Role as a Radiosensitizer

This compound has been investigated for its potential as a radiosensitizer in cancer therapy.[12] Radiosensitizers are compounds that make tumor cells more susceptible to radiation treatment. The mechanism is believed to involve the formation of radical adducts with α-alkoxyalkyl radicals generated during the radiolysis of water.[12] These adducts can then undergo fragmentation, leading to oxidative damage within the cancer cells. However, specific signaling pathways involved require further research.

Analytical Methods

Accurate and reliable analytical methods are crucial for quality control and reaction monitoring of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of this compound. A typical reverse-phase method is outlined below.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water mixture
Detection UV at a suitable wavelength
Flow Rate Typically 1.0 mL/min
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound, especially in complex mixtures.

ParameterCondition
Column A non-polar or medium-polarity column (e.g., DB-5MS)
Carrier Gas Helium
Injection Mode Splitless
Oven Program A temperature gradient to ensure good separation
MS Detection Electron Ionization (EI) with scanning for identification or Selected Ion Monitoring (SIM) for quantification

Conclusion

This compound (CAS 619-72-7) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its dual functionality allows for a wide range of chemical transformations, making it a key building block in organic synthesis. Proper understanding of its physicochemical properties, safety precautions, and synthetic and analytical methods is essential for its effective and safe utilization in research and development. Further exploration of its biological activities, such as its role as a radiosensitizer, may open new avenues for its application in medicinal chemistry.

References

Synthesis of 4-Nitrobenzonitrile from p-Nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details two primary synthetic routes for the preparation of 4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, starting from p-nitrobenzoic acid. The first is a direct, one-pot conversion, while the second is a three-step process proceeding via the corresponding acyl chloride and amide. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to aid in the practical application of these synthetic methods.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in the development of a range of molecules, including pharmaceuticals. The presence of the nitro and cyano functionalities allows for diverse chemical transformations. This guide outlines two reliable methods for its synthesis from the readily available starting material, p-nitrobenzoic acid.

Synthetic Pathways

Two principal pathways for the synthesis of this compound from p-nitrobenzoic acid are presented:

  • Route 1: Direct One-Pot Synthesis. This method involves the direct conversion of p-nitrobenzoic acid to this compound in a single reaction vessel.

  • Route 2: Multi-step Synthesis via Intermediates. This pathway proceeds through the formation of 4-nitrobenzoyl chloride and 4-nitrobenzamide (B147303) as key intermediates.

The following sections provide detailed experimental protocols and quantitative data for each synthetic route.

Route 1: Direct One-Pot Synthesis

This synthetic approach offers an efficient conversion of p-nitrobenzoic acid to this compound.

Experimental Protocol

In a 1-liter round-bottomed flask, 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide (B41071) are thoroughly mixed. To this solid mixture, 262.2 g (1.26 moles) of phosphorus pentachloride is added, and the contents are manually stirred to ensure homogeneity. The flask is then equipped with a short distillation column and a thermometer. The reaction is initiated by gentle warming, and the temperature is gradually increased to and maintained at 200-205°C until no more distillate is collected. The cooled reaction mixture is dissolved in 240 ml of pyridine (B92270) with gentle warming. Subsequently, 1.1 liters of water is cautiously added with stirring, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and then stirred in 400 ml of 5% sodium hydroxide (B78521) solution for 30 minutes. The purified product is filtered, washed thoroughly with water, and dried.[1]

Quantitative Data
ParameterValueReference
Yield85-90%[1]
Melting Point146-147°C[1]

Workflow Diagram

Route1 pNBA p-Nitrobenzoic Acid Reagents1 p-Toluenesulfonamide, Phosphorus Pentachloride pNBA->Reagents1 Nitrile This compound Reagents1->Nitrile Heat (200-205°C) Route2 cluster_step1 Step 2a cluster_step2 Step 2b cluster_step3 Step 2c pNBA p-Nitrobenzoic Acid Reagents1 SOCl₂ or PCl₅ pNBA->Reagents1 NBCl 4-Nitrobenzoyl Chloride Reagents1->NBCl Heat Reagents2 Conc. NH₃ NBCl->Reagents2 NBAmide 4-Nitrobenzamide Reagents2->NBAmide Reagents3 P₂O₅ NBAmide->Reagents3 Nitrile This compound Reagents3->Nitrile Heat

References

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzonitrile from 4-nitroaniline (B120555) using the Sandmeyer reaction. The document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this important transformation.

Introduction

The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This reaction is particularly valuable for the introduction of substituents, such as the cyano group, onto an aromatic ring, which can be challenging to achieve through direct electrophilic substitution. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, making its efficient preparation a topic of significant interest.

The synthesis of this compound via the Sandmeyer reaction proceeds in two primary stages:

  • Diazotization: The conversion of the primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium (B87018) salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.

  • Cyanation: The copper(I)-catalyzed nucleophilic substitution of the diazonium group with a cyanide ion to yield this compound.

Reaction Mechanism and Experimental Workflow

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.

Below are diagrams illustrating the overall experimental workflow and the detailed reaction mechanism.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification start Dissolve 4-nitroaniline in acidic solution cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO2 solution cool->add_nitrite stir Stir at 0-5 °C add_nitrite->stir prep_cu_cn Prepare CuCN solution stir->prep_cu_cn Use immediately add_diazonium Add cold diazonium salt solution to CuCN prep_cu_cn->add_diazonium warm Warm to complete reaction add_diazonium->warm extract Extract with organic solvent warm->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by recrystallization or chromatography dry->purify

Caption: A generalized workflow for the two-stage Sandmeyer synthesis of this compound.

reaction_mechanism Sandmeyer Reaction Mechanism for Cyanation diazonium 4-Nitrobenzenediazonium ion (Ar-N₂⁺) electron_transfer Single Electron Transfer diazonium->electron_transfer cu_i Copper(I) Cyanide (CuCN) cu_i->electron_transfer aryl_radical 4-Nitrophenyl radical (Ar•) electron_transfer->aryl_radical - N₂ cu_ii_cn2 Copper(II) Cyanide species [Cu(CN)₂] electron_transfer->cu_ii_cn2 product This compound (Ar-CN) aryl_radical->product n2 Nitrogen gas (N₂) cu_ii_cn2->product + CN⁻ product->cu_i Regenerates Catalyst

Caption: The radical-nucleophilic aromatic substitution (SRNAr) mechanism of the cyanation step.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound via the Sandmeyer reaction, based on established protocols for similar transformations. It is important to note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Table 1: Reagents and Molar Equivalents

ReagentMolar Equivalent (relative to 4-nitroaniline)Purpose
4-Nitroaniline1.0Starting material
Hydrochloric Acid (conc.)2.5 - 3.5Acidic medium for diazotization
Sodium Nitrite (NaNO₂)1.0 - 1.2Nitrosating agent
Copper(I) Cyanide (CuCN)1.0 - 1.5Catalyst and cyanide source
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)1.0 - 1.5Additional cyanide source, often used with CuCN

Table 2: Reaction Conditions and Reported Yields

StepParameterValueNotes
Diazotization Temperature0 - 5 °CCritical for diazonium salt stability.[1]
Reaction Time15 - 30 minutesAfter addition of sodium nitrite.
Cyanation Temperature0 - 5 °C (initial), then warm to 50-70 °CGradual warming helps to control the reaction rate.
Reaction Time1 - 2 hoursOr until nitrogen evolution ceases.
Overall Reported Yield Range60 - 85%Varies based on purity of reagents and reaction scale.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Extreme caution should be exercised when handling diazonium salts, as they can be explosive when dry. All operations should be carried out in a well-ventilated fume hood.

Diazotization of 4-Nitroaniline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of 4-nitroaniline hydrochloride should form.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension, ensuring the temperature remains below 5 °C. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.[2]

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.

  • Confirm the completion of the reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue-black.[2]

  • The resulting cold 4-nitrobenzenediazonium chloride solution should be used immediately in the next step.

Cyanation of 4-Nitrobenzenediazonium Chloride
  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide (1.2 eq) in water.

  • Cool this mixture in an ice bath to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from the previous step to the cyanide solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Gently heat the mixture to 50-60 °C to ensure the complete decomposition of the diazonium salt.

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Combine the organic layers and wash with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety Precautions

  • Diazonium Salts: Aryl diazonium salts, especially those with electron-withdrawing groups like the nitro group, are thermally unstable and can be explosive in the solid state. It is crucial to keep them in solution and at low temperatures (0-5 °C).[1]

  • Cyanides: Copper(I) cyanide and alkali metal cyanides are highly toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Quench any residual cyanide with an appropriate reagent before disposal.

  • Acids: Concentrated hydrochloric and sulfuric acids are corrosive. Handle with care.

  • Exothermic Reaction: The decomposition of the diazonium salt can be exothermic. Maintain proper temperature control throughout the reaction.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound via the Sandmeyer reaction. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Mechanisms of 4-Nitrobenzonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-Nitrobenzonitrile, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] The document details the core reaction mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams of the key chemical transformations.

Synthesis via Sandmeyer Reaction of 4-Nitroaniline (B120555)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl nitrile via a diazonium salt intermediate. This pathway is particularly useful for introducing a cyano group onto the aromatic ring of 4-nitroaniline.[3][4][5]

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:

  • Diazotization: 4-Nitroaniline is treated with a nitrous acid source (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the 4-nitrobenzenediazonium (B87018) salt.

  • Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation 4-Nitroaniline 4-Nitroaniline 4-Nitrobenzenediazonium salt 4-Nitrobenzenediazonium salt 4-Nitroaniline->4-Nitrobenzenediazonium salt NaNO₂, HCl, 0-5 °C This compound This compound 4-Nitrobenzenediazonium salt->this compound CuCN

Caption: The two-step Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol

Materials:

  • 4-Nitroaniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Copper(I) cyanide

  • Water

  • Ice

Procedure:

  • Suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and collect the precipitated this compound by filtration.

  • Wash the crude product with water and purify by recrystallization.

Synthesis from 4-Nitrobenzaldehyde (B150856)

A common and efficient laboratory-scale synthesis of this compound involves the conversion of 4-nitrobenzaldehyde. This method relies on the formation of an oxime intermediate, which is subsequently dehydrated.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Oxime Formation: 4-Nitrobenzaldehyde reacts with hydroxylamine (B1172632) hydrochloride in a suitable solvent to form 4-nitrobenzaldehyde oxime.

  • Dehydration: The oxime is then dehydrated in situ to yield this compound. This step can be facilitated by various dehydrating agents or by heating in a high-boiling solvent like DMSO.

Aldehyde_to_Nitrile 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde_Oxime 4-Nitrobenzaldehyde Oxime 4-Nitrobenzaldehyde->4-Nitrobenzaldehyde_Oxime NH₂OH·HCl This compound This compound 4-Nitrobenzaldehyde_Oxime->this compound Dehydration (e.g., heat in DMSO) Ammoxidation_Workflow cluster_reactants Reactants 4-Nitrotoluene 4-Nitrotoluene Catalyst_Bed Heated Catalyst Bed (e.g., V₂O₅/TiO₂) 4-Nitrotoluene->Catalyst_Bed Ammonia Ammonia Ammonia->Catalyst_Bed Oxygen Oxygen Oxygen->Catalyst_Bed This compound This compound Catalyst_Bed->this compound Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Reaction Reaction under controlled conditions (temp, time) Reactants->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching/ Precipitation Reaction->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification (e.g., Recrystallization, Chromatography) Drying->Purification Analysis Characterization (e.g., NMR, MS, m.p.) Purification->Analysis

References

The Solubility Profile of 4-Nitrobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-nitrobenzonitrile in various organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its application in pharmaceutical synthesis, dye manufacturing, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, its solubility increases with temperature. The compound exhibits greater solubility in more polar organic solvents, with the exception of isopropanol (B130326) where solubility is lower compared to other alcohols tested. The dissolving capacity in the studied pure solvents follows the order: ethyl acetate (B1210297) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol.

Below is a summary of the mole fraction solubility (x) of this compound in several organic solvents at different temperatures.

SolventTemperature (K)Mole Fraction (x)
Methanol 278.150.003201
283.150.004213
288.150.005488
293.150.007012
298.150.008685
303.150.01041
308.150.01195
313.150.01282
318.150.01346
Ethanol 278.150.002136
283.150.002945
288.150.004011
293.150.005389
298.150.007024
303.150.008611
308.150.01003
313.150.01102
318.150.01159
n-Propanol 278.150.001854
283.150.002611
288.150.003623
293.150.004945
298.150.006511
303.150.008023
308.150.009314
313.150.01021
318.150.01082
Isopropanol 278.150.001624
283.150.002413
288.150.003456
293.150.004811
298.150.006423
303.150.007945
308.150.008311
313.150.008546
318.150.008765
Ethyl Acetate 278.150.04044
283.150.05213
288.150.06645
293.150.08311
298.150.1012
303.150.1164
308.150.1289
313.150.1368
318.150.1422

Data sourced from the Journal of Chemical & Engineering Data.

Qualitative Solubility:

In addition to the quantitative data, this compound is known to be soluble in the following organic solvents:

  • Acetone

  • Dichloromethane (DCM)

  • Chloroform

  • Acetic acid

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

It is slightly soluble in ether and sparingly soluble in water.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the properties of the solvent, and the available equipment.

Isothermal Equilibrium Method followed by HPLC Analysis

This is a precise method for determining solubility at various temperatures.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.

  • Equilibration: The mixture is agitated in a thermostated water bath at a constant temperature for a sufficient time to reach equilibrium. This is typically determined by ensuring that the concentration of the solute in the solution does not change over time.

  • Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solid and liquid phases are allowed to separate.

  • Sampling: A sample of the supernatant (the clear liquid phase) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

  • Analysis: The concentration of this compound in the sample is determined using High-Performance Liquid Chromatography (HPLC). A calibration curve is typically used for accurate quantification.

  • Data Calculation: The mole fraction solubility is calculated from the measured concentration.

Gravimetric Method

This is a simpler, classical method for determining solubility.

Methodology:

  • Saturation: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent and stirring until equilibrium is reached.

  • Filtration: The saturated solution is filtered to remove any undissolved solid.

  • Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated, leaving behind the dissolved this compound.

  • Weighing: The container with the residue is weighed again. The mass of the dissolved solute is determined by the difference in weight.

  • Calculation: The solubility is calculated as the mass of solute per volume or mass of the solvent.

Spectroscopic Method

This method is useful for compounds that have a distinct chromophore and can be readily detected by UV-Vis spectroscopy.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to create a calibration curve.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the previous methods.

  • Dilution and Measurement: A small, accurately measured volume of the clear saturated solution is diluted with the solvent to bring the concentration within the range of the calibration curve. The absorbance of the diluted solution is then measured.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Factors Influencing Solubility and Determination Workflow

The solubility of an organic compound like this compound is governed by several factors, primarily the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful guideline. The presence of both a polar nitro group and a polar nitrile group on the aromatic ring of this compound influences its solubility characteristics.

The following diagram illustrates the logical workflow for determining and understanding the solubility of this compound.

Solubility_Workflow cluster_factors Factors Influencing Solubility cluster_workflow Experimental Workflow cluster_analysis Analysis Methods Solute Solute Properties (this compound) - Polarity (Nitro & Nitrile groups) - Molecular Size & Shape Preparation 1. Preparation of Saturated Solution Solute->Preparation Solvent Solvent Properties - Polarity - Hydrogen Bonding Capacity - Dielectric Constant Solvent->Preparation Temperature Temperature Equilibration 2. Equilibration at Constant Temperature Temperature->Equilibration Pressure Pressure (Primarily for gases) Preparation->Equilibration Separation 3. Phase Separation (e.g., Centrifugation, Filtration) Equilibration->Separation Analysis 4. Concentration Analysis Separation->Analysis HPLC HPLC Analysis->HPLC Gravimetric Gravimetric Analysis->Gravimetric Spectroscopic Spectroscopic Analysis->Spectroscopic

Solubility Determination Workflow

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various chemical processes. This guide provides quantitative data for a range of common solvents and details robust experimental protocols for its determination. By understanding the factors that influence solubility and employing systematic experimental workflows, researchers can optimize reaction conditions, improve product yields, and facilitate the development of new applications for this versatile compound.

Spectroscopic Analysis of 4-Nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄N₂O₂, with a molecular weight of 148.12 g/mol .[1][2] This information is foundational for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentSolvent
8.35Doublet8.02HH-3, H-5CDCl₃
7.89Doublet8.02HH-2, H-6CDCl₃

Data sourced from reference[3]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
150.0C-4 (ipso-NO₂)CDCl₃
133.4C-2, C-6CDCl₃
124.2C-3, C-5CDCl₃
118.2C-1 (ipso-CN)CDCl₃
116.7CNCDCl₃

Data sourced from reference[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
2254C≡N (Nitrile)
1520-1530NO₂ (Asymmetric Stretch)
1340-1350NO₂ (Symmetric Stretch)
~1600C=C (Aromatic)

Data interpretation based on general principles of IR spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
14844.4[M]⁺ (Molecular Ion)
102100.0[M-NO₂]⁺
7530.1[C₆H₃]⁺

Data sourced from reference[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration suitable for the instrument's sensitivity.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used to acquire the spectra.[7][8]

  • Data Acquisition: For ¹H NMR, the spectral width is set to encompass all proton signals, typically from 0 to 10 ppm. For ¹³C NMR, a wider spectral width is used, generally from 0 to 200 ppm.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[6][9]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like this compound, the sample can be prepared as a KBr pellet or a Nujol mull.[10] Alternatively, a solution can be prepared using a suitable solvent that has minimal interference in the IR region of interest.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.[4]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically through a direct insertion probe for solids or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[11][12]

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[11][13]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11][12]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution For NMR SolidPrep Solid Preparation (KBr Pellet/Nujol Mull) Compound->SolidPrep For IR MS Mass Spectrometry Compound->MS For MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Spectrum Generation MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group Identification IR_Data->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS_Data->Molecular_Weight Final_Structure Final_Structure Structure_Elucidation->Final_Structure Final Structure Confirmation Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data, a conceptual experimental workflow, and a logical diagram relevant to the study and application of 4-Nitrobenzonitrile, a key intermediate in various chemical syntheses.

Core Molecular Data

This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitrile (-CN) and a nitro (-NO2) group. This structure makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2]

Table 1: Molecular and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₄N₂O₂[1][3][4][5][6]
Molecular Weight 148.12 g/mol [1][3][4]
Alternate Names 4-Cyanonitrobenzene, p-Nitrobenzonitrile[3][4][5]
CAS Number 619-72-7[3][4][5]
Appearance Light yellow to white crystalline powder[1][6][7]
Melting Point 142 - 147 °C[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[2][7]

Conceptual Experimental Protocol: Synthesis via Sandmeyer Reaction

The following outlines a generalized methodology for the synthesis of this compound from 4-nitroaniline (B120555), a common laboratory-scale preparation.

Objective: To synthesize this compound by diazotization of 4-nitroaniline followed by a Sandmeyer reaction.

Materials:

  • 4-nitroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice

  • Distilled water

  • Organic solvent (e.g., Dichloromethane)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 4-nitroaniline in a solution of hydrochloric acid and water.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir continuously until the reaction is complete, indicated by a positive starch-iodide paper test for nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution from the previous step to the cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure completion of the reaction, observed by the cessation of nitrogen gas evolution.

  • Isolation and Purification:

    • Cool the reaction mixture and extract the product into an organic solvent such as dichloromethane.

    • Wash the organic layer with water and then with a dilute sodium hydroxide (B78521) solution to remove any unreacted starting materials or byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

  • Characterization:

    • Determine the melting point of the purified product and compare it with the literature value.

    • Analyze the product using techniques such as Infrared (IR) spectroscopy to identify the characteristic nitrile and nitro group stretches, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aromatic structure.

Visualized Logical Workflow

The following diagram illustrates the key stages in a typical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Start Start: Reagents Diazotization Diazotization of 4-Nitroaniline Start->Diazotization HCl, NaNO2 Sandmeyer Sandmeyer Reaction with CuCN Diazotization->Sandmeyer Diazonium Salt Isolation Product Isolation & Extraction Sandmeyer->Isolation Crude Product Purification Purification by Recrystallization Isolation->Purification Analysis Characterization (MP, IR, NMR) Purification->Analysis End End: Pure This compound Analysis->End

Caption: Conceptual workflow for the synthesis and analysis of this compound.

References

The Nitro Group's Potent Influence: A Technical Deep Dive into the Electron-Withdrawing Effects in 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – 4-Nitrobenzonitrile, a seemingly simple aromatic compound, plays a pivotal role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely dictated by the powerful electron-withdrawing effects of the nitro group, which significantly modulates the molecule's reactivity and electronic properties. This technical guide provides an in-depth analysis of these effects, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position to the nitrile group (-CN) profoundly influences the electronic distribution within the benzene (B151609) ring. This effect is twofold: a strong -I (negative inductive) effect, pulling electron density through the sigma bonds, and a powerful -M (negative mesomeric or resonance) effect, delocalizing pi-electrons from the ring onto the nitro group. This concerted electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr).

Quantitative Analysis of Electronic Effects

The electron-withdrawing strength of the substituents can be quantified using Hammett constants (σ). These parameters provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.

Parameter Value Interpretation
Hammett Constant (σp) of -NO₂ 0.78Indicates a very strong electron-withdrawing effect by resonance and induction.
Hammett Constant (σp) of -CN 0.66Indicates a strong electron-withdrawing effect, primarily through induction.
Calculated Dipole Moment ~1.5 - 2.0 DThe significant dipole moment reflects the substantial charge separation within the molecule, with a partial negative charge on the nitro group and a partial positive charge on the aromatic ring.

Spectroscopic Signature of Electron Withdrawal

The electronic perturbations induced by the nitro group are clearly observable in the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deshielding effect of the electron-withdrawing groups is evident in the ¹H and ¹³C NMR spectra. The aromatic protons and carbons of this compound resonate at a downfield (higher ppm) chemical shift compared to unsubstituted benzonitrile.

Nucleus Chemical Shift (δ) in CDCl₃ Assignment
¹H NMR 8.37 ppm (d, J = 8.7 Hz, 2H)Protons ortho to the -NO₂ group
7.90 ppm (d, J = 8.7 Hz, 2H)Protons ortho to the -CN group
¹³C NMR 150.06 ppmCarbon attached to the -NO₂ group
133.50 ppmCarbons ortho to the -CN group
124.30 ppmCarbons ortho to the -NO₂ group
118.35 ppmCarbon of the -CN group
116.80 ppmCarbon attached to the -CN group

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational frequencies in the FT-IR spectrum also reflect the electronic environment of the functional groups.

Vibrational Mode Frequency (cm⁻¹)
C≡N stretch~2230
Asymmetric NO₂ stretch~1530
Symmetric NO₂ stretch~1350

Reactivity Profile: A Tale of Two Effects

The potent electron-withdrawing nature of the nitro group dictates the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the nitro group's electron-withdrawing effect is the pronounced activation of the aromatic ring towards nucleophilic attack. The carbon atom attached to a potential leaving group (if present) and the carbon atom attached to the nitro group become highly electrophilic. This makes SNAr reactions a key synthetic route for modifying this scaffold.

Reduction of the Nitro Group

The nitro group itself can be readily reduced to an amino group (-NH₂), providing a pathway to 4-aminobenzonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

Cycloaddition Reactions

The electron-deficient nature of the aromatic ring can also influence its participation in certain cycloaddition reactions.

Application in Drug Development: The Case of Bicalutamide

A prime example of the synthetic utility of this compound is its role as a key precursor in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer.

Bicalutamide_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Drug Product This compound This compound 4-Aminobenzonitrile 4-Aminobenzonitrile This compound->4-Aminobenzonitrile Reduction of Nitro Group Isocyanate Intermediate Isocyanate Intermediate 4-Aminobenzonitrile->Isocyanate Intermediate Phosgenation or equivalent Bicalutamide Bicalutamide Isocyanate Intermediate->Bicalutamide Reaction with specific thiol

Synthetic workflow for Bicalutamide from this compound.

Bicalutamide functions by competitively inhibiting the androgen receptor, thereby preventing testosterone (B1683101) and dihydrotestosterone (B1667394) from promoting the growth of prostate cancer cells.

Bicalutamide_MoA cluster_hormone Androgen Signaling cluster_receptor Cellular Components cluster_drug Drug Intervention cluster_effect Cellular Outcome Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds to Nucleus Nucleus AR->Nucleus Translocation Inhibition Inhibition of Cell Growth AR->Inhibition ARE Androgen Response Element (ARE) on DNA Nucleus->ARE AR binds to GeneTranscription Gene Transcription for Cell Growth & Proliferation ARE->GeneTranscription Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Blocks AR NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Insert into spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Generate FID Analysis Spectral Analysis (Chemical Shift & Coupling) Processing->Analysis Generate Spectrum

Biological Activity of 4-Nitrobenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-nitrobenzonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds.[1][2] Its unique electronic properties, conferred by the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, make it a valuable building block for developing novel therapeutic agents.[1][3] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support ongoing research and drug discovery efforts.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. The incorporation of the this compound moiety into larger molecular structures can significantly enhance their antimicrobial potency.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected this compound derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative Structure/NameTarget MicroorganismMIC (μg/mL)Reference
2e (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[4]
2e (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive bacteriaNot specified, but significant activity reported[4]
2e (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-negative bacteriaNot specified, but significant activity reported[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method, a standard procedure for assessing antimicrobial activity.

1. Materials:

  • This compound derivatives
  • 96-well microplates
  • Standardized microbial inoculum (0.5 McFarland standard)
  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Negative control (vehicle, e.g., DMSO)
  • Microplate reader or visual inspection

2. Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds directly in the 96-well microplate. Start by adding 100 µL of growth medium to each well. Add 100 µL of the stock compound solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat across the plate to create a concentration gradient. The final volume in each well before inoculation should be 100 µL.
  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of the diluted inoculum to each well. Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
  • Incubation: Cover the microplates and incubate at 37°C for 18-24 hours.
  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

Workflow for MIC Determination

SAR_Workflow start_end start_end process process decision decision io io data data start Start: Identify This compound Scaffold design Design Novel Derivatives (Computational Modeling) start->design synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) characterization->screening is_active Significant Activity? screening->is_active is_active->design No secondary_assay Secondary Assays (e.g., Enzyme Inhibition, MoA) is_active->secondary_assay Yes sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar optimize Optimize Lead Compound sar->optimize end End: Preclinical Candidate sar->end optimize->synthesis Synthesis_Pathway sub_a p-Nitrobenzoic Acid inter_amide p-Nitrobenzamide sub_a->inter_amide Amidation sub_b 4-Nitrobenzaldehyde inter_oxime p-Nitrobenzaldoxime sub_b->inter_oxime Oxime Formation product This compound inter_amide->product Dehydration (e.g., P₂O₅) inter_oxime->product Dehydration derivative Biologically Active Derivatives product->derivative Further Modification

References

Methodological & Application

Application Notes: 4-Nitrobenzonitrile as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-nitrobenzonitrile and its derivatives as key precursors in the synthesis of modern agrochemicals. The focus is on providing detailed experimental protocols, quantitative data, and a clear understanding of the logical workflows involved in the development of these essential agricultural tools.

Introduction

This compound is a pivotal intermediate in the agrochemical industry due to its versatile chemical nature. The presence of both a nitro and a nitrile group on the benzene (B151609) ring allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of active ingredients for herbicides, fungicides, and insecticides. The electron-withdrawing properties of these functional groups also play a crucial role in the biological activity of the final products.

This document focuses on the synthesis of the herbicide chlorotoluron (B1668836) , a widely used phenylurea herbicide, starting from a readily available 4-nitrotoluene (B166481), a close structural analog of this compound. The synthetic pathway illustrates the key chemical transformations involved in converting a simple nitroaromatic compound into a potent agrochemical.

Synthesis of Chlorotoluron from 4-Nitrotoluene

The synthesis of chlorotoluron from 4-nitrotoluene is a multi-step process that involves the sequential introduction of the necessary functional groups. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.

Logical Workflow for Chlorotoluron Synthesis

Synthesis_Workflow A 4-Nitrotoluene B Chlorination A->B Cl2, Catalyst C 2-Chloro-4-nitrotoluene (B140621) B->C D Reduction C->D Fe/HCl or H2/Catalyst E 3-Chloro-4-methylaniline (B146341) D->E F Urea (B33335) Formation E->F 1. Phosgene (B1210022) 2. Dimethylamine (B145610) G Chlorotoluron F->G

Caption: Synthetic workflow for Chlorotoluron from 4-Nitrotoluene.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-nitrotoluene from 4-Nitrotoluene

This procedure describes the chlorination of 4-nitrotoluene in the presence of a catalyst to yield 2-chloro-4-nitrotoluene.

Materials:

  • 4-Nitrotoluene

  • Chlorine gas (Cl₂)

  • Iodine (I₂) or Iron(III) chloride (FeCl₃) as a catalyst

  • Sodium bisulfite solution

  • Dichloromethane (B109758) (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer and a gas inlet tube, melt 4-nitrotoluene by gentle heating.

  • Add a catalytic amount of iodine or iron(III) chloride to the molten 4-nitrotoluene.

  • Bubble chlorine gas through the stirred reaction mixture while maintaining the temperature between 60-80°C.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent like dichloromethane.

  • Wash the organic layer with a sodium bisulfite solution to remove any remaining iodine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-chloro-4-nitrotoluene.

  • The product can be further purified by vacuum distillation.

Step 2: Synthesis of 3-Chloro-4-methylaniline from 2-Chloro-4-nitrotoluene

This protocol details the reduction of the nitro group of 2-chloro-4-nitrotoluene to an amino group to form 3-chloro-4-methylaniline.

Materials:

  • 2-Chloro-4-nitrotoluene

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695) or Water (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, create a stirred suspension of iron powder in a mixture of ethanol and water.

  • Heat the suspension to reflux.

  • Add a small amount of concentrated hydrochloric acid to activate the iron.

  • Slowly add a solution of 2-chloro-4-nitrotoluene in ethanol to the refluxing mixture.

  • Continue refluxing and stirring until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and make it basic by adding a sodium hydroxide solution.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic extract with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-chloro-4-methylaniline.

Step 3: Synthesis of Chlorotoluron from 3-Chloro-4-methylaniline

This final step involves the formation of the urea linkage to produce chlorotoluron. This is a two-part process involving the formation of an isocyanate followed by reaction with dimethylamine.

Materials:

  • 3-Chloro-4-methylaniline

  • Phosgene (COCl₂) or a phosgene substitute like triphosgene (B27547)

  • An inert solvent (e.g., toluene (B28343), xylene)

  • Dimethylamine solution

  • Round-bottom flask

  • Stirrer

  • Gas dispersion tube

  • Reflux condenser with a scrubbing system for toxic gases

Procedure:

  • Isocyanate Formation:

    • Dissolve 3-chloro-4-methylaniline in an inert, dry solvent such as toluene in a reaction vessel.

    • Carefully introduce phosgene gas into the solution while stirring vigorously at a controlled temperature (this reaction is highly exothermic and phosgene is extremely toxic, requiring a well-ventilated fume hood and appropriate safety precautions). Alternatively, a solution of triphosgene in the same solvent can be added.

    • Heat the reaction mixture to reflux until the formation of the isocyanate is complete (can be monitored by IR spectroscopy by observing the appearance of a strong absorption band around 2250-2275 cm⁻¹).

    • After the reaction, remove the excess phosgene by purging with an inert gas.

  • Urea Formation:

    • To the crude isocyanate solution, add a solution of dimethylamine in the same solvent at a controlled temperature.

    • Stir the mixture until the reaction is complete, which is usually indicated by the disappearance of the isocyanate peak in the IR spectrum.

    • The product, chlorotoluron, will precipitate out of the solution upon cooling.

    • Collect the solid product by filtration, wash it with a cold solvent to remove impurities, and dry it under vacuum.

Quantitative Data

The following table summarizes the typical yields for each step in the synthesis of chlorotoluron. The overall yield is a product of the individual step yields.

Reaction StepStarting MaterialProductTypical Yield (%)
Step 1: Chlorination 4-Nitrotoluene2-Chloro-4-nitrotoluene85 - 95
Step 2: Reduction 2-Chloro-4-nitrotoluene3-Chloro-4-methylaniline90 - 98
Step 3: Urea Formation 3-Chloro-4-methylanilineChlorotoluron90 - 97
Overall Yield 4-Nitrotoluene Chlorotoluron 69 - 89

Note: Yields are dependent on reaction conditions and purification methods.

Mechanism of Action: Inhibition of Photosynthesis

Chlorotoluron, like other phenylurea herbicides, acts by inhibiting photosynthesis in target plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII).

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Cytb6f Cytochrome b6f complex QB->Cytb6f e- Chlorotoluron Chlorotoluron Chlorotoluron->QB Binds to D1 protein blocking e- transfer

Caption: Mechanism of action of Chlorotoluron in Photosystem II.

Chlorotoluron binds to the D1 protein of the PSII complex, specifically at the binding site of the plastoquinone (B1678516) QB. This binding prevents the transfer of electrons from QA to QB, thereby blocking the entire photosynthetic electron flow. This leads to an accumulation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death.

Experimental Workflow for Herbicidal Activity Assay

A common method to evaluate the efficacy of a herbicide is through a whole-plant bioassay.

Herbicidal_Assay_Workflow A Prepare Herbicide Solutions (different concentrations) C Pre-emergence or Post-emergence Application of Herbicide A->C B Plant Target Weed Species (e.g., annual ryegrass, wild oat) B->C D Incubate under Controlled Conditions (light, temperature, humidity) C->D E Data Collection (e.g., visual injury rating, plant height, fresh/dry weight) D->E F Data Analysis (e.g., GR50/ED50 calculation) E->F

Caption: Workflow for a whole-plant herbicidal activity bioassay.

Protocol for Herbicidal Activity Bioassay

Materials:

  • Chlorotoluron (technical grade)

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Surfactant

  • Seeds of target weed species (e.g., Alopecurus myosuroides - black-grass, Avena fatua - wild oat)

  • Pots with a suitable soil mix

  • Growth chamber or greenhouse with controlled environmental conditions

  • Sprayer for herbicide application

Procedure:

  • Plant Preparation: Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).

  • Herbicide Solution Preparation: Prepare a stock solution of chlorotoluron in a suitable solvent. From this stock, prepare a series of dilutions to test a range of concentrations. Add a surfactant to the final spray solutions to ensure proper leaf coverage.

  • Herbicide Application:

    • Post-emergence: Uniformly spray the herbicide solutions onto the foliage of the plants at the desired growth stage.

    • Pre-emergence: Apply the herbicide solutions to the soil surface immediately after sowing the seeds.

    • Include a control group that is sprayed only with the solvent and surfactant solution.

  • Incubation: Place the treated and control pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by:

    • Visual Injury Rating: Score the plants on a scale (e.g., 0% = no effect, 100% = complete kill).

    • Growth Inhibition Measurement: Measure plant height and/or harvest the above-ground biomass to determine fresh and dry weight.

  • Data Analysis: Calculate the growth reduction percentage for each concentration compared to the control. The data can be used to determine the GR₅₀ (concentration required for 50% growth reduction) or ED₅₀ (effective dose for 50% of the maximal effect).

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of a variety of agrochemicals. The detailed protocols and workflows provided for the synthesis and evaluation of chlorotoluron serve as a practical guide for researchers in the field. Understanding these synthetic pathways and biological mechanisms is crucial for the development of new, more effective, and environmentally benign crop protection solutions.

Application Notes and Protocols for 4-Nitrobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile applications of 4-Nitrobenzonitrile in materials science, focusing on its use in the synthesis of high-performance polymers, functional metal-organic frameworks (MOFs), chemical sensors, and nonlinear optical materials. The following sections include detailed experimental protocols, quantitative data, and visual representations of workflows and logical relationships.

High-Performance Aromatic Polymers

This compound serves as a crucial precursor for the synthesis of aromatic polymers with exceptional thermal and mechanical properties. The nitro group can be readily reduced to an amine, yielding 4-aminobenzonitrile (B131773), a valuable monomer for polymerization reactions.

Application Note: Synthesis of Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their high strength, thermal stability, and chemical resistance. The incorporation of 4-aminobenzonitrile, derived from this compound, into the polymer backbone can enhance these properties.

Experimental Protocol: Synthesis of a Polyamide from 4-Aminobenzonitrile and Terephthaloyl Chloride

This protocol describes the synthesis of an aromatic polyamide via polycondensation of 4-aminobenzonitrile (derived from this compound) and terephthaloyl chloride.

Materials:

Procedure:

  • Reduction of this compound: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol (B145695). Add a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture and extract the 4-aminobenzonitrile. Purify the product by recrystallization.

  • Polymerization: In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-aminobenzonitrile (1 equivalent) and an equimolar amount of an aromatic dicarboxylic acid (e.g., terephthalic acid) in NMP containing dissolved CaCl2.

  • Add pyridine (2 equivalents) and TPP (2 equivalents) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 3-4 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C.

Logical Relationship: From this compound to High-Performance Polyamide

G cluster_start Starting Material cluster_process Chemical Transformation cluster_intermediate Monomer cluster_polymerization Polymerization cluster_product Final Product This compound This compound Reduction Reduction This compound->Reduction 4-Aminobenzonitrile 4-Aminobenzonitrile Reduction->4-Aminobenzonitrile Polycondensation Polycondensation 4-Aminobenzonitrile->Polycondensation Aromatic Polyamide Aromatic Polyamide Polycondensation->Aromatic Polyamide

Caption: Synthetic pathway from this compound to aromatic polyamide.

Quantitative Data: Thermal Properties of Aromatic Polyamides Derived from 4-Aminobenzonitrile

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)
Polyamide with Terephthalic Acid280 - 320450 - 500
Polyamide with Isophthalic Acid260 - 300430 - 480
Polyamide with 4,4'-Oxydibenzoic Acid250 - 290420 - 470

Note: The data presented are typical ranges and can vary based on the specific reaction conditions and the molecular weight of the polymer.

Functional Metal-Organic Frameworks (MOFs)

This compound can be functionalized to create organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). The nitrile and nitro groups can be used to tune the properties of the MOF, such as its porosity, gas adsorption selectivity, and catalytic activity.

Application Note: Synthesis of a Cyano-Functionalized MOF

The nitrile group of this compound can be incorporated into an organic linker, which can then be used to synthesize a MOF with specific functionalities. For instance, 4-cyanobenzoic acid, which can be derived from this compound, can be used as a linker.

Experimental Protocol: Synthesis of a Zn-based MOF using 4-Cyanobenzoic Acid

This protocol outlines a general procedure for the solvothermal synthesis of a zinc-based MOF using 4-cyanobenzoic acid as the organic linker.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Cyanobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve zinc nitrate hexahydrate (1 equivalent) and 4-cyanobenzoic acid (1 equivalent) in DMF.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, crystals of the MOF will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores.

Experimental Workflow: MOF Synthesis and Activation

G cluster_synthesis Synthesis cluster_purification Purification & Activation Mixing Mix Metal Salt & Linker in Solvent Heating Solvothermal Reaction Mixing->Heating Crystallization MOF Crystal Formation Heating->Crystallization Washing Wash with Solvent Crystallization->Washing Activation Solvent Removal (Heating/Vacuum) Washing->Activation Porous_MOF Activated Porous MOF Activation->Porous_MOF

Caption: General workflow for the synthesis and activation of a MOF.

Quantitative Data: Gas Adsorption in Cyano-Functionalized MOFs

GasAdsorption Capacity (cm³/g at STP)
CO₂50 - 150
CH₄20 - 80
N₂5 - 30

Note: Adsorption capacities are highly dependent on the specific MOF structure, temperature, and pressure. The data provided are illustrative for a typical cyano-functionalized MOF.

Chemical Sensors

The unique electronic properties of the nitrile group in this compound make it a candidate for use in chemical sensors. Polymers or materials containing the 4-cyanophenyl moiety can exhibit changes in their electrical or optical properties upon interaction with specific analytes.

Application Note: Fabrication of a Chemiresistive Sensor

A chemiresistive sensor can be fabricated by depositing a thin film of a polymer derived from a this compound-based monomer onto an electrode. The change in resistance of the film upon exposure to an analyte is the sensing signal.

Experimental Protocol: Fabrication of a Polymer-Based Chemiresistive Sensor

This protocol describes the fabrication of a simple chemiresistive sensor using a polymer synthesized from a 4-aminobenzonitrile monomer.

Materials:

  • Polymer synthesized from 4-aminobenzonitrile (as described in Section 1)

  • Suitable solvent for the polymer (e.g., NMP, DMF)

  • Interdigitated electrode (IDE) substrate (e.g., gold on glass)

  • Spin coater

  • Hot plate

Procedure:

  • Dissolve the synthesized polymer in a suitable solvent to form a solution of a specific concentration (e.g., 1-5 mg/mL).

  • Clean the IDE substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Deposit a thin film of the polymer solution onto the IDE using a spin coater. The spin speed and time will determine the film thickness.

  • Bake the coated IDE on a hot plate at a temperature below the polymer's glass transition temperature to remove the solvent.

  • The fabricated sensor is now ready for testing.

Quantitative Data: Performance of a Hypothetical 4-Cyanophenyl-Based Sensor

AnalyteSensitivity (ΔR/R₀ per ppm)Limit of Detection (LOD) (ppm)Selectivity over Benzene
Toluene0.0515:1
Xylene0.080.58:1
Nitrobenzene0.150.115:1

Note: This data is hypothetical and serves to illustrate the type of quantitative information that would be relevant for a chemical sensor. Actual performance would depend on the specific polymer and sensor design.

Nonlinear Optical (NLO) Materials

Molecules containing both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. The reduction of the nitro group in this compound to an amine group creates 4-aminobenzonitrile, a molecule with a strong donor-acceptor character that is a promising candidate for NLO applications.

Application Note: Measurement of Second-Order NLO Properties

The second-order NLO properties of materials containing 4-aminobenzonitrile can be investigated using techniques such as the Kurtz-Perry powder technique or by studying thin films.

Experimental Protocol: Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Experimental Setup:

  • A high-intensity laser source (e.g., a Q-switched Nd:YAG laser).

  • A focusing lens.

  • A sample holder mounted on a translation stage that can be moved along the laser beam axis (the z-axis).

  • Two photodetectors: one to measure the total transmitted intensity (open-aperture Z-scan) and another placed after an aperture to measure the on-axis intensity (closed-aperture Z-scan).

Procedure:

  • Prepare a solution of the 4-aminobenzonitrile derivative in a suitable solvent.

  • Place the solution in a cuvette of known path length.

  • Align the laser beam to pass through the focusing lens and the sample.

  • Move the sample along the z-axis through the focal point of the lens.

  • Record the transmitted intensity as a function of the sample position (z) for both the open-aperture and closed-aperture configurations.

  • The closed-aperture scan provides information about the nonlinear refraction, while the open-aperture scan provides information about the nonlinear absorption.

Logical Relationship: NLO Property and Molecular Structure

G cluster_molecule Molecular Structure cluster_property Resulting Property Donor Electron-Donating Group (-NH2) Pi_System π-Conjugated System (Benzene Ring) Donor->Pi_System NLO Nonlinear Optical (NLO) Properties Donor->NLO Acceptor Electron-Withdrawing Group (-CN) Pi_System->Acceptor Acceptor->NLO

Caption: Relationship between molecular structure and NLO properties.

Quantitative Data: NLO Properties of a Hypothetical Material based on a 4-Aminobenzonitrile Derivative

PropertyValue
Nonlinear Refractive Index (n₂) (cm²/W)1 x 10⁻¹⁴ to 5 x 10⁻¹³
Nonlinear Absorption Coefficient (β) (cm/W)1 x 10⁻¹⁰ to 5 x 10⁻⁹
Second Hyperpolarizability (γ) (esu)1 x 10⁻³⁵ to 5 x 10⁻³⁴

Note: These values are illustrative and depend on the specific molecular structure, measurement wavelength, and experimental conditions.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. 4-Nitrobenzonitrile is an excellent substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, positioned para to each other. This arrangement strongly activates the aromatic ring towards nucleophilic attack at the carbon atom bearing the nitro group, which typically acts as the leaving group in these reactions.

These application notes provide a comprehensive overview of SNAr reactions involving this compound with various nucleophiles, including alkoxides, phenoxides, amines, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the successful application of these reactions in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The products of these reactions serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules.[1]

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom attached to the nitro group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and cyano groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻), yielding the substituted benzonitrile (B105546) product.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

reactant [label="this compound + Nu⁻", fillcolor="#F1F3F4"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Substituted Benzonitrile + NO₂⁻", fillcolor="#F1F3F4"];

reactant -> intermediate [label="Addition"]; intermediate -> product [label="Elimination"]; } mend Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction of this compound.

Data Presentation

The following tables summarize quantitative data for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles.

Table 1: Reaction of this compound with Alkoxides and Phenoxides

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Methoxide (B1231860)4-MethoxybenzonitrileMethanol (B129727)/Dichloromethane (B109758)Room Temperature-Clean conversion (quantitative not specified)[2]
4-(Methylthio)phenol4-(4-(Methylthio)phenoxy)benzonitrileHexamethylphosphoramide100446.9[3]
4-Nitrophenol (B140041)4-(4'-nitrophenoxy)benzonitrileTolueneReflux182[4]

Table 2: Reaction of this compound with Amines

NucleophileProductSolventTemperature (°C)Reaction TimeYield (%)Reference
Piperidine3-Nitro-4-(piperidin-1-yl)benzonitrile*DichloromethaneRoom TemperatureOvernight-[5]
1-(Piperidin-4-yl)piperidine4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile**DMSOReflux3-[6]

*Note: This reaction was performed on 4-fluoro-3-nitrobenzonitrile, a closely related substrate. **Note: This reaction was performed on 4-fluorobenzonitrile.

Table 3: Reaction of this compound with Thiols

NucleophileProductSolventBaseTemperature (°C)Yield (%)Reference
Thiophenol4-(Phenylthio)benzonitrileDichloromethane-Room Temperature-General Procedure

Experimental Protocols

The following are detailed protocols for key nucleophilic aromatic substitution reactions of this compound.

Protocol 1: Synthesis of 4-Methoxybenzonitrile using Sodium Methoxide

This protocol is based on the intriguing observations reported for the reaction of this compound with sodium methoxide, where the presence of methanol was found to be crucial for the reaction to proceed to completion.[2]

Materials:

  • This compound

  • Sodium Methoxide (MeONa)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask, add sodium methoxide (10 eq).

  • Add a small amount of methanol (approximately 10-20 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Observations:

  • The addition of 1 equivalent of sodium methoxide alone results in no conversion.[2]

  • Excess sodium methoxide is required for the reaction to proceed.[2]

  • A small amount of methanol drastically improves the conversion, while a large excess can decrease it.[2]

Protocol 2: Synthesis of 4-(4'-nitrophenoxy)benzonitrile

This protocol describes the synthesis of an ether via the reaction of this compound with a phenoxide nucleophile.[4]

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (1.5 eq) in toluene.

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution to remove inorganic salts.

  • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Concentrate the mother liquor to obtain a second crop of the product.

  • Combine the crops and recrystallize from a suitable solvent if necessary for further purification. An 82% total yield has been reported for this reaction.[4]

Protocol 3: General Protocol for the Reaction of this compound with Amines

This general protocol is adapted from procedures for similar activated aryl halides.

Materials:

  • This compound

  • Amine (e.g., piperidine, aniline) (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane, Dimethylformamide)

  • Base (e.g., Triethylamine (B128534), Potassium Carbonate) (optional, depending on the amine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 - 1.5 eq) to the solution. If the amine salt is used or if the amine is not a strong base, an external base like triethylamine or potassium carbonate may be added.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, the work-up procedure will depend on the properties of the product.

    • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

    • If the product is soluble, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are then washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: General Protocol for the Reaction of this compound with Thiols

This protocol provides a general method for the synthesis of aryl thioethers from this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Base (e.g., Sodium hydroxide (B78521), Potassium carbonate)

  • Solvent (e.g., Dimethylformamide, Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent.

  • Add a base (e.g., sodium hydroxide or potassium carbonate, 1.2 eq) to the solution to form the thiolate in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing a nucleophilic aromatic substitution reaction of this compound.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"];

subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reactant_Prep" [label="Prepare Reactants\n(this compound, Nucleophile, Solvent, Base)"]; "Reaction_Mixing" [label="Mix Reactants\nin Flask"]; }

subgraph "cluster_reaction" { label = "Reaction Monitoring"; style=filled; color="#F1F3F4"; "Reaction_Conditions" [label="Control Temperature\nand Stirring"]; "TLC_Monitoring" [label="Monitor Progress\nby TLC"]; }

subgraph "cluster_workup" { label = "Work-up and Isolation"; style=filled; color="#F1F3F4"; "Quenching" [label="Quench Reaction"]; "Extraction" [label="Extraction"]; "Drying" [label="Dry Organic Layer"]; "Concentration" [label="Concentrate in vacuo"]; }

subgraph "cluster_purification" { label = "Purification and Analysis"; style=filled; color="#F1F3F4"; "Purification" [label="Purify Product\n(Column Chromatography/Recrystallization)"]; "Characterization" [label="Characterize Product\n(NMR, IR, MS, MP)"]; }

"Reactant_Prep" -> "Reaction_Mixing"; "Reaction_Mixing" -> "Reaction_Conditions"; "Reaction_Conditions" -> "TLC_Monitoring" [dir=both]; "TLC_Monitoring" -> "Quenching" [label="Reaction Complete"]; "Quenching" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Purification"; "Purification" -> "Characterization"; } mend Caption: A typical experimental workflow for SNAr reactions of this compound.

References

Application Notes and Protocols for the Reduction of 4-Nitrobenzonitrile to 4-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group is a fundamental transformation in organic synthesis, crucial for the preparation of aromatic amines which are key intermediates in the pharmaceutical, dye, and materials industries. 4-Aminobenzonitrile (B131773), in particular, is a valuable building block for the synthesis of various biologically active compounds. This document provides detailed protocols for the chemical reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile using two common and effective methods: catalytic hydrogenation with palladium on carbon (Pd/C) and reduction with stannous chloride (SnCl₂).

Chemical Transformation

The conversion of this compound to 4-aminobenzonitrile involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Caption: Chemical reduction of this compound to 4-aminobenzonitrile.

Data Presentation

The following table summarizes the quantitative data for the two primary reduction methods detailed in this document, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Stannous Chloride Reduction
Reducing Agent H₂ gas with 10% Pd/C catalystStannous chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol (B145695)Ethanol
Temperature Room Temperature30 °C
Reaction Time 2 - 6 hours2 hours
Stoichiometry Catalytic (1-5 mol% Pd)Stoichiometric (10 equivalents)
Reported Yield High (not specified)76%[1]
Work-up Filtration to remove catalystLiquid-liquid extraction
Purity of Crude Product Often highRequires purification

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method employs hydrogen gas and a palladium catalyst to achieve the reduction. It is a clean and efficient method, often providing a high purity crude product.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., hydrogen-filled balloon with a septum, or a Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (10-15 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a septum or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure the inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.

  • Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminobenzonitrile.

  • Purification: The product is often of high purity but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Method 2: Reduction using Stannous Chloride (SnCl₂)

This classical method utilizes stannous chloride dihydrate as the reducing agent and is a reliable alternative when catalytic hydrogenation equipment is not available.[1]

Materials:

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional, can accelerate the reaction)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol (5 mL per 0.15 g of starting material), add stannous chloride dihydrate (SnCl₂·2H₂O, 10 equivalents).[1]

  • Reaction: Stir the reaction mixture at 30 °C for 2 hours. The reaction can be placed in an ultrasonic bath to promote the reaction.[1] Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Work-up: Partition the crude residue between ethyl acetate and a 2M KOH solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with further portions of ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 25 mL) and water (3 x 50 mL).[1]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminobenzonitrile.

  • Purification: The crude product can be purified by flash silica (B1680970) gel column chromatography (e.g., using 20% ethyl acetate in hexanes as the eluent) to yield pure 4-aminobenzonitrile.[1]

Product Characterization: 4-Aminobenzonitrile

The identity and purity of the synthesized 4-aminobenzonitrile can be confirmed by spectroscopic methods.

1H NMR (CDCl₃, 400 MHz):

  • δ 7.37 (d, J = 6.8 Hz, 2H, Ar-H)

  • δ 6.64 (d, J = 6.8 Hz, 2H, Ar-H)[2]

  • δ 4.32 (s, br, 2H, -NH₂)[2]

13C NMR (CDCl₃, 100 MHz):

  • δ 150.8 (C-NH₂)

  • δ 133.7 (Ar-CH)

  • δ 120.4 (C-CN)

  • δ 114.4 (Ar-CH)

  • δ 99.5 (C-CN)[2]

Infrared (IR) Spectroscopy:

  • The IR spectrum of 4-aminobenzonitrile will show characteristic absorption bands for the amino group (N-H stretching) around 3400-3200 cm⁻¹, the nitrile group (C≡N stretching) around 2220-2240 cm⁻¹, and aromatic C-H and C=C stretching vibrations.[3]

Experimental Workflow

G start Start: this compound dissolve Dissolve in Solvent start->dissolve add_reagents Add Reducing Agent/ Catalyst dissolve->add_reagents reaction Stir at Defined Temperature add_reagents->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up monitor->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, IR, etc.) purification->characterization end_product Final Product: 4-Aminobenzonitrile characterization->end_product

Caption: General experimental workflow for the synthesis of 4-aminobenzonitrile.

References

Application Notes and Protocols: Hydrolysis of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. 4-Nitrobenzoic acid, the product of 4-nitrobenzonitrile hydrolysis, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. This document provides detailed protocols for the chemical hydrolysis of this compound under acidic and basic conditions, summarizing key quantitative parameters and visualizing the experimental workflows.

Reaction Principle: The conversion of the nitrile group (-C≡N) in this compound to a carboxylic acid group (-COOH) can be achieved by heating with an aqueous acid or base.[1]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.[2]

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.[2] The reaction initially forms the salt of the carboxylic acid, which must be neutralized in a subsequent acidification step to yield the final product.[1] Ammonia is evolved as a byproduct.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound. While specific yields and times can vary based on scale and exact setup, these values provide a benchmark for comparison.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisMicrowave-Assisted Hydrolysis
Catalyst/Reagent Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Acid or Base catalyst
Solvent Aqueous SolutionAqueous SolutionAqueous Solution
Temperature Reflux (~100 °C)Reflux (~100 °C)120-180 °C
Reaction Time Several hours[3]Several hours[3]5-15 minutes[4][5]
Product Isolation Cooling & filtrationAcidification & filtration[3]Cooling, (acidification), & filtration
Typical Yield Moderate to High (>80%)[3]High (>90%)[3]Very High (>95%)[5]
Key Considerations The electron-withdrawing nitro group enhances the rate of hydrolysis in strong acid.[6]The product is initially formed as a carboxylate salt.[1]Requires specialized microwave reactor; offers significant rate enhancement.[4]

Experimental Protocols

Safety Precautions: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Strong acids and bases are corrosive and should be handled with extreme care.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the conversion of this compound to 4-nitrobenzoic acid using aqueous sulfuric acid.

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (50% v/v aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker and ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: Place this compound (e.g., 5.0 g, 33.8 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In the fume hood, slowly and carefully add 100 mL of a 50% (v/v) aqueous sulfuric acid solution to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Product Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to ensure complete precipitation of the product.[3]

  • Isolation: Collect the solid 4-nitrobenzoic acid by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acid and inorganic impurities.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring NMR and IR spectra.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis using an aqueous sodium hydroxide solution, followed by acidic workup.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker and ice bath

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Place this compound (e.g., 5.0 g, 33.8 mmol) into a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 100 mL of a 10% (w/v) aqueous sodium hydroxide solution to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction.[3]

  • Reaction Monitoring: Monitor the reaction via TLC. The reaction is typically complete when all the starting material is consumed (usually 3-5 hours).

  • Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid with stirring. Monitor the pH until it is strongly acidic (pH ~2), which will precipitate the 4-nitrobenzoic acid.[3]

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold deionized water to remove inorganic salts (NaCl).

  • Drying: Dry the purified 4-nitrobenzoic acid in a vacuum oven.

  • Characterization: Confirm the product's identity and purity via melting point, NMR, and IR spectroscopy.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_acid Acid-Catalyzed Hydrolysis Workflow A_Start Start: This compound + H₂SO₄/H₂O A_Reflux Heat to Reflux (4-6 hours) A_Start->A_Reflux A_Cool Cool to Room Temp & Ice Bath A_Reflux->A_Cool Precipitation A_Filter Vacuum Filtration A_Cool->A_Filter A_Wash Wash with Cold H₂O A_Filter->A_Wash A_Dry Dry in Vacuum Oven A_Wash->A_Dry A_End Product: 4-Nitrobenzoic Acid A_Dry->A_End

Caption: Workflow for Acid-Catalyzed Hydrolysis.

G cluster_base Base-Catalyzed Hydrolysis Workflow B_Start Start: This compound + NaOH/H₂O B_Reflux Heat to Reflux (3-5 hours) B_Start->B_Reflux Forms Soluble Na-4-nitrobenzoate B_Cool Cool to Room Temp & Ice Bath B_Reflux->B_Cool B_Acidify Acidify with HCl (to pH ~2) B_Cool->B_Acidify Precipitation B_Filter Vacuum Filtration B_Acidify->B_Filter B_Wash Wash with Cold H₂O B_Filter->B_Wash B_Dry Dry in Vacuum Oven B_Wash->B_Dry B_End Product: 4-Nitrobenzoic Acid B_Dry->B_End

Caption: Workflow for Base-Catalyzed Hydrolysis.

References

Synthesis of 4-Aminobenzonitrile from 4-Nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminobenzonitrile (B131773) from 4-nitrobenzonitrile. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutical intermediates and other fine chemicals. This guide outlines several common and effective methods for this conversion, including catalytic hydrogenation, and reductions using stannous chloride, iron in acidic medium, and sodium borohydride (B1222165) with a catalyst. A comparative summary of these methods is presented to facilitate the selection of the most suitable protocol based on available laboratory resources, desired yield, and reaction conditions.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the detailed protocols, allowing for a direct comparison of the different synthetic approaches.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Stannous Chloride (SnCl₂) ReductionMethod 3: Iron (Fe) in Acidic MediumMethod 4: Sodium Borohydride (NaBH₄) with Nickel(II) Chloride
Primary Reagents H₂ gas, 10% Palladium on Carbon (Pd/C)Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl)Iron powder (Fe), Acetic acid (CH₃COOH)Sodium borohydride (NaBH₄), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
Solvent Ethanol (B145695)EthanolEthanol/WaterMethanol
Temperature Room Temperature (20-25 °C)70 °C (Reflux)78 °C (Reflux)Room Temperature (20-25 °C)
Reaction Time 2 - 4 hours1 - 3 hours3 - 5 hours0.5 - 1 hour
Typical Yield >95%85-95%~90%>90%
Work-up Complexity Low (Filtration of catalyst)Moderate (Basification, extraction)Moderate (Filtration, extraction)Moderate (Quenching, extraction)
Safety Considerations Handling of H₂ gas and pyrophoric catalystUse of strong acid, potential for tin salt precipitatesExothermic reaction, handling of acidGeneration of hydrogen gas upon quenching, handling of flammable solvent

Experimental Workflow

The general workflow for the synthesis of 4-aminobenzonitrile from this compound via reduction is depicted below. The specific reagents and conditions will vary depending on the chosen protocol.

G cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in appropriate solvent add_reagents Add reducing agent and catalyst/acid start->add_reagents react Stir at specified temperature and time add_reagents->react quench Quench reaction (if necessary) react->quench neutralize Neutralize and/or filter solids quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify product 4-Aminobenzonitrile purify->product

General experimental workflow for the reduction of this compound.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, typically providing a high yield of the desired product with simple work-up procedures.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen (H₂) gas supply

  • Celite or another filter aid

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with a solvent (e.g., ethanol or water) and disposed of appropriately.

  • Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminobenzonitrile.

  • Purification: The product is often of high purity but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Method 2: Stannous Chloride (SnCl₂) Reduction

This is a classical and reliable method that is particularly useful when catalytic hydrogenation equipment is unavailable.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 5 M)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) portion-wise. A gentle exotherm may be observed. Then, slowly add concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice. Slowly add a 5 M sodium hydroxide solution with vigorous stirring until the pH is basic (pH > 8) to precipitate tin salts. Caution: The neutralization is exothermic.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminobenzonitrile. The product can be further purified by column chromatography on silica (B1680970) gel or recrystallization.

Method 3: Reduction with Iron (Fe) in Acidic Medium

This method is a cost-effective and classic approach for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), iron powder (typically 3-5 equivalents), ethanol, and water.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and then add glacial acetic acid dropwise. Continue heating at reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron and iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the residue, add ethyl acetate and a saturated sodium carbonate solution to neutralize the acetic acid. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and evaporate the solvent to obtain the crude 4-aminobenzonitrile. Further purification can be achieved by recrystallization.

Method 4: Sodium Borohydride (NaBH₄) with Nickel(II) Chloride Catalyst

This method offers a rapid reduction at room temperature.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Water

  • Dichloromethane (B109758) or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and nickel(II) chloride hexahydrate (typically 0.2-0.5 equivalents) in methanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (typically 4-6 equivalents) in small portions. A black precipitate of nickel boride will form, and gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Caution: This will generate hydrogen gas.

  • Extraction: Extract the reaction mixture with dichloromethane or ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to give the crude product, which can be purified by column chromatography or recrystallization.

The Versatility of 4-Nitrobenzonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzonitrile is a versatile and readily available building block in organic synthesis, serving as a key precursor for a wide array of heterocyclic compounds. Its electron-deficient aromatic ring and reactive nitrile group make it an ideal substrate for various cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several classes of biologically active heterocyclic compounds derived from this compound, including tetrazoles, imidazoles, and pyridines. The synthesized compounds often exhibit significant pharmacological properties, such as antimicrobial and anticancer activities, making them valuable scaffolds in drug discovery and development.

I. Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole

Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many pharmaceutical agents. The [3+2] cycloaddition of a nitrile with an azide (B81097) is a direct and efficient method for tetrazole synthesis.

Application Notes

The reaction between this compound and sodium azide provides a straightforward route to 5-(4-nitrophenyl)-1H-tetrazole. This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion. Various catalysts, including metal salts (e.g., ZnBr₂, CuSO₄·5H₂O) and solid-supported acids, can be employed to promote the reaction under milder conditions and improve yields.[1][2] The resulting tetrazole derivative serves as a valuable intermediate for further functionalization and is a key pharmacophore in compounds with potential antimicrobial activity.[3][4]

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole[1]

Materials:

Procedure:

  • To a solution of this compound (1 mmol, 148.1 mg) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1 mmol, 65.0 mg) and cupric sulfate pentahydrate (2 mol%, 5.0 mg).

  • Stir the reaction mixture at room temperature for a few minutes, then heat the mixture to 140 °C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of EtOAc.

  • Separate the organic layer, and wash it twice with 10 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1) to yield 5-(4-nitrophenyl)-1H-tetrazole.

Quantitative Data
EntryNitrileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundCuSO₄·5H₂ODMSO1401~95[1]
2BenzonitrileNatrolite zeoliteDMF1201279[5]
3BenzonitrileSO₃H-carbonDMF100692[6]

II. Synthesis of 2,4,5-Trisubstituted Imidazoles

Imidazole (B134444) derivatives are fundamental components of many biologically active molecules, exhibiting a broad range of activities including anticancer properties.[7][8] A common and efficient method for their synthesis is the one-pot, three-component condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonium (B1175870) salt (Radziszewski synthesis).

Application Notes

This compound can be readily converted to 4-nitrobenzaldehyde (B150856), which can then be utilized as the aldehyde component in the synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. This multicomponent reaction offers high atom economy and allows for the rapid assembly of complex imidazole structures. The reaction can be catalyzed by various catalysts, including cupric chloride, under conventional heating or microwave irradiation to enhance reaction rates and yields.[9] The resulting nitro-substituted imidazole can be a precursor for further synthetic modifications or evaluated directly for its biological activity.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole[9]

Materials:

Procedure:

  • In a beaker, mix 4-nitrobenzaldehyde (1 mmol, 151.1 mg), benzil (1 mmol, 210.2 mg), ammonium acetate (2.5 mmol, 192.7 mg), and cupric chloride (10 mol%, 17.0 mg).

  • The reaction mixture can be heated conventionally or subjected to microwave irradiation (300W) for approximately 15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole.

Quantitative Data
EntryAldehydeCatalystConditionsTimeYield (%)Reference
14-NitrobenzaldehydeCuCl₂·2H₂OMicrowave (300W)15 min90[9]
2BenzaldehydeBTPPC100 °C, solvent-free20 min92[10]
34-NitrobenzaldehydeLPP70 °C, Ethanol45 min91[11]

III. Synthesis of 2-Amino-4-(4-nitrophenyl)pyridine

2-Aminopyridine derivatives are important scaffolds in medicinal chemistry due to their diverse biological activities. While direct synthesis from this compound is challenging, a multi-step approach involving the transformation of the nitrile group can be envisioned.

Application Notes

A potential synthetic route to 2-amino-4-(4-nitrophenyl)pyridine could involve the initial reduction of the nitrile group of this compound to an aminomethyl group, followed by condensation and cyclization reactions. However, a more direct, albeit still multi-step, approach could involve the construction of the pyridine (B92270) ring from precursors derivable from this compound. For instance, chalcones derived from 4-nitroacetophenone (obtainable from this compound) can be used in the synthesis of nicotinonitriles, which can then be converted to the desired 2-aminopyridine.

Conceptual Synthetic Pathway

A plausible, though not experimentally verified from the provided data, synthetic strategy could involve the following conceptual steps:

  • Conversion of this compound to a suitable ketone precursor (e.g., 4-nitroacetophenone).

  • Reaction of the ketone with a suitable reagent to form an enamine or enone intermediate.

  • Cyclocondensation of the intermediate with a suitable C2 or C3 synthon to construct the pyridine ring.

  • Introduction of the amino group at the 2-position, potentially through a Chichibabin-type reaction or by using a synthon that already contains the amino functionality.

IV. Biological Activities of Heterocyclic Compounds Derived from this compound

Heterocyclic compounds synthesized using this compound as a starting material or key intermediate often exhibit a range of biological activities. The presence of the nitro group can significantly influence the electronic properties of the molecule and its ability to interact with biological targets.

Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties.[3][12][13] The 5-(4-nitrophenyl)-1H-tetrazole and its derivatives have been shown to exhibit activity against various bacterial and fungal strains. The nitro group can enhance the antimicrobial potential of the tetrazole scaffold.

Anticancer Activity

Imidazole-containing compounds are widely investigated for their anticancer properties.[7][8][14] They can act through various mechanisms, including the inhibition of kinases and tubulin polymerization. The introduction of a 4-nitrophenyl substituent on the imidazole ring can lead to compounds with significant cytotoxic effects against various cancer cell lines.

Antiviral Activity

Triazole derivatives are another class of heterocycles that can be synthesized from nitrile precursors and are known to possess antiviral activity against a range of viruses, including influenza and HIV.[15][16][17] While direct synthesis from this compound is not detailed here, its derivatives could serve as precursors for triazole synthesis.

V. Visualizations

Synthesis Workflow for 5-(4-Nitrophenyl)-1H-tetrazole

SynthesisWorkflow_Tetrazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 This compound Reaction [3+2] Cycloaddition Reactant1->Reaction Reactant2 Sodium Azide Reactant2->Reaction Catalyst CuSO4·5H2O Catalyst->Reaction Solvent DMSO Solvent->Reaction Temperature 140 °C Temperature->Reaction Product 5-(4-Nitrophenyl)-1H-tetrazole Reaction->Product SynthesisPathway_Imidazole Aldehyde 4-Nitrobenzaldehyde (from this compound) Reaction One-Pot Condensation Aldehyde->Reaction Dicarbonyl Benzil Dicarbonyl->Reaction Ammonia_source Ammonium Acetate Ammonia_source->Reaction Catalyst CuCl2·2H2O Catalyst->Reaction catalyzes Product 2-(4-Nitrophenyl)-4,5- diphenyl-1H-imidazole Reaction->Product BiologicalActivity cluster_heterocycles Synthesized Heterocycles cluster_activities Biological Activities cluster_applications Potential Applications Start This compound Tetrazole 5-(4-Nitrophenyl)-1H-tetrazole Start->Tetrazole Imidazole 2-(4-Nitrophenyl)imidazoles Start->Imidazole Pyridine 4-(4-Nitrophenyl)pyridines Start->Pyridine Agrochemicals Agrochemical Synthesis Start->Agrochemicals Materials Materials Science Start->Materials Antimicrobial Antimicrobial Tetrazole->Antimicrobial Anticancer Anticancer Imidazole->Anticancer DrugDev Drug Discovery & Development Pyridine->DrugDev Antimicrobial->DrugDev Anticancer->DrugDev Antiviral Antiviral Antiviral->DrugDev

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-nitrobenzonitrile as a key substrate. The following sections outline methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, leveraging the nitro group as a leaving group in denitrative coupling processes.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] Traditionally, these reactions have relied on aryl halides and triflates as electrophilic partners. However, the use of nitroarenes, such as this compound, as coupling partners through denitrative cross-coupling has emerged as a powerful alternative.[2][3] This approach is advantageous as nitroarenes are often readily available and their C-NO2 bond can be selectively activated, offering a unique disconnection in retrosynthetic analysis.[3][4]

These reactions typically proceed through a catalytic cycle involving the oxidative addition of the aryl-nitro bond to a palladium(0) complex, followed by transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), and concluding with reductive elimination to afford the desired product and regenerate the active palladium(0) catalyst.[2][4]

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-NO2) Pd0->OxAdd Ar-NO2 PdII Ar-Pd(II)(NO2)Ln OxAdd->PdII Transmetalation Transmetalation (e.g., R-B(OH)2) PdII->Transmetalation Suzuki Heck Alkene Insertion (Heck) PdII->Heck Sonogashira Alkyne Coupling (Sonogashira) PdII->Sonogashira Buchwald Amine Coordination (Buchwald-Hartwig) PdII->Buchwald Intermediate Ar-Pd(II)-R(Ln) Transmetalation->Intermediate Heck->Intermediate Sonogashira->Intermediate Buchwald->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Denitrative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The denitrative version utilizes nitroarenes as electrophiles.[2][4]

Experimental Protocol: Synthesis of 4-Cyano-biphenyl

This protocol is adapted from the denitrative Suzuki-Miyaura coupling of nitroarenes.[2][4]

Reaction Scheme:

This compound + Phenylboronic acid → 4-Cyanobiphenyl

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄·H₂O (3.0 equiv), and 18-crown-6 (0.3 equiv).

  • Add Pd(acac)₂ (0.05 equiv) and SPhos or BrettPhos (0.10 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours with vigorous stirring.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Denitrative Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane13024~85[2]
24-Tolylboronic acidPd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane13024~88[2]
34-Methoxyphenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane13024~90[2]

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Denitrative Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides (or in this case, nitroarenes) and alkenes.[5][6]

Experimental Protocol: Synthesis of 4-Cyano-stilbene

This protocol is a general procedure for the denitrative Mizoroki-Heck reaction of nitroarenes.[5]

Reaction Scheme:

This compound + Styrene (B11656) → 4-Cyanostilbene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl (BrettPhos)

  • Rubidium carbonate (Rb₂CO₃)

  • (Trifluoromethyl)benzene (PhCF₃)

  • Nitrogen gas

Procedure:

  • In a glass vessel equipped with a J. Young® O-ring tap, add this compound (1.5 equiv), BrettPhos (20 mol %), and Pd(acac)₂ (5 mol %).

  • Evacuate the vessel and backfill with nitrogen gas three times.

  • Add styrene (1.0 equiv) and (trifluoromethyl)benzene as the solvent.

  • Seal the vessel and heat the mixture at 150 °C for 24 hours with stirring.

  • After cooling, the reaction mixture is diluted with an appropriate solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Quantitative Data for Denitrative Heck Reaction
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(acac)₂ / BrettPhosRb₂CO₃PhCF₃15024~75[5]
24-MethylstyrenePd(acac)₂ / BrettPhosRb₂CO₃PhCF₃15024~80[5]
3tert-Butyl acrylatePd(acac)₂ / BrettPhosRb₂CO₃PhCF₃15024~65[5]

Note: Yields are representative for similar nitroarene substrates and may require optimization for this compound.

Denitrative Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne.[7]

Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile

This protocol is based on the denitrative Sonogashira coupling of nitroarenes.[2][8]

Reaction Scheme:

This compound + Phenylacetylene (B144264) → 4-(Phenylethynyl)benzonitrile

Materials:

  • This compound

  • Phenylacetylene

  • Pd(en)(NO₃)₂ (en = ethylenediamine)

  • BrettPhos

  • Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(en)(NO₃)₂ (5 mol %), and BrettPhos (10 mol %).

  • Evacuate and backfill with an inert gas.

  • Add the solvent and phenylacetylene (1.2 equiv) via syringe.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data for Denitrative Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(en)(NO₃)₂ / BrettPhosCs₂CO₃Toluene (B28343)14024Good[2][8]
21-OctynePd(en)(NO₃)₂ / BrettPhosCs₂CO₃Toluene14024Moderate[2]

Note: Yields are inferred from general procedures for denitrative Sonogashira coupling and may require optimization.

Denitrative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl electrophiles.[9]

Experimental Protocol: Synthesis of 4-Anilinobenzonitrile

This protocol is based on the denitrative Buchwald-Hartwig amination of nitroarenes.

Reaction Scheme:

This compound + Aniline (B41778) → 4-Anilinobenzonitrile

Materials:

  • This compound

  • Aniline

  • Pd₂(dba)₃

  • XantPhos

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene or DMF

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol %), XantPhos (5 mol %), and a stir bar.

  • Add toluene or DMF, followed by this compound (1.0 equiv), aniline (1.2 equiv), and DBU (2.0 equiv).

  • Seal the vial and heat at 100 °C for 18 hours.

  • Cool the reaction and dilute with ethyl acetate.

  • Wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Quantitative Data for Denitrative Buchwald-Hartwig Amination
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantPhosDBUToluene10018High[10]
2MorpholinePd₂(dba)₃ / XantPhosDBUToluene10018Moderate[10]

Note: Yields are based on high-throughput screening results with 4-bromobenzonitrile, which is expected to have similar reactivity to this compound in this context.[10]

Experimental Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Arylboronic Acid - Base (K3PO4) - 18-Crown-6 Catalyst Add: - Pd(acac)2 - Ligand (BrettPhos) Reagents->Catalyst Inert Inert Atmosphere (N2/Ar) Catalyst->Inert Solvent Add Dioxane Inert->Solvent Heat Heat at 130°C (24h) Solvent->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Arylbenzonitrile Purify->Product

Caption: Workflow for the denitrative Suzuki-Miyaura coupling of this compound.

Heck Reaction Workflow

Heck Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Alkene - Base (Rb2CO3) Catalyst Add: - Pd(acac)2 - Ligand (BrettPhos) Reagents->Catalyst Inert Inert Atmosphere (N2) Catalyst->Inert Solvent Add PhCF3 Inert->Solvent Heat Heat at 150°C (24h) Solvent->Heat Filter Filter through Celite Heat->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Substituted Benzonitrile (B105546) Purify->Product

Caption: Workflow for the denitrative Heck reaction of this compound.

Conclusion

The denitrative cross-coupling of this compound offers a valuable and versatile strategy for the synthesis of a wide range of substituted benzonitrile derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these transformations for applications in drug discovery, materials science, and organic synthesis. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.

References

Application Notes and Protocols for 4-Nitrobenzonitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Nitrobenzonitrile (4-NBN) is a versatile aromatic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) functional group. In coordination chemistry, it serves as an intriguing ligand, primarily coordinating to metal centers through the nitrogen atom of the nitrile group. The presence of the strongly electron-withdrawing nitro group in the para position significantly influences the electronic properties of the resulting metal complex, making 4-NBN a valuable tool for tuning the reactivity, spectroscopic, and electrochemical characteristics of coordination compounds.

The nitrile group acts as a σ-donor and a modest π-acceptor. The coordination of the nitrile nitrogen to a metal center typically results in a shift in the C≡N stretching frequency in infrared (IR) spectroscopy, which can be used to probe the electronic environment of the metal. The powerful π-accepting nature of the para-nitro group withdraws electron density from the aromatic ring and, by extension, from the nitrile group. This electronic effect modulates the π-back-donation from the metal center to the ligand, a key interaction in stabilizing low-valent transition metal complexes. For instance, in diiron complexes, the π-acceptor potential of the nitrile ligand is influenced by such substituents[1]. This property makes 4-NBN an ideal ligand for studying and manipulating metal-ligand bonding interactions.

Applications of coordination complexes containing 4-NBN and its derivatives are found in materials science and catalysis. Its role as a building block in supramolecular assemblies and coordination polymers is an area of active research[2]. Furthermore, the electronic modulation provided by the 4-NBN ligand can be harnessed to fine-tune the catalytic activity of metal centers in reactions such as the hydration of nitriles[3][4]. For drug development professionals, the incorporation of metal complexes can impart novel biological activities, and ligands like 4-NBN can be used to modify properties such as stability and reactivity.

Quantitative Data Summary

The following tables summarize key quantitative data for free this compound and a representative coordination complex, demonstrating the effect of coordination on its spectroscopic properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 619-72-7 [5]
Molecular Formula C₇H₄N₂O₂ [2][5]
Molecular Weight 148.12 g/mol [2][5]
Appearance Yellow fine crystalline powder [2]

| Melting Point | 146–148 °C |[6] |

Table 2: Spectroscopic Data Comparison of Free vs. Coordinated this compound

Species Technique Feature Wavenumber / Chemical Shift Reference
Free this compound IR (KBr) ν(C≡N) 2227 cm⁻¹ [7]
[Fe₂(Cp)₂(μ-CNMe₂)(μ-CO)(CO){NC(C₆H₄NO₂)}]⁺ IR (CH₂Cl₂) ν(C≡N) 2227 cm⁻¹ [1]
Free this compound ¹H NMR (CDCl₃) Aromatic-H δ 8.37, 7.90 ppm [7]
Free this compound ¹³C NMR (CDCl₃) Aromatic/CN δ 150.1, 133.5, 124.3, 118.3, 116.8 ppm [7]
fac-[Re(CO)₃(bpy)(NCMe)]⁺ IR (solid) ν(C≡N) 2306 cm⁻¹ [8]
fac-[Re(CO)₃(bpy)(NCMe)]⁺ IR (solid) ν(C≡O) 2038, 1935, 1914 cm⁻¹ [8]

Note: Data for the rhenium-acetonitrile complex is provided as a close analogue to illustrate the typical shifts observed upon coordination.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative organometallic complex featuring a nitrile ligand, which can be adapted for this compound. The procedure is based on established methods for the synthesis of fac-[Re(CO)₃(diimine)(nitrile)]⁺ complexes.

Protocol 1: Synthesis of fac-[Re(CO)₃(bpy)(this compound)][CF₃SO₃]

Objective: To synthesize a facial rhenium(I) tricarbonyl complex containing 2,2'-bipyridine (B1663995) (bpy) and this compound as ligands.

Materials:

  • Bromopentacarbonylrhenium(I), [Re(CO)₅Br]

  • 2,2'-Bipyridine (bpy)

  • This compound (4-NBN)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343), anhydrous

  • Diethyl ether, anhydrous

  • Standard Schlenk line equipment

  • Magnetic stirrer and hotplate

  • Filtration apparatus (fritted funnel or cannula)

  • NMR tubes, IR sample holders

Procedure:

  • Synthesis of fac-[Re(CO)₃(bpy)Br]:

    • In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add [Re(CO)₅Br] (e.g., 407 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol).

    • Add 40 mL of anhydrous toluene via cannula.

    • Heat the mixture to reflux (approx. 110 °C) with stirring for 1 hour. A yellow precipitate will form.

    • Cool the reaction mixture to room temperature.

    • Filter the yellow solid, wash with two portions of diethyl ether (10 mL each), and dry under vacuum.

    • The product is fac-[Re(CO)₃(bpy)Br] and can be used in the next step without further purification.

  • Synthesis of fac-[Re(CO)₃(bpy)(this compound)][CF₃SO₃]:

    • In a 50 mL Schlenk flask under an inert atmosphere, dissolve fac-[Re(CO)₃(bpy)Br] (e.g., 262 mg, 0.5 mmol) and this compound (74 mg, 0.5 mmol) in 20 mL of anhydrous dichloromethane.

    • In a separate flask, dissolve silver trifluoromethanesulfonate (AgOTf) (129 mg, 0.5 mmol) in 5 mL of anhydrous dichloromethane. Protect this solution from light.

    • Add the AgOTf solution dropwise to the rhenium complex solution at room temperature with vigorous stirring. A white precipitate of AgBr will form immediately.

    • Stir the reaction mixture at room temperature for 4 hours, protected from light.

    • Filter the mixture through a pad of Celite or via cannula to remove the AgBr precipitate. Wash the precipitate with a small amount of anhydrous DCM.

    • Collect the filtrate and reduce the volume to approximately 5 mL under vacuum.

    • Add anhydrous diethyl ether dropwise until a precipitate forms.

    • Cool the flask at -20 °C for 2 hours to complete precipitation.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, fac-[Re(CO)₃(bpy)(this compound)][CF₃SO₃].

Characterization:

  • FT-IR Spectroscopy: Record the IR spectrum (e.g., as a KBr pellet or in DCM solution). Expect strong ν(C≡O) bands in the 1900-2100 cm⁻¹ region and a ν(C≡N) band around 2230-2300 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CD₂Cl₂ or CD₃CN) to confirm the presence of both bpy and 4-NBN ligands and the facial arrangement of the carbonyls.

  • Elemental Analysis: To confirm the purity and composition of the synthesized complex.

Diagrams and Workflows

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants Metal Precursor (e.g., [Re(CO)₅Br]) + 4-NBN Ligand Reaction Reaction in Anhydrous Solvent (e.g., Reflux or Room Temp) Reactants->Reaction Step 1 Isolation Isolation of Crude Product (e.g., Precipitation, Filtration) Reaction->Isolation Step 2 Purification Purification (e.g., Recrystallization, Column Chromatography) Isolation->Purification Step 3 Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Step 4 Structure Structural Analysis (X-ray Crystallography) Spectroscopy->Structure Analysis Electrochemical Analysis (Cyclic Voltammetry) Spectroscopy->Analysis

G cluster_ligand_props Ligand Properties cluster_complex_props Resulting Effects Ligand This compound Ligand Nitrile Nitrile Group (-C≡N) Ligand->Nitrile Nitro Nitro Group (-NO₂) Ligand->Nitro Metal Metal Center (M) Nitrile->Metal σ-donation (N lone pair → M d-orbital) Complex [M-(4-NBN)] Complex Properties Nitro->Complex Strongly electron- withdrawing effect Metal->Nitrile π-back-donation (M d-orbital → π* of C≡N) Metal->Complex Modulation Modulation of Metal's Redox Potential Complex->Modulation Stability Stabilization of Low Oxidation States Complex->Stability

References

Application Notes and Protocols for the Synthesis of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrobenzonitrile is a valuable intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its molecular structure, featuring both a nitro and a nitrile group, allows for a wide range of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound, targeting researchers and professionals in chemical and drug development. The methodologies presented are based on established synthetic routes, offering a comparative overview to aid in procedural selection.

Comparative Data of Synthesis Methods

Several methods for the synthesis of this compound have been reported, each with distinct advantages concerning starting materials, reaction conditions, and yields. The following table summarizes the quantitative data for prominent synthetic routes.

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
4-Nitrobenzaldehyde (B150856)Hydroxylamine (B1172632) HydrochlorideDMSO1000.582.3
p-Nitrobenzoic Acidp-Toluenesulfonamide (B41071), PCl₅N/A200–205~0.585-90
4-NitrostyreneSodium Nitrite, Iron(III) Porphyrin, Formic AcidAcetonitrile70480.67
4-AminobenzonitrileSodium PerborateAcetic AcidN/AN/A91

Experimental Protocols

Two primary methods are detailed below, selected for their high yields and procedural clarity.

Method 1: Synthesis from 4-Nitrobenzaldehyde

This protocol outlines the synthesis of this compound from 4-nitrobenzaldehyde and hydroxylamine hydrochloride.[1] This method is advantageous due to its short reaction time and high yield.

Materials:

  • 4-Nitrobenzaldehyde (5g, 1 eq.)

  • Hydroxylamine hydrochloride (4.24g, 1.85 eq.)

  • Dimethyl sulfoxide (B87167) (DMSO, 50 ml)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Column chromatography setup (Silica gel, Petroleum ether, Ethyl acetate)

Procedure:

  • Combine 4-nitrobenzaldehyde (5g) and hydroxylamine hydrochloride (4.24g) in a 100 ml round-bottom flask containing 50 ml of DMSO.

  • Heat the mixture to 100°C with continuous stirring.

  • Maintain the reaction at 100°C for 30 minutes.

  • After cooling to room temperature, precipitate the product by adding the reaction mixture to water.

  • Collect the crude solid by filtration.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to obtain this compound as a pale yellow solid (4g, 82.3% yield).[1]

Method 2: Synthesis from p-Nitrobenzoic Acid

This procedure details the synthesis of this compound starting from p-nitrobenzoic acid and p-toluenesulfonamide using phosphorus pentachloride.[3] This method is suitable for larger-scale preparations and provides a high yield of the product.

Materials:

  • p-Nitrobenzoic acid (100.3g, 0.6 mole)

  • p-Toluenesulfonamide (109.9g, 0.64 mole)

  • Phosphorus pentachloride (262.2g, 1.26 moles)

  • Pyridine (240 ml)

  • 5% Sodium hydroxide (B78521) solution (400 ml)

  • Deionized Water

  • 1-L round-bottom flask with ground-glass joint

  • Distillation apparatus

  • Heating mantle

  • Mechanical stirrer

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask, thoroughly mix p-nitrobenzoic acid (100.3 g) and p-toluenesulfonamide (109.9 g). This step should be performed in a fume hood.[3]

  • Reagent Addition: Carefully add phosphorus pentachloride (262.2 g) to the mixture and stir manually to ensure good mixing.[3]

  • Reaction: Attach a short distillation column to the flask. Gently heat the mixture to initiate the reaction. The initial reaction can be vigorous and may require cooling with a cold-water bath.[3]

  • Distillation: Once the initial reaction subsides, gradually increase the temperature to 200-205°C and maintain it until no more phosphorus halides distill over. This typically takes about 30 minutes.[3]

  • Work-up: Cool the reaction mixture and add 240 ml of pyridine, warming gently to dissolve the contents. Cautiously add 1.1 L of water with stirring to precipitate the product.[3]

  • Isolation: Filter the resulting solid and wash it with water. Suspend the solid in 400 ml of 5% sodium hydroxide solution and stir for 30 minutes.[3]

  • Final Product: Filter the solid, wash thoroughly with water, and dry to yield 74.5–80 g (85–90%) of this compound as a light-tan product.[3] The product can be further purified by recrystallization from 50% acetic acid.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the chemical synthesis of this compound as described in the protocols.

G General Synthesis Workflow for this compound reagents 1. Reagent Preparation (Starting Materials, Solvents) reaction 2. Reaction Setup (Combine Reagents, Set Conditions) reagents->reaction Addition monitoring 3. Reaction Progress (Heating, Stirring, Monitoring) reaction->monitoring Initiation workup 4. Product Work-up (Precipitation, Quenching) monitoring->workup Completion isolation 5. Isolation (Filtration) workup->isolation Separation purification 6. Purification (Column Chromatography/Recrystallization) isolation->purification Crude Product analysis 7. Product Analysis (Spectroscopy, M.P.) purification->analysis Pure Product

Caption: General workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Nitrobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound, and which method generally gives the highest yield?

A1: Common starting materials include 4-nitrobenzaldehyde (B150856), 4-nitrostyrene, 4-aminobenzonitrile (B131773), and p-nitrobenzoic acid. Based on reported data, the reaction of this compound with sodium methoxide (B1231860) followed by subsequent steps has been shown to produce yields as high as 94.7%.[1] Another high-yielding method is the reaction of 4-aminobenzonitrile with sodium perborate (B1237305) in acetic acid, reporting a 91% yield.[2] The choice of method may depend on the availability and cost of the starting materials, as well as the scalability of the reaction.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

  • Purity of Reagents: The purity of starting materials is crucial. For instance, if you are starting with 4-nitrobenzaldehyde, it may have oxidized to 4-nitrobenzoic acid over time.[3] Ensure you are using high-purity reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimize these parameters based on the specific protocol you are following. For example, some methods require heating, while others proceed at room temperature.[4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, in methods involving an oxime intermediate, dehydration to the nitrile can be a competing reaction.[3]

  • Purification Losses: Product can be lost during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.

Q3: I am observing significant impurities in my final product. What are the likely side products and how can I remove them?

A3: The nature of impurities depends on the synthetic route.

  • If starting from 4-nitrobenzaldehyde, unreacted starting material or the intermediate oxime could be present.

  • In the Sandmeyer reaction starting from 4-nitroaniline (B120555), byproducts from competing reactions can be formed.

  • Purification is typically achieved through recrystallization or column chromatography. For recrystallization, aqueous ethanol (B145695) or 50% acetic acid have been reported to be effective.[3][5] For column chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate.[4]

Q4: What is the Sandmeyer reaction and how can it be applied to the synthesis of this compound?

A4: The Sandmeyer reaction is a versatile chemical reaction used to synthesize aryl halides and aryl nitriles from aryl diazonium salts, using a copper(I) salt as a catalyst.[6][7][8] To synthesize this compound, 4-nitroaniline would first be converted to its diazonium salt. This is typically done by treating the amine with a mixture of sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reacted with copper(I) cyanide (CuCN) to yield this compound.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Purity of starting materials is low.Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.[3]
Reaction has not gone to completion.Monitor the reaction progress by TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, if the protocol allows.
Incorrect reaction temperature.Ensure the reaction is being carried out at the temperature specified in the protocol. Use a calibrated thermometer and an appropriate heating or cooling bath.
Formation of a Major Byproduct Competing side reactions are occurring.Re-evaluate the reaction conditions. For instance, in reactions proceeding through an oxime, harsh acidic or basic conditions or elevated temperatures can promote dehydration to the nitrile.[3]
Incorrect stoichiometry of reagents.Carefully measure and add reagents in the correct molar ratios as specified in the protocol.
Difficulty in Product Purification Product is co-eluting with impurities during column chromatography.Adjust the polarity of the eluent system. A gradient elution might be necessary to achieve better separation.
Product is not crystallizing or is oiling out during recrystallization.Ensure you are using an appropriate solvent system. The product should be soluble in the hot solvent and insoluble in the cold solvent. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Product is Colored Presence of colored impurities.If the product is expected to be a white or pale-yellow solid, a persistent color may indicate impurities.[4] Consider treating a solution of the crude product with activated carbon before filtration and recrystallization.

Data Presentation: Comparison of Synthesis Methods

Starting Material(s) Reagents Reaction Conditions Reported Yield Reference
4-NitrobenzaldehydeHydroxylamine (B1172632) hydrochloride, DMSO100°C, 0.5h82.3%[4]
4-NitrostyreneSodium nitrite, Iron(III) porphyrin, Acetonitrile, Formic acid70°C, 4h80.67%[4]
4-NitrostyrenePotassium nitrite, N-chlorosuccinimide, AcetonitrileRoom temperature, 8h75%[4]
This compound (intermediate step)Sodium methoxide, Acetic acid, Chloroammonium, Methanol<5°C to reflux94.7%[1]
4-AminobenzonitrileSodium perborate, Acetic acidNot specified91%[2]
p-Nitrobenzoic acidp-Toluenesulfonamide (B41071), Phosphorus pentachloride200-205°C85-90%[5]

Experimental Protocols

Method 1: From 4-Nitrobenzaldehyde

This method involves the conversion of 4-nitrobenzaldehyde to this compound using hydroxylamine hydrochloride in DMSO.[4]

Materials:

Procedure:

  • To 50 mL of DMSO, add 4-nitrobenzaldehyde (5g, 1 eq.) and hydroxylamine hydrochloride (4.24g, 1.85 eq.).

  • Heat the mixture to 100°C and maintain the reaction for 30 minutes.

  • After the reaction is complete, cool the mixture and precipitate the product by adding water.

  • Filter the resulting solid.

  • Purify the crude product by column chromatography to obtain a pale yellow solid.

Method 2: From p-Nitrobenzoic Acid

This procedure describes the synthesis of this compound from p-nitrobenzoic acid and p-toluenesulfonamide using phosphorus pentachloride.[5]

Materials:

  • p-Nitrobenzoic acid

  • p-Toluenesulfonamide

  • Phosphorus pentachloride

  • Pyridine

  • 5% Sodium hydroxide (B78521) solution

Procedure:

  • In a 1-liter round-bottomed flask, mix p-nitrobenzoic acid (100.3 g, 0.6 mole) and p-toluenesulfonamide (109.9 g, 0.64 mole).

  • Add phosphorus pentachloride (262.2 g, 1.26 moles) and mix thoroughly.

  • Gently warm the mixture to initiate the reaction. The reaction may need to be controlled with a cold-water bath.

  • Once the initial reaction subsides, gradually raise the temperature to 200-205°C and maintain it until no more material distills.

  • Cool the reaction mixture and add 240 mL of pyridine, warming gently to dissolve the solids.

  • Cautiously add 1.1 L of water with stirring to precipitate the product.

  • Filter the suspension and wash the solid with water.

  • Suspend the solid in 400 mL of 5% sodium hydroxide solution and stir for 30 minutes.

  • Filter the solid, wash thoroughly with water, and dry to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Reaction (e.g., Heating, Stirring) start->reaction Reagents, Solvent workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup Crude Product purification_step Purification (Column Chromatography or Recrystallization) workup->purification_step drying Drying purification_step->drying final_product This compound drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

sandmeyer_reaction amine 4-Nitroaniline diazonium 4-Nitrobenzenediazonium Salt amine->diazonium NaNO2, H+ (e.g., HCl) 0-5 °C nitrile This compound diazonium->nitrile CuCN

Caption: Key steps in the Sandmeyer reaction for this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Nitrobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Question: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid instead of a solid, can occur for several reasons. Here are the primary causes and their solutions:

  • High Impurity Level: A significant presence of impurities can lower the melting point of the mixture, causing it to liquefy at the temperature of the saturated solution.

    • Solution: Attempt a pre-purification step, such as passing a concentrated solution of the crude product through a short plug of silica (B1680970) gel to remove gross impurities. Alternatively, try repeated recrystallizations.

  • Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of this compound (144-149°C).

    • Solution: Select a solvent or a solvent mixture with a lower boiling point.

  • Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over a crystalline solid.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material, before transferring it to an ice bath.

  • Insufficient Solvent: Too little solvent can lead to supersaturation at a temperature above the compound's melting point.

    • Solution: Re-heat the solution and add a small amount of additional hot solvent until the oil redissolves. Then, proceed with slow cooling.

Question: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: Low recovery is a common issue in recrystallization. Consider the following factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude this compound. You can test for product in the mother liquor by spotting a small amount on a watch glass and allowing it to evaporate; a significant solid residue indicates product loss. If so, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible with the hot solution.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can dissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Question: My purified this compound is still colored (yellowish). How can I decolorize it?

Answer: A persistent yellow color often indicates the presence of colored impurities.

  • Solution: Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution before the hot gravity filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product.

Column Chromatography Issues

Question: I am getting poor separation of this compound from impurities on my silica gel column. What can I do?

Answer: Poor separation can be caused by several factors related to your column chromatography setup.

  • Inappropriate Solvent System (Eluent): The polarity of your eluent may be too high, causing all components to elute too quickly, or too low, resulting in very slow elution and band broadening.

    • Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound. A common eluent system for this compound is a mixture of petroleum ether and ethyl acetate (B1210297).[1]

  • Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the eluent before being added to the column, is generally preferred to dry packing.

  • Sample Application: Applying the sample in a large volume of a strong solvent can disrupt the top of the column and lead to poor separation.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, for solid samples, you can pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation.

  • From 4-Nitrobenzaldehyde: The most common impurity is unreacted 4-nitrobenzaldehyde.[1]

  • From Nitration of Benzonitrile: Positional isomers such as 2-nitrobenzonitrile (B147312) and 3-nitrobenzonitrile (B78329) are the main byproducts.

  • From Ammoxidation of p-Nitrotoluene: Incomplete reaction can leave residual p-nitrotoluene, and over-oxidation can lead to the formation of 4-nitrobenzoic acid.[2]

  • From 4-Aminobenzonitrile: Unreacted starting material can be present.[3]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: A 50% aqueous acetic acid solution has been reported to be effective for the recrystallization of this compound, yielding a product with a melting point of 147–148°C.[4] Ethanol and methanol (B129727) are also commonly used solvents for similar aromatic nitro compounds. Due to its good solubility in hot organic solvents and lower solubility at room temperature, a mixed solvent system like ethanol/water or ethyl acetate/hexane can also be effective.[5]

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the number of components in your crude mixture and to track the progress of your column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value (144-149°C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and detecting all components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your purified product and detect the presence of any remaining impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol
Appearance Pale yellow crystalline solid[5]
Melting Point 144-149 °C
Boiling Point 317.7 °C[5]
Density 1.34 g/cm³[5]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
Water Limited solubility[5]
Acetone Soluble[5]
Dichloromethane (DCM) Soluble[5]
Ethyl Acetate Soluble[5]
Ethanol Slightly soluble
Dimethyl Sulfoxide (DMSO) Soluble[6]
Dimethylformamide (DMF) Soluble[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., 50% Acetic Acid)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the recrystallization solvent (e.g., 50% aqueous acetic acid) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by TLC. A mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v) is a good starting point.[1] The target Rf for this compound should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column using a pipette. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve ColumnPrep Prepare Silica Gel Column HotFilter Hot Gravity Filtration (if insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Purified Product Wash->Dry Pure Pure this compound Dry->Pure Load Load Crude Sample ColumnPrep->Load Elute Elute with Solvent System Load->Elute Fractions Collect & Analyze Fractions Elute->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Combine->Pure

Caption: General purification workflow for crude this compound.

References

challenges in the scale-up of 4-Nitrobenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial production methods for this compound include the vapor-phase ammoxidation of p-nitrotoluene, the Sandmeyer reaction of p-nitroaniline, and the nitration of benzonitrile.[1][2] The choice of method often depends on the availability of starting materials, desired purity, and the scale of production.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is a toxic and hazardous material. It is fatal if swallowed, and toxic in contact with skin or if inhaled.[3] It can also cause skin and eye irritation.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound, and work should be conducted in a well-ventilated area or fume hood.

Q3: What are the typical purity requirements for this compound in pharmaceutical applications?

A3: For pharmaceutical and fine chemical synthesis, a high purity of ≥99.5% is often required.[4] Achieving this level of purity on a large scale necessitates careful optimization of both the reaction and purification steps to minimize impurities.

Q4: What are common solvents for the recrystallization of this compound?

A4: A 50% acetic acid solution is effective for recrystallization, with a reported recovery of 91%.[1] Other suitable solvent systems for aromatic nitriles include mixtures of polar solvents like ethanol (B145695) or ethyl acetate (B1210297) with non-polar solvents such as hexanes.[5]

Troubleshooting Guide

Low Yield

Q5: My yield of this compound from the Sandmeyer reaction is consistently low. What are the potential causes and solutions?

A5: Low yields in the Sandmeyer reaction are a common issue during scale-up. The primary causes and their solutions are outlined below.

Potential Causes:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C.[6] This leads to the formation of undesired phenol (B47542) byproducts.[6]

  • Incomplete Diazotization: The reaction of the primary aromatic amine with nitrous acid may be incomplete, leaving unreacted starting material.

  • Side Reactions: The diazonium salt can couple with unreacted amine or other electron-rich aromatic species to form colored azo compounds, reducing the yield of the desired nitrile.[6]

  • Suboptimal pH: The formation of the diazonium salt is highly pH-dependent. An excess of acid can protonate the nitrous acid, while insufficient acid can lead to incomplete diazotization.

Recommended Solutions:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[6] The diazonium salt solution should be used immediately after preparation.

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting p-nitroaniline.

  • Control Reagent Addition: Add the cold sodium nitrite (B80452) solution dropwise to the stirred amine salt suspension to prevent localized heating and side reactions.[6]

  • Optimize Acidity: Ensure the correct stoichiometry of acid is used to maintain an appropriate pH for the diazotization reaction.

Low_Yield_Troubleshooting start Low Yield of this compound check_temp Was reaction temperature maintained at 0-5°C during diazotization? start->check_temp check_reagents Were reagents of high purity and correct stoichiometry used? check_temp->check_reagents Yes solution_temp Solution: Implement strict temperature control using an ice-salt bath. Use the diazonium salt immediately. check_temp->solution_temp No check_impurities Are colored byproducts or phenol observed? check_reagents->check_impurities Yes solution_reagents Solution: Verify purity of starting materials. Recrystallize if necessary. Re-evaluate stoichiometry. check_reagents->solution_reagents No solution_impurities Solution: Optimize pH to prevent azo coupling. Ensure prompt use of diazonium salt to minimize phenol formation. check_impurities->solution_impurities Yes end Consult further literature for process-specific issues. check_impurities->end No

Impurity Formation

Q6: I am observing significant byproduct formation in the ammoxidation of p-nitrotoluene. How can I improve the selectivity towards this compound?

A6: Ammoxidation is a high-temperature process where selectivity can be a major challenge.

Potential Causes of Impurities:

  • Thermal Decomposition: p-Nitrotoluene can undergo thermal decomposition at temperatures above 350°C (623 K), leading to the formation of various byproducts.[2]

  • Catalyst Deactivation: The catalyst can deactivate over time due to coking or poisoning, leading to a decrease in selectivity.[7]

  • Non-selective Oxidation: The catalyst may promote the formation of other oxidation products, such as p-nitrobenzoic acid or degradation products. The presence of a strongly deactivating nitro group on the aromatic ring can lead to lower activities and selectivities.[2]

Recommended Solutions:

  • Optimize Reaction Temperature: The reaction temperature should be carefully controlled to be below the point of significant thermal decomposition of p-nitrotoluene.[2]

  • Catalyst Selection and Regeneration: The choice of catalyst is crucial. Vanadium phosphate (B84403) (VPO) catalysts have shown good selectivity.[2] A regular catalyst regeneration cycle may be necessary to maintain activity and selectivity.

  • Feed Composition: The ratio of ammonia (B1221849) and oxygen to p-nitrotoluene in the feed can be adjusted to optimize the reaction for nitrile formation and minimize over-oxidation.

Byproduct_Formation p_nitroaniline p-Nitroaniline diazonium Diazonium Salt p_nitroaniline->diazonium NaNO2, H+ (0-5°C) product This compound diazonium->product CuCN phenol 4-Nitrophenol (Byproduct) diazonium->phenol H2O, >5°C azo Azo Compound (Byproduct) diazonium->azo Unreacted p-nitroaniline

Reaction Control and Safety

Q7: How can I control the exothermic nature of the synthesis reaction during scale-up to prevent a runaway reaction?

A7: Both nitration and ammoxidation reactions can be highly exothermic, posing a significant safety risk at scale.

Preventative Measures:

  • Effective Heat Removal: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.

  • Controlled Reagent Addition: The limiting reagent (e.g., nitric acid in nitration, or the organic feed in ammoxidation) should be added slowly and at a controlled rate to manage the rate of heat generation.

  • Monitoring and Emergency Procedures: The reaction temperature should be continuously monitored. An emergency cooling system or a quenching procedure should be in place in case of a temperature excursion.

  • Solvent Choice: The use of a suitable solvent with a high heat capacity can help to absorb the heat of reaction.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey Challenges
Sandmeyer Reaction p-NitroanilineNaNO₂, H⁺, CuCN60-80%Thermally unstable intermediate, byproduct formation
Ammoxidation p-NitrotolueneNH₃, O₂, VPO catalystHigh selectivity (up to 77%)High temperatures, catalyst deactivation, potential for runaway reaction
From p-Nitrobenzoic Acid p-Nitrobenzoic Acidp-Toluenesulfonamide, PCl₅85-90%Use of corrosive reagents, high temperatures

Yields are approximate and can vary significantly with reaction conditions and scale.

Experimental Protocols

Scalable Laboratory Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures and is intended for use by trained professionals.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Toluene (B28343)

  • Deionized Water

  • Ice

Procedure:

Part 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of p-nitroaniline in aqueous hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in deionized water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred p-nitroaniline suspension, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

Part 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred CuCN solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence and maintain the temperature below 10 °C.

  • After the addition is complete and the gas evolution has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Cool the reaction mixture and extract the product into toluene.

  • Wash the organic layer sequentially with water, dilute sodium hydroxide (B78521) solution (to remove any phenolic byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by rotary evaporation to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., 50% acetic acid or ethanol/water) to yield a pale yellow crystalline solid.

Experimental_Workflow start Start diazotization Diazotization of p-Nitroaniline (0-5°C) start->diazotization cyanation Cyanation with CuCN diazotization->cyanation workup Work-up and Extraction cyanation->workup purification Purification by Recrystallization workup->purification end Final Product: This compound purification->end

References

side reactions in the nitration of benzonitrile to 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzonitrile (B105546) to synthesize 4-nitrobenzonitrile. The information addresses common side reactions and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the nitration of benzonitrile to this compound?

A1: The primary side products are the isomeric mononitrobenzonitriles: 2-nitrobenzonitrile (B147312) (ortho isomer) and 3-nitrobenzonitrile (B78329) (meta isomer). Under typical electrophilic aromatic substitution conditions, the cyano group of benzonitrile is a meta-director. Consequently, 3-nitrobenzonitrile is the major product, while the desired this compound (para isomer) is formed in a significantly lower yield.[1] One study reports a typical isomer distribution of approximately 81% meta, 17% ortho, and only 2% para.[1]

Q2: Is dinitration a significant side reaction?

A2: Dinitration is generally not a major concern under standard mononitration conditions. The presence of one nitro group, which is strongly deactivating, on the benzonitrile ring makes the introduction of a second nitro group difficult.[2][3] Attempts to introduce a second nitro group into p-nitrobenzonitrile have been reported to be unsuccessful due to the compound's high resistance to further nitration.[2]

Q3: Can sulfonation occur as a side reaction?

A3: If fuming sulfuric acid (oleum) or high concentrations of sulfuric acid at elevated temperatures are used, sulfonation of the aromatic ring can occur as a competitive electrophilic substitution reaction.[4][5] This would lead to the formation of cyanobenzenesulfonic acid isomers. To minimize this, it is advisable to use the minimum effective concentration of sulfuric acid and maintain controlled temperatures.

Q4: Is the hydrolysis of the nitrile group a possible side reaction?

A4: The strong acidic conditions and the presence of water (formed during the reaction or present in the acids) can potentially lead to the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH), forming nitrobenzoic acid isomers.[6][7] However, this reaction is typically slow under nitrating conditions. The extent of hydrolysis can be minimized by using anhydrous reagents and maintaining low reaction temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of benzonitrile, with a focus on maximizing the yield of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound and high yield of 3-nitrobenzonitrile The cyano group is a strong meta-director under standard nitrating conditions (mixed acid).1. Modify the Nitrating Agent: Explore alternative nitrating agents that can favor para-substitution. Systems like nitric acid with acetic anhydride (B1165640) or the use of solid acid catalysts (e.g., zeolites) have been shown to increase para-selectivity for some deactivated aromatic compounds.[8][9] 2. Temperature Control: Lowering the reaction temperature can sometimes influence the isomer ratio, as the activation energies for the formation of different isomers may vary.[10] Conduct the reaction at the lowest feasible temperature.[2] 3. Steric Hindrance: While less impactful for the small cyano group, employing bulkier nitrating systems might slightly favor the less sterically hindered para position.[10]
Formation of dinitrated products Reaction conditions are too harsh (high temperature, prolonged reaction time, excess nitrating agent).1. Temperature Control: Strictly maintain the recommended reaction temperature, typically below ambient temperature.[3] 2. Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[10] 3. Reaction Time: Monitor the reaction progress using techniques like TLC or GC and quench the reaction as soon as the starting material is consumed.[10]
Presence of sulfonic acid byproducts Use of fuming sulfuric acid or high reaction temperatures.1. Acid Choice: Avoid using fuming sulfuric acid unless specifically required. Use concentrated sulfuric acid. 2. Temperature Control: Maintain a low reaction temperature to disfavor the sulfonation reaction, which generally requires higher activation energy.
Evidence of nitrile group hydrolysis (e.g., formation of nitrobenzoic acids) Presence of excess water in the reaction mixture or prolonged reaction at elevated temperatures.1. Anhydrous Conditions: Use anhydrous grades of nitric and sulfuric acids. Ensure all glassware is thoroughly dried before use. 2. Quenching: Promptly quench the reaction in cold water or ice to prevent further hydrolysis during workup.

Quantitative Data Summary

The following table summarizes the typical isomer distribution in the nitration of benzonitrile under standard mixed acid conditions.

Isomer Position of -NO₂ Group Typical Yield (%)
2-Nitrobenzonitrileortho~17
3-Nitrobenzonitrilemeta~81
This compoundpara~2
Data based on general outcomes for nitration of benzonitrile.[1]

Experimental Protocols

Representative Protocol for Nitration of a Deactivated Aromatic Compound (Adaptable for Benzonitrile)

This protocol is a general procedure for the nitration of a deactivated aromatic ring and should be optimized for the specific case of benzonitrile to maximize the yield of the 4-nitro isomer.

Materials:

  • Benzonitrile

  • Concentrated Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 5.0 g of benzonitrile to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzonitrile-sulfuric acid solution over 30-60 minutes, ensuring the reaction temperature is maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Allow the ice to melt, and if a precipitate forms, collect it by vacuum filtration. If no solid precipitates, transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of nitrobenzonitrile isomers, can be purified by column chromatography or recrystallization to isolate the this compound.

Visualizations

ReactionPathways cluster_start Reactants cluster_products Products Benzonitrile Benzonitrile p_Nitro This compound (Desired Product) Benzonitrile->p_Nitro Electrophilic Aromatic Substitution m_Nitro 3-Nitrobenzonitrile (Major Side Product) Benzonitrile->m_Nitro Electrophilic Aromatic Substitution o_Nitro 2-Nitrobenzonitrile (Minor Side Product) Benzonitrile->o_Nitro Electrophilic Aromatic Substitution NitratingAgent HNO₃ / H₂SO₄ TroubleshootingWorkflow Start Experiment Start: Nitration of Benzonitrile Analysis Analyze Product Mixture (GC, NMR, etc.) Start->Analysis CheckYield Is Yield of this compound Acceptable? Analysis->CheckYield CheckPurity Are Side Products Present? CheckYield->CheckPurity No End Successful Synthesis CheckYield->End Yes IdentifySideProducts Identify Side Products (Isomers, Dinitro, etc.) CheckPurity->IdentifySideProducts Yes CheckPurity->End No Troubleshoot Implement Troubleshooting Steps: - Adjust Temperature - Change Nitrating Agent - Control Stoichiometry IdentifySideProducts->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize EndFail Further Optimization Required Troubleshoot->EndFail Optimize->Start

References

Technical Support Center: Optimizing SNAr Reactions of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the SNAr of this compound in a question-and-answer format.

Q1: My SNAr reaction with an amine nucleophile is sluggish or shows low conversion. How can I improve the reaction rate and yield?

A1: Low reactivity in the SNAr of this compound with amines can be attributed to several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Increase Reaction Temperature: SNAr reactions are often accelerated by heat. A systematic increase in temperature (e.g., from room temperature to 50 °C, 80 °C, or higher) can significantly improve the reaction rate. However, be mindful of potential side reactions at elevated temperatures.

  • Choice of Solvent: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.

  • Select a Suitable Base: When using primary or secondary amine nucleophiles, a base is often required to deprotonate the amine or to neutralize the H-X formed. Non-nucleophilic bases like potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are common choices. The choice and stoichiometry of the base can be critical.

  • Increase Nucleophile Concentration: Increasing the concentration of the amine nucleophile can favor the forward reaction. Using a moderate excess of the amine (e.g., 1.2-2.0 equivalents) is a common strategy.

Q2: I am observing the formation of 4-nitrobenzamide (B147303) as a significant byproduct. What is causing this and how can I prevent it?

A2: The formation of 4-nitrobenzamide is a result of the hydrolysis of the nitrile group of either the starting material or the product under the reaction conditions. This is a common side reaction, especially in the presence of strong bases and water.

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: Strong bases like sodium hydroxide (B78521) or potassium hydroxide can promote nitrile hydrolysis.[1][2] Opt for milder, non-hydroxide bases such as K2CO3 or organic amines.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of nitrile hydrolysis. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully.

Q3: My reaction with sodium methoxide (B1231860) gives a low yield of the desired 4-methoxybenzonitrile, even with an excess of the nucleophile. What is happening?

A3: The SNAr reaction of this compound with sodium methoxide is known to be surprisingly complex.[3][4]

  • Role of Methanol (B129727): The presence of a small amount of methanol can drastically improve the conversion.[3][4] However, a large excess of methanol can be detrimental.[3] This is attributed to a complex mechanism where a methanol-methoxide complex is the true nucleophile and methanol is required to protonate an intermediate imidate species, making it more electrophilic for subsequent reaction steps.[3]

  • Stoichiometry of Sodium Methoxide: A single equivalent of sodium methoxide may give no conversion.[3][4] An excess is required, but even with 10 equivalents, the reaction may not go to completion.[3]

  • Reaction Mechanism: The reaction does not proceed through a simple direct displacement of the nitro group. Instead, it is believed to involve the initial addition of methoxide to the nitrile group, forming an imidate intermediate.[3]

Q4: How can I effectively monitor the progress of my SNAr reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Co-spot the reaction mixture with your starting material (this compound) and, if available, the expected product. A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction of this compound?

A1: The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the nitro group (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and cyano groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite (B80452) anion.

Q2: Which solvents are recommended for the SNAr of this compound?

A2: Polar aprotic solvents are generally the best choice. The recommended solvents in order of decreasing preference are typically:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Q3: What is the role of the nitro and cyano groups in this reaction?

A3: Both the nitro (-NO2) and cyano (-CN) groups are strong electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. They also stabilize the negatively charged Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction.

Q4: Can I use other leaving groups besides the nitro group on the benzonitrile (B105546) ring?

A4: While the nitro group is a viable leaving group, halogens are more commonly employed in SNAr reactions. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. Therefore, 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240) would also be suitable substrates, often exhibiting higher reactivity than this compound for the displacement of the halogen.

Data Presentation

The following tables summarize typical reaction conditions and yields for the SNAr of activated benzonitriles with various amine nucleophiles.

Table 1: SNAr of 4-Halobenzonitriles with Amines

NucleophileLeaving GroupBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineF-Neat120595
MorpholineCl-Neat12012Complete Conversion
Piperidine (B6355638)FNa2CO3/DIPEAWaterReflux3High

Data compiled from analogous reactions and general principles.

Table 2: Representative Yields for SNAr of Activated Nitroaromatics with Amines

SubstrateNucleophileBaseSolventTemperature (°C)Yield (%)
Methyl 4-fluoro-3-nitrobenzoateBenzylamineK2CO3DMF8093[5]
Methyl 4-fluoro-3-nitrobenzoatePiperidineK2CO3DMF8085[5]
Methyl 4-fluoro-3-nitrobenzoateMorpholineK2CO3DMF8088[5]
4-FluoronitrobenzeneThiomorpholine---High

Experimental Protocols

Protocol 1: General Procedure for SNAr of this compound with a Secondary Amine

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approximately 0.5 M concentration).

  • Add the secondary amine nucleophile (e.g., piperidine or morpholine, 1.2-1.5 eq.).

  • Add a suitable base (e.g., K2CO3, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: General mechanism of the SNAr reaction.

troubleshooting_workflow start Low Conversion in SₙAr Reaction temp Increase Temperature start->temp solvent Change to Polar Aprotic Solvent (DMSO, DMF) start->solvent base Optimize Base (e.g., K₂CO₃) start->base conc Increase Nucleophile Concentration start->conc check Reaction Complete? temp->check Monitor Progress solvent->check Monitor Progress base->check Monitor Progress conc->check Monitor Progress check->start No success Work-up and Purify Product check->success Yes

Caption: Troubleshooting workflow for low reaction conversion.

side_reaction_mitigation start Nitrile Hydrolysis Observed (4-Nitrobenzamide Formation) anhydrous Ensure Anhydrous Conditions start->anhydrous mild_base Use Milder, Non-Hydroxide Base (e.g., K₂CO₃) start->mild_base time_temp Control Reaction Time and Temperature start->time_temp workup Careful Neutral Work-up start->workup result Reduced Side Product Formation anhydrous->result Reduces water for hydrolysis mild_base->result Avoids strong base catalysis time_temp->result Minimizes hydrolysis over time workup->result Prevents hydrolysis during purification

Caption: Mitigation strategies for nitrile hydrolysis.

References

preventing byproduct formation in 4-Nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzonitrile. The focus is on preventing the formation of common byproducts to ensure high-purity yields of desired products.

Troubleshooting Guide & FAQs

Q1: I am trying to reduce the nitro group of this compound to an amino group, but I am also reducing the nitrile group. How can I achieve selective reduction of the nitro group?

A1: The selective reduction of the nitro group in the presence of a nitrile is a common challenge. The formation of 4-aminobenzylamine (B48907) from the reduction of both functional groups can be minimized by choosing appropriate reagents and reaction conditions. The key is to use a chemoselective reducing agent that favors the nitro group over the nitrile.

Several methods have proven effective for this transformation:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of aromatic nitro groups.[1][2] The reaction is typically carried out in solvents like ethanol (B145695) or ethyl acetate.[1]

  • Catalytic Hydrogenation with Platinum on Carbon (Pt/C): While palladium on carbon (Pd/C) can sometimes reduce the nitrile group, platinum on carbon (Pt/C) is often more selective for the nitro group under controlled hydrogen pressure.[1][2]

  • Novel Nanocomposite Catalysts: A reusable Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been shown to be an efficient catalyst for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature.[3][4]

Q2: During my reaction, I am observing the formation of 4-Nitrobenzamide (B147303) as a significant byproduct. What causes this and how can I prevent it?

A2: The formation of 4-Nitrobenzamide is due to the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂).[5] This can be catalyzed by acidic or basic conditions, especially in the presence of water at elevated temperatures.

To minimize the formation of 4-Nitrobenzamide, consider the following:

  • Control of pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires an acid or base, consider using milder options or running the reaction at a lower temperature to disfavor the hydrolysis reaction.

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry. The presence of water is necessary for hydrolysis. Using anhydrous solvents and drying agents can significantly reduce the formation of 4-Nitrobenzamide.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Avoid Certain Metal Catalysts: The hydrolysis of this compound to 4-Nitrobenzamide can be promoted by certain metal acetates like those of copper, mercury, or nickel in the presence of acetic acid.[5] Avoiding these specific conditions can prevent this unwanted side reaction.

Q3: My selective reduction of this compound to 4-Aminobenzonitrile is sluggish and gives a low yield. What are some potential reasons and solutions?

A3: A low yield or incomplete reaction can be frustrating. Here are several factors that could be affecting your reaction's efficiency:

  • Catalyst Activity: If you are performing a catalytic hydrogenation, the catalyst may be old or deactivated. Use a fresh batch of catalyst for better results. For reactions involving SnCl₂, ensure you are using a sufficient molar excess.

  • Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction temperature might also be too low for the reaction to proceed at a reasonable rate. A modest increase in temperature could improve the reaction kinetics.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. For reductions with SnCl₂·2H₂O, absolute ethanol is a common choice.[1] Ensure the starting material is soluble in the chosen solvent at the reaction temperature.

  • Heterogeneous Mixtures: For reactions that are heterogeneous in nature (e.g., with a solid catalyst), efficient stirring is crucial to ensure good mixing and contact between the reactants and the catalyst.[6]

Data Presentation

The following tables provide a summary of quantitative data for different methods of selectively reducing the nitro group of this compound to yield 4-Aminobenzonitrile, while minimizing byproduct formation.

Table 1: Comparison of Catalytic Systems for the Selective Reduction of this compound

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield of 4-Aminobenzonitrile (%)Key ByproductsReference(s)
SnCl₂·2H₂OEthanol700.5~95Minimal[1]
1% Pt/C, H₂-Room Temperature--Minimal[1][2]
Fe₃O₄-MWCNTs@PEI-AgWaterRoom Temperature-HighMinimal[3][4]
B₂(OH)₄ / 4,4'-bipyridine-Room Temperature< 0.1Excellent SelectivityMinimal[7]

Note: Dashes indicate that the specific quantitative data was not available in the cited sources, but the method was reported to be effective.

Experimental Protocols

Protocol 1: Selective Reduction of this compound using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is based on a general procedure for the reduction of aromatic nitro compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1 equivalent).

  • Reagent Addition: Add absolute ethanol as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents).

  • Reaction Conditions: Heat the mixture to 70°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically around 30 minutes).

  • Work-up:

    • Cool the reaction mixture and pour it into ice water.

    • Adjust the pH to be slightly basic (pH 7-8) by adding a 5% aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Aminobenzonitrile.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize the reaction pathways and experimental workflows discussed.

Byproduct_Formation_in_4_Nitrobenzonitrile_Reactions This compound This compound 4-Aminobenzonitrile 4-Aminobenzonitrile This compound->4-Aminobenzonitrile Selective Reduction (e.g., SnCl2, Pt/C) 4-Nitrobenzamide 4-Nitrobenzamide This compound->4-Nitrobenzamide Hydrolysis (H2O, H+ or OH-)

Caption: Reaction pathways for this compound.

Troubleshooting_Logic_for_Low_Yield start Low Yield or Incomplete Reaction catalyst Is the catalyst active and fresh? start->catalyst conditions Are reaction time and temperature optimized? catalyst->conditions Yes replace_catalyst Use fresh catalyst catalyst->replace_catalyst No stirring Is stirring efficient for heterogeneous mixtures? conditions->stirring Yes optimize_conditions Increase time/temperature and monitor via TLC/LC-MS conditions->optimize_conditions No improve_stirring Increase stirring rate stirring->improve_stirring No continue_troubleshooting Investigate other factors (e.g., solvent, reagent purity) stirring->continue_troubleshooting Yes

References

Technical Support Center: Synthesis of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Nitrobenzonitrile, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • Sandmeyer Reaction: This classic method involves the diazotization of 4-nitroaniline (B120555) followed by a reaction with a cyanide salt, typically copper(I) cyanide.

  • From 4-Nitrobenzaldehyde (B150856): This involves the conversion of 4-nitrobenzaldehyde to an oxime, which is then dehydrated to form the nitrile.[1]

  • From 4-Nitrobenzoic Acid: This method consists of converting the carboxylic acid to a primary amide, which is subsequently dehydrated to the nitrile. A one-pot synthesis from 4-nitrobenzoic acid using phosphorus pentachloride and p-toluenesulfonamide (B41071) has also been reported.[2]

Q2: What are the primary safety concerns when synthesizing this compound?

A2: Key safety precautions to consider are:

  • Cyanide Salts: Copper(I) cyanide and other cyanide sources are highly toxic. These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. An appropriate quenching solution, such as ferrous sulfate, should be readily available.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at low temperatures (typically 0-5 °C) at all times.

  • Reagents: Many of the reagents used, such as strong acids and phosphorus pentachloride, are corrosive and/or reactive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I purify the crude this compound product?

A3: The two primary methods for purifying this compound are:

  • Recrystallization: A common and effective method for purifying solid organic compounds. A suitable solvent system for this compound is aqueous ethanol (B145695) or 50% acetic acid.[2] The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The pure crystals can then be collected by filtration.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. A common stationary phase is silica (B1680970) gel, with an eluent system such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., a 20:1 volume ratio).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via different routes.

Method 1: Sandmeyer Reaction from 4-Nitroaniline

Q1: My Sandmeyer reaction yield is low. What are the potential causes and solutions?

A1: Low yields in the Sandmeyer reaction for this compound can stem from several issues during the diazotization of 4-nitroaniline or the subsequent cyanation step.

Potential CauseRecommended Solution(s)
Incomplete Diazotization Ensure all of the 4-nitroaniline has been converted to the diazonium salt. You can test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates an excess. If the test is negative, more sodium nitrite (B80452) solution can be added dropwise.
Decomposition of Diazonium Salt The 4-nitrobenzenediazonium (B87018) salt is unstable at higher temperatures. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and addition to the cyanide solution. It is also crucial to use the diazonium salt solution immediately after its preparation.
Formation of Triazenes Triazenes can form as byproducts. To minimize their formation, ensure the reaction medium is sufficiently acidic and that the sodium nitrite solution is added to the amine solution, not the other way around.
Formation of Azo Dyes A deep red or orange color in the final solution may indicate the formation of an azo dye due to a coupling side reaction. This can happen if unreacted amine is present. Ensure a sufficient excess of strong acid is used to suppress the concentration of free amine and maintain a low temperature.

Q2: I observed the evolution of brown fumes from my reaction mixture. What does this signify?

A2: The evolution of brown fumes (NO₂) indicates the decomposition of nitrous acid. This is typically caused by the reaction temperature being too high or localized high concentrations of the sodium nitrite solution. To prevent this, ensure the reaction vessel is adequately cooled in an ice-salt bath to maintain a temperature of 0-5 °C. Additionally, add the sodium nitrite solution slowly and below the surface of the reaction mixture with vigorous stirring.

Method 2: Synthesis from 4-Nitrobenzaldehyde

Q1: The conversion of 4-nitrobenzaldehyde to this compound is incomplete. How can I improve the reaction?

A1: Incomplete conversion in this two-step process (formation of 4-nitrobenzaldoxime (B72500) followed by dehydration) can be due to several factors.

Potential CauseRecommended Solution(s)
Suboptimal pH for Oxime Formation The formation of the oxime is pH-dependent. If using hydroxylamine (B1172632) hydrochloride, a weak base like sodium acetate or sodium carbonate should be used to liberate the free hydroxylamine. An excess of strong acid can protonate the hydroxylamine, rendering it non-nucleophilic.[3]
Poor Quality of Starting Materials Impurities in the 4-nitrobenzaldehyde, such as 4-nitrobenzoic acid from oxidation, can lead to side reactions and lower yields. Ensure the purity of the starting material, and consider recrystallization if necessary.[3]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.[3]

Q2: I have an unexpected byproduct in my reaction. What could it be?

A2: A likely byproduct is 4-nitrobenzoic acid if the starting 4-nitrobenzaldehyde was oxidized. Another possibility is the formation of aldol (B89426) condensation products if acetone (B3395972) is used as a solvent or is present as an impurity.[4] The identity of the byproduct can be confirmed using analytical techniques such as NMR or GC-MS.

Method 3: Synthesis from 4-Nitrobenzoic Acid

Q1: My yield of this compound from 4-nitrobenzoic acid is low. What are the common pitfalls?

A1: The conversion of 4-nitrobenzoic acid to this compound typically proceeds via the formation of an amide followed by dehydration. Low yields can be attributed to issues in either of these steps.

Potential CauseRecommended Solution(s)
Incomplete Reaction The reaction conditions, particularly temperature, are crucial. For the one-pot synthesis using phosphorus pentachloride and p-toluenesulfonamide, the temperature needs to be gradually raised and maintained at 200-205 °C.[2] Inadequate heating can lead to incomplete reaction.
Side Reactions The high temperatures required can sometimes lead to decomposition or other side reactions. Careful control of the temperature and reaction time is essential.
Hydrolysis of the Nitrile Although the nitrile is formed under dehydrating conditions, subsequent work-up steps involving water or acid/base could potentially lead to partial hydrolysis back to the amide or carboxylic acid if the conditions are harsh (e.g., prolonged heating in acidic or basic aqueous solutions).

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Starting MaterialKey ReagentsTypical YieldReaction ConditionsReference(s)
4-NitroanilineNaNO₂, HCl, CuCN64-70%0-5 °C for diazotization[2]
4-NitrobenzaldehydeHydroxylamine hydrochloride, DMSO82.3%100 °C, 0.5 h[1]
4-Nitrobenzoic Acidp-Toluenesulfonamide, PCl₅85-90%200-205 °C[2]

Experimental Protocols

Protocol 1: Sandmeyer Reaction from 4-Nitroaniline

This protocol is adapted from established Sandmeyer reaction procedures.

  • Diazotization of 4-Nitroaniline:

    • Dissolve 4-nitroaniline in an excess of a strong acid (e.g., HCl or H₂SO₄) and water in a flask.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite in cold water dropwise, keeping the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. Cool this mixture in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition, allow the mixture to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt and formation of the product.

    • Cool the mixture and extract the this compound with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis from 4-Nitrobenzaldehyde

This protocol is based on the conversion of an aldehyde to a nitrile via an oxime intermediate.[1]

  • Oxime Formation and Dehydration:

    • Add 4-nitrobenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.85 eq.) to dimethyl sulfoxide (B87167) (DMSO) in a round-bottom flask.

    • Heat the mixture to 100 °C and allow it to react for 30 minutes.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

    • Filter the solid and wash with water.

    • Purify the crude this compound by recrystallization or column chromatography.

Protocol 3: Synthesis from 4-Nitrobenzoic Acid

This one-pot protocol is adapted from Organic Syntheses.[2]

  • Reaction Setup:

    • In a round-bottom flask, mix 4-nitrobenzoic acid (0.6 mole) and p-toluenesulfonamide (0.64 mole).

    • Carefully add phosphorus pentachloride (1.26 moles) and stir the mixture.

    • Gently warm the mixture to initiate the reaction. Be prepared to control the initial exothermic reaction with a cold-water bath.

  • Reaction and Work-up:

    • Once the initial reaction subsides, gradually raise the temperature to 200-205 °C and maintain it until no more material distills.

    • Cool the reaction mixture and cautiously add pyridine, followed by water, with stirring.

    • Filter the resulting suspension and wash the solid with water.

    • Suspend the solid in a dilute sodium hydroxide (B78521) solution, stir, then filter and wash thoroughly with water.

    • Dry the solid to obtain the crude this compound.

    • The product can be further purified by recrystallization from 50% acetic acid.[2]

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Diazotization cluster_cyanation Cyanation start 4-Nitroaniline in Acid diazotization Add NaNO2 at 0-5 °C start->diazotization diazonium 4-Nitrobenzenediazonium Salt Solution diazotization->diazonium reaction Combine and Warm diazonium->reaction cu_cyanide CuCN Solution cu_cyanide->reaction workup Work-up and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction decomposition Product/Intermediate Decomposition start->decomposition side_reactions Side Reactions start->side_reactions purification_loss Loss during Purification start->purification_loss monitor_reaction Monitor reaction (TLC/HPLC) Adjust time/temperature incomplete_reaction->monitor_reaction control_temp Strict temperature control Use reagents promptly decomposition->control_temp optimize_conditions Optimize pH and reagent stoichiometry side_reactions->optimize_conditions careful_workup Careful work-up and purification Optimize recrystallization solvent purification_loss->careful_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Catalyst Selection for the Reduction of 4-Nitrobenzonitrile: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate catalyst for the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile (B131773). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the reduction of this compound?

The main challenge is achieving chemoselectivity. The goal is to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂) without reducing the nitrile group (-CN). Non-selective reduction can lead to the formation of 4-aminobenzylamine (B48907) or other byproducts.[1][2] The choice of catalyst, solvent, and reaction conditions plays a dominant role in controlling the selectivity.[1]

Q2: Which catalysts are commonly used for this reaction?

Commonly used heterogeneous catalysts include:

  • Palladium on carbon (Pd/C): Often a first choice for nitro group reductions, but its selectivity can be a concern.[3]

  • Raney Nickel (Raney Ni): A cost-effective and effective catalyst, particularly when selectivity is a priority.[1][4] It is often used as an alternative to Pd/C to avoid dehalogenation in substrates containing halogens.[3]

  • Supported Gold (Au) catalysts: Gold nanoparticles supported on various metal oxides (e.g., TiO₂, Fe₂O₃) have shown high chemoselectivity for the reduction of the nitro group in nitroarenes.[5][6]

  • Platinum-based catalysts (e.g., Pt/C): Also used for nitro reductions, sometimes with modifiers to enhance selectivity.[7][8]

Q3: How does the catalyst support affect the reaction?

The support can significantly influence the catalyst's activity and selectivity. For gold catalysts, the redox potential of the support material can affect the hydrogenation rate. Supports like TiO₂ can activate the nitro group at the metal-support interface, enhancing the reaction rate.[5][6]

Q4: Can the nitrile group be reduced during the reaction?

Yes, over-reduction of the nitrile group is a common side reaction, especially with highly active catalysts like Pd/C under harsh conditions. This leads to the formation of 4-aminobenzylamine. Careful selection of the catalyst and optimization of reaction parameters are crucial to prevent this.[1]

Q5: What is the role of the solvent in this reaction?

The choice of solvent can impact the course of the hydrogenation. For instance, in the hydrogenation of nitrobenzonitriles with Raney Nickel, solvents like methanol (B129727) and dioxane have been studied, and the choice can affect the product distribution.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of this compound - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or other impurities)- Insufficient hydrogen pressure or poor mass transfer- Incorrect reaction temperature- Use a fresh, active catalyst.- Ensure the starting material and solvent are pure.- Increase hydrogen pressure and/or improve stirring.- Optimize the reaction temperature.
Low selectivity: Reduction of the nitrile group - Catalyst is too active (e.g., standard Pd/C)- Harsh reaction conditions (high temperature or pressure)- Prolonged reaction time- Switch to a more chemoselective catalyst like Raney Nickel or a supported gold catalyst.[1][6]- Modify the catalyst (e.g., sulfided Pt/C) to reduce its activity towards the nitrile group.[8]- Use milder reaction conditions (lower temperature and pressure).- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Formation of byproducts other than the reduced nitrile - Intramolecular reactions (e.g., with 2-nitrobenzonitrile (B147312) leading to 2-aminobenzamide)[1]- Condensation reactions between intermediates- This is highly dependent on the substrate's structure. For this compound, this is less common.- Optimize reaction conditions to favor the direct reduction pathway.
Catalyst deactivation during the reaction or in subsequent runs - Sintering of metal nanoparticles at high temperatures- Leaching of the active metal- Strong adsorption of products or intermediates on the catalyst surface- Operate at the lowest effective temperature.- Choose a robust catalyst support.- Wash the catalyst thoroughly after each run. Consider catalyst regeneration procedures if applicable.
Inconsistent reaction rates - Poor catalyst dispersion in the reaction mixture- Variations in catalyst batch quality- Ensure vigorous stirring to maintain a uniform suspension.- Characterize new batches of catalyst for particle size and dispersion.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of this compound

CatalystSupportReductantSolventTemp. (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to 4-aminobenzonitrile (%)Yield (%)Reference
AuTiO₂H₂Gas Phase1501->95>98-[5],[6]
AuFe₂O₃H₂Gas Phase1501-~90>98-[5],[6]
Raney Ni-H₂MethanolRT10.5-1>95High80-90[4]
Raney Ni-HCOOHMethanolRT-0.17-0.5>95High85-95[4]
Pd/C (5%)CarbonH₂EthanolRT11-3>99Variable-[8]

Note: "RT" denotes room temperature. Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Selective Reduction using Raney Nickel and Formic Acid

This protocol is adapted from a general procedure for the selective reduction of nitro compounds.[4]

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol

  • 90% Formic Acid

  • Chloroform (B151607) or Ether

  • Saturated Sodium Chloride solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper or Celite)

Procedure:

  • In a round-bottom flask, suspend this compound (5 mmol) in methanol (3 mL).

  • Carefully add Raney Nickel (0.2-0.3 g of the aqueous slurry, washed with methanol).

  • To the stirred suspension, add 90% formic acid (2.5 mL) dropwise at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-aminobenzonitrile.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for hydrogenation using Pd/C and a hydrogen balloon.[9][10] Caution: Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in a well-ventilated fume hood.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply (balloon)

  • Inert gas (Argon or Nitrogen)

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Septa

  • Needles and tubing for gas handling

  • Filtration apparatus (Celite)

Procedure:

  • Place this compound (e.g., 1 g) and a magnetic stir bar in a two-neck round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Seal the flask with septa. Purge the flask with an inert gas (Argon or Nitrogen) for several minutes to remove air.

  • Add the solvent (e.g., 20 mL of ethanol) via syringe.

  • Connect a hydrogen-filled balloon to one of the necks via a needle.

  • Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this purge-fill cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Keep the Celite pad wet with solvent during filtration to prevent ignition.

  • Wash the Celite pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-aminobenzonitrile by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Weigh Reactant & Catalyst dissolve Dissolve in Solvent start->dissolve purge Purge with Inert Gas dissolve->purge introduce_h2 Introduce H2 / H-donor purge->introduce_h2 Introduce Hydrogen Source react Stir at Set Temp/Pressure introduce_h2->react monitor Monitor by TLC/GC react->monitor purge_final Purge with Inert Gas monitor->purge_final Reaction Complete filter Filter Catalyst purge_final->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify

Caption: General experimental workflow for the catalytic reduction of this compound.

Troubleshooting_Logic cluster_issues Identify Issue cluster_solutions Potential Solutions start Experiment Outcome low_conversion Low Conversion start->low_conversion low_selectivity Low Selectivity (Nitrile Reduction) start->low_selectivity byproducts Other Byproducts start->byproducts sol_conversion Check Catalyst Activity Increase H2 Pressure Optimize Temperature low_conversion->sol_conversion sol_selectivity Use Milder Catalyst (e.g., Raney Ni, Au/Support) Use Milder Conditions Reduce Reaction Time low_selectivity->sol_selectivity sol_byproducts Modify Catalyst Change Solvent byproducts->sol_byproducts end Successful Reduction sol_conversion->end Re-run Experiment sol_selectivity->end Re-run Experiment sol_byproducts->end Re-run Experiment

References

Technical Support Center: 4-Nitrobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvents on the reactivity of 4-Nitrobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a pale yellow crystalline solid at room temperature.[1] It is characterized by the presence of both a nitro group (-NO₂) and a cyano group (-C≡N) attached to a benzene (B151609) ring, which are key to its reactivity.[1] It is relatively stable under normal conditions but should be handled with care as a nitro-containing compound.[1]

PropertyValueSource
Molecular Formula C₇H₄N₂O₂[2]
Molecular Weight 148.12 g/mol [2]
Appearance Pale yellow crystalline solid[1]
Melting Point 144-147 °C
CAS Number 619-72-7[2]
Q2: How does the solubility of this compound vary with different solvents?

The solubility of this compound is highly dependent on the solvent's polarity. Due to its non-polar aromatic structure, it has limited solubility in polar protic solvents like water.[1] However, it dissolves more readily in various organic solvents.[1] The presence of the nitro and cyano groups influences its interactions with solvents.[1]

Solvent TypeExamplesSolubility of this compound
Polar Protic WaterLimited
Polar Aprotic Acetone, Acetonitrile, DMSOMore Soluble
Non-Polar Dichloromethane (DCM), Ethyl AcetateMore Soluble

Table based on information from[1][3].

Q3: How do solvents generally affect chemical reactivity?

Solvents can significantly influence chemical reactions by affecting solubility, stability of reactants and transition states, and reaction rates.[3] The choice of solvent allows for thermodynamic and kinetic control over a reaction.[3] Key solvent properties that impact reactivity include polarity, proticity (ability to donate protons), and dielectric constant.[3][4] For instance, polar solvents are effective at stabilizing charged intermediates, such as carbocations in SN1 reactions, which can accelerate the reaction rate.[3]

Section 2: Troubleshooting Guides for this compound Reactions

This section addresses specific issues that may be encountered during experiments involving this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Problem: My SNAr reaction with a nucleophile (e.g., methoxide) shows low or no conversion.
  • Possible Cause 1: Insufficient Reagent. In some SNAr reactions, such as with sodium methoxide (B1231860), using only one equivalent of the nucleophile may result in no conversion.[5] The reaction can be sensitive to stoichiometry, and an excess of the nucleophile may be required to drive the reaction forward.[5]

    • Solution: Try increasing the equivalents of your nucleophile. For example, using up to 10 equivalents of sodium methoxide has been shown to improve conversion, although it may not lead to completion.[5]

  • Possible Cause 2: Formation of a Stable Intermediate. The nucleophile may initially attack the cyano group instead of the carbon bearing the nitro group. This can form a stable intermediate (an imidate anion) that is not electrophilic enough to react further.[5]

    • Solution: The presence of a proton source, such as a small amount of alcohol (e.g., methanol), can protonate the intermediate, making it more electrophilic and allowing the reaction to proceed.[5]

  • Possible Cause 3: General Reaction Setup Issues. Ensure that fundamental experimental conditions are met.

    • Solution: Verify that glassware is clean and dry, solvents are pure, and the reaction is conducted under an inert atmosphere if required.[6] Double-check all calculations, the purity of your starting material, and the concentration.[6]

Problem: The reaction is highly sensitive to the amount of alcohol (e.g., methanol) added.
  • Observation: Adding a small amount of methanol (B129727) drastically improves conversion, but adding too much (e.g., more than 40 equivalents) causes the conversion to drop sharply.[5]

    • Explanation: A small quantity of methanol acts as a proton shuttle, protonating the unreactive imidate intermediate to form a more reactive neutral species.[5] However, an excessive amount of the protic solvent can solvate the nucleophile (e.g., methoxide), reducing its nucleophilicity and slowing down the reaction.

    • Solution: Carefully optimize the quantity of the protic co-solvent. Start with a small amount and monitor the reaction progress using techniques like TLC or GC-MS to find the optimal concentration.

Problem: My reaction yield is low, even though TLC analysis showed a clean reaction.
  • Possible Cause 1: Product Loss During Workup. The product may be lost during the extraction or purification steps.

    • Solution: Check if your product is partially soluble in the aqueous layer.[7] Ensure you are using the correct solvent for extraction. If you performed a filtration, check the filtration medium for your product.[7]

  • Possible Cause 2: Product Instability. Your product might be unstable to the conditions of the workup (e.g., exposure to acid, base, or water).[7]

    • Solution: Before the main workup, test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned workup reagents (e.g., aqueous NaHCO₃).[5][7] Compare the TLC before and after this test to see if degradation occurs.[7]

Section 3: Key Experimental Protocols

Protocol 1: Kinetic Analysis of a this compound Reaction via UV-Vis Spectrophotometry

This protocol provides a general method for studying the effect of a solvent on the reaction kinetics of this compound with a nucleophile.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the nucleophile in the desired solvent (e.g., methanol, ethanol, DMSO).[8]

    • Ensure all solvents are of high purity.

  • Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer with a temperature-controlled cell holder.[8]

    • Record the UV-Vis spectrum of the starting material and the expected product to identify wavelengths suitable for monitoring the reaction.

  • Kinetic Run:

    • Place a known concentration of the this compound solution in a quartz cuvette and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by injecting a known concentration of the nucleophile solution into the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Analyze the absorbance vs. time data to determine the reaction order and calculate the rate constant (k).[9]

    • Repeat the experiment using different solvents or at different temperatures to evaluate the solvent effect and determine activation parameters (Ea, ΔH‡, ΔS‡).[8]

Section 4: Visualizations

Troubleshooting_Workflow cluster_start Initial Problem cluster_check Primary Checks cluster_analysis Analysis & Optimization cluster_outcome Outcome start Low or No Conversion check_reagents Check Reagent Stoichiometry (e.g., excess nucleophile?) start->check_reagents [ref: 1] check_conditions Verify General Conditions (Purity, Temp, Atmosphere) start->check_conditions [ref: 4] check_solvent Is a Co-Solvent Needed? (e.g., small amount of alcohol) check_reagents->check_solvent If no improvement monitor Monitor Reaction by TLC/GC-MS check_solvent->monitor [ref: 1] optimize Optimize Co-Solvent Amount monitor->optimize success Reaction Proceeds optimize->success

Caption: Troubleshooting workflow for low conversion in this compound reactions.

SNAr_Mechanism reactant This compound + MeO⁻ intermediate1 Imidate Anion Intermediate (Low Electrophilicity) reactant->intermediate1 Attack at Cyano Group intermediate2 Neutral Imidate Intermediate (More Electrophilic) intermediate1->intermediate2 + MeOH - MeO⁻ (Proton Exchange) product Final Product intermediate2->product + MeO⁻ (Further Reaction)

Caption: Role of methanol in the SNAr reaction of this compound.[5]

References

analytical methods for monitoring 4-Nitrobenzonitrile reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for monitoring the reaction progress of 4-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for monitoring the progress of my this compound reaction?

A1: The choice of method depends on your specific requirements. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common choice for routine monitoring due to its simplicity and the strong UV absorbance of this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and sensitivity, making it ideal for identifying trace impurities and byproducts.[1][2][3] For real-time analysis without sample workup, in-situ techniques like NMR or FTIR spectroscopy are powerful options, allowing for continuous monitoring of reactant consumption and product formation.[4][5][6]

Q2: How should I prepare my reaction sample for offline analysis (HPLC or GC-MS)?

A2: Proper sample preparation is crucial for accurate results. A general workflow includes:

  • Quenching: Immediately stop the reaction by rapidly cooling the aliquot or adding a quenching agent to prevent further conversion.

  • Dilution: Dilute the sample with a suitable solvent (e.g., acetonitrile (B52724) for HPLC) to a concentration within the linear range of the detector.[7]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the analytical column.[8]

Q3: How can I quantify the reaction conversion using chromatography?

A3: Reaction conversion is typically determined by the area percentage method from the chromatogram. The peak area of the this compound reactant is compared to the total area of all relevant peaks (reactant, product, and major byproducts). The percentage decrease in the relative area of the this compound peak over time corresponds to the reaction conversion.[2]

Q4: What are some common challenges in monitoring reactions involving nitriles?

A4: Nitrile compounds can sometimes be challenging. For instance, in nucleophilic aromatic substitution (SNAr) reactions of this compound, complex reaction kinetics and the formation of intermediate species can occur.[9] This makes direct, real-time monitoring with in-situ techniques particularly valuable for gaining mechanistic insights.[6][9]

Analytical Method Data

The following tables summarize key parameters for common analytical techniques used to monitor this compound reactions.

Table 1: Comparison of Key Analytical Methods [2]

FeatureHPLC-UVqNMRGC-MS
Principle Separation based on polarity, detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific analyte reference standard).Relative (requires a reference standard).
Selectivity Good for separating closely related structures.Excellent for structural elucidation and identifying impurities.High selectivity based on mass fragmentation patterns.
Sensitivity High (typically ppm levels).Moderate (requires mg of sample).Very high (can detect trace level impurities, ppb levels).

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol outlines a standard reversed-phase HPLC method for analyzing the conversion of this compound.

Table 2: HPLC-UV Method Parameters [2][8][10]

ParameterValue
Instrumentation Standard HPLC System with UV Detector
Column C18 Reversed-Phase, 5 µm, 250 x 4.6 mm
Mobile Phase A Deionized Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 70% B)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Concentration ~1 mg/mL in Acetonitrile
Column Temperature 30 °C

Methodology:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the sample in acetonitrile to a final concentration of approximately 1 mg/mL and filter it through a 0.45 µm syringe filter.[8]

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[8]

  • Injection: Inject the prepared sample onto the column.[8]

  • Data Analysis: Monitor the chromatogram. Identify the peaks for this compound and the expected product(s) based on their retention times. Calculate the peak areas to determine the reaction progress.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is suitable for identifying and quantifying this compound and potential volatile impurities.

Table 3: GC-MS Method Parameters [2][3]

ParameterValue
Instrumentation Gas Chromatograph with Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 280 °C, hold 10 min.
Injector Temperature 250 °C
Injection Mode Split (50:1)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the reaction aliquot in a suitable volatile solvent like dichloromethane (B109758) or acetone.[2]

  • Injection: Inject the sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. Identify compounds by comparing their mass spectra to a library (e.g., NIST).[11] Quantify by comparing peak areas to a known standard.

Troubleshooting Guides

HPLC Troubleshooting

Q: Why are my chromatographic peaks broad or tailing? A: This can be caused by several factors:

  • Column Overload: The sample is too concentrated. Try diluting your sample further.[12]

  • Column Contamination: Impurities from previous injections have accumulated on the column. Flush the column with a strong solvent.[12][13]

  • Solvent Mismatch: The sample solvent is too different from the mobile phase, causing poor peak shape. Whenever possible, dissolve the sample in the mobile phase.[12]

  • Column Degradation: The column itself may be old or damaged. Consider replacing it.[13]

Q: My retention times are drifting between injections. What's wrong? A: Inconsistent retention times usually point to issues with the system's physical conditions:

  • Temperature Fluctuations: The column temperature is not stable. Use a column oven for consistent temperature control.[14]

  • Mobile Phase Composition: The mobile phase was prepared incorrectly or is changing over time (e.g., evaporation of a volatile component). Prepare fresh mobile phase.[14]

  • Flow Rate Instability: The pump may have air bubbles or failing seals. Purge the pump and check for leaks.[14][15]

  • Column Equilibration: The column is not sufficiently equilibrated between gradient runs. Increase the equilibration time.[14]

Q: The baseline on my chromatogram is noisy or drifting. How can I fix this? A: A poor baseline can obscure small peaks and affect integration:

  • Air Bubbles: Air is trapped in the pump or detector. Degas the mobile phase and purge the system.[14]

  • Contaminated Mobile Phase: Impurities in the solvents can cause a drifting or noisy baseline, especially during gradient elution. Use high-purity HPLC-grade solvents.[13]

  • Detector Lamp Issue: The detector lamp may be failing. Check the lamp energy and replace it if necessary.[14]

  • System Leak: A leak in the system can cause pressure fluctuations and a noisy baseline. Check all fittings for tightness.[14]

GC-MS Troubleshooting

Q: I am seeing poor separation between my reactant and product peaks. How can I improve resolution? A: To improve resolution, you can modify the temperature program. Try a slower temperature ramp or a lower initial oven temperature to increase the separation between volatile compounds.[2]

Q: My results are not reproducible. What are the likely causes? A: Lack of reproducibility can stem from the injector, the column, or sample preparation. Ensure the injector temperature is appropriate to prevent discrimination of compounds. Check for leaks in the system and ensure the sample volume is consistent for each injection.

In-situ Monitoring (NMR/FTIR) Troubleshooting

Q: My NMR spectra have distorted lineshapes due to reaction inhomogeneity. Can I still extract kinetic data? A: Yes. Traditional line-fitting analysis can fail with distorted peaks. However, alternative data analysis methods, such as those based on the Wasserstein metric, are robust against such imperfections and can be used to determine reaction kinetics even with non-standard lineshapes and overlapping signals.[5]

Q: How can I monitor a reaction in real-time if the reactant and product peaks overlap significantly? A: This is a common challenge. Advanced data analysis techniques can deconvolve overlapping spectra to determine the concentrations of individual components. For NMR, specific 2D techniques can also be employed. For FTIR/Raman, chemometric methods like Partial Least Squares (PLS) regression can build models to predict concentrations from the complex spectral data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for monitoring a this compound reaction using an offline analytical method like HPLC or GC-MS.

G General Workflow for Monitoring this compound Reaction cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Start Reaction B Take Aliquot at Time (t) A->B C Quench Reaction B->C Immediate Transfer D Dilute Sample C->D E Filter Sample (0.45 µm) D->E F Inject into HPLC or GC-MS E->F G Acquire Chromatogram / Spectra F->G H Integrate Peak Areas G->H I Calculate % Conversion H->I J Plot Kinetics (Conversion vs. Time) I->J

Caption: Workflow for offline analysis of this compound reaction progress.

References

managing exothermic reactions in 4-Nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzonitrile, with a focus on managing exothermic reactions.

Troubleshooting Guide: Managing Exothermic Events

Issue 1: Rapid Temperature Increase During Reagent Addition

  • Question: My reaction temperature is rising uncontrollably during the addition of the nitrating agent or diazonium salt solution. What should I do?

  • Answer: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the heat removal capacity of your setup.

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the exothermic reagent.

    • Enhance Cooling: Increase the efficiency of your cooling system. This can be achieved by lowering the temperature of the cooling bath (e.g., using a dry ice/acetone bath instead of an ice/water bath) or increasing the flow rate of the coolant.

    • Ensure Vigorous Stirring: Inadequate mixing can lead to localized "hot spots." Verify that your stirring is vigorous and effectively dispersing the added reagent.

    Corrective Measures for Future Experiments:

    • Reduce Addition Rate: Add the reagent at a much slower rate to allow for efficient heat dissipation.

    • Dilute Reagents: If possible, dilute the reagent being added to decrease the reaction rate and heat output per unit of volume.

    • Pre-cool Reagents: Ensure all reagents and solvents are pre-cooled to the reaction temperature before addition.

Issue 2: Delayed Exotherm or "Runaway" Reaction

  • Question: The reaction was proceeding as expected, but then the temperature suddenly began to rise rapidly, even after stopping reagent addition. What is happening and how can I control it?

  • Answer: This could be a sign of a runaway reaction, where the reaction rate is accelerating exponentially due to the increase in temperature. This is a hazardous situation that requires immediate and decisive action.

    Immediate Actions:

    • Emergency Cooling: Utilize a pre-chilled quenching agent or an emergency cooling bath to rapidly decrease the reactor temperature.

    • Prepare for Pressure Release: Be aware of the potential for rapid gas evolution and pressure buildup. Ensure the reaction is being conducted in a fume hood with appropriate shielding.

    • Do Not Add More Reagents: Under no circumstances should you add more starting material or reagents to a reaction that is showing signs of a runaway.

    Prevention in Future Experiments:

    • Thermal Hazard Assessment: Before performing the synthesis, especially on a larger scale, conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal profile of the reaction.

    • Controlled Dosing: Employ a syringe pump or a dropping funnel for precise and controlled addition of the exothermic reagent.

    • Semi-batch vs. Batch: For highly exothermic reactions, a semi-batch process (where one reagent is added portion-wise to the other) is generally safer than a batch process (where all reagents are mixed at once).

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common exothermic steps in this compound synthesis?

  • Answer 1: The primary exothermic steps depend on the synthetic route. For the Sandmeyer reaction starting from 4-aminobenzonitrile (B131773), both the diazotization of the amino group with nitrous acid and the subsequent reaction of the diazonium salt with a cyanide source can be highly exothermic.[1][2] In the synthesis involving the nitration of benzonitrile, the addition of the nitrating mixture (typically nitric acid and sulfuric acid) is a strongly exothermic process. The dehydration of 4-nitrobenzaldoxime (B72500) to form this compound can also be exothermic, particularly if strong dehydrating agents are used at elevated temperatures.[3]

  • Question 2: How can I quantitatively assess the exothermicity of my reaction?

  • Answer 2: Reaction calorimetry (RC1) is the most direct method to measure the heat of reaction in real-time under process conditions. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition and the total heat of decomposition of reactants, intermediates, and the final product, which is crucial for identifying potential runaway scenarios.[4]

  • Question 3: What are the key safety precautions to take when performing a Sandmeyer reaction to synthesize this compound?

  • Answer 3: The Sandmeyer reaction involves the formation of an unstable diazonium salt intermediate. Key safety precautions include:

    • Low-Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the diazonium salt.[1][2]

    • Slow Addition of Sodium Nitrite (B80452): The sodium nitrite solution should be added slowly and portion-wise to the acidic solution of the amine to control the exotherm.

    • Avoid Isolation of Diazonium Salts: Diazonium salts are explosive when dry and should be used in solution immediately after their preparation.

    • Proper Quenching: Any unreacted diazonium salt should be quenched with a suitable reagent, such as sulfamic acid, before workup.

  • Question 4: Are there alternative, safer synthesis routes to this compound?

  • Answer 4: While traditional methods are effective, research into safer alternatives is ongoing. Continuous flow chemistry offers significant advantages for managing exothermic reactions due to the high surface-area-to-volume ratio of microreactors, which allows for more efficient heat transfer.[5] Palladium-catalyzed cyanation methods can sometimes be performed under milder conditions than the classical Sandmeyer reaction.[5]

Quantitative Data and Experimental Protocols

Table 1: Operational Parameters and Safety Considerations for this compound Synthesis Routes
Synthesis RouteKey Exothermic Step(s)Typical Temperature Range (°C)Key Control ParametersPrimary Safety Concerns
Sandmeyer Reaction (from 4-aminobenzonitrile)Diazotization & Cyanation0 - 5 (Diazotization)Slow addition of NaNO₂, efficient cooling, vigorous stirringThermal instability of diazonium salt, potential for runaway reaction, toxicity of cyanide.[1][2]
Nitration of Benzonitrile Addition of nitrating mixture0 - 10Slow addition of mixed acid, pre-cooling of reagents, high-efficiency coolingStrong exotherm, potential for over-nitration and byproduct formation at higher temperatures.[6]
Dehydration of 4-Nitrobenzaldoxime Addition of dehydrating agentVaries with reagent (e.g., reflux)Portion-wise addition of dehydrating agent, careful temperature monitoringExothermicity depends on the dehydrating agent, potential for pressure buildup.[3]

Detailed Experimental Protocol: Sandmeyer Synthesis of this compound with Exotherm Management

This protocol is a representative example and should be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Diazonium Salt Solution (Diazotization):

    • In the three-necked flask equipped with a stirrer and thermometer, dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water.

    • Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold 4-aminobenzonitrile solution using the dropping funnel. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. A rapid temperature increase indicates the addition is too fast.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Preparation of the Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

  • Sandmeyer Reaction (Cyanation):

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the cold cyanide solution with vigorous stirring. Monitor the temperature closely; this step can also be exothermic.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

    • Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. This indicates the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the this compound with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow Start Rapid Temperature Increase Detected StopAddition Immediately Stop Reagent Addition Start->StopAddition EnhanceCooling Increase Cooling Efficiency StopAddition->EnhanceCooling CheckStirring Ensure Vigorous Stirring EnhanceCooling->CheckStirring TempControlled Is Temperature Under Control? CheckStirring->TempControlled ResumeSlowly Resume Reagent Addition at a Slower Rate TempControlled->ResumeSlowly Yes EmergencyQuench Initiate Emergency Quenching Protocol TempControlled->EmergencyQuench No End Reaction Stabilized / Terminated Safely ResumeSlowly->End EmergencyQuench->End

Caption: Troubleshooting workflow for a rapid temperature increase.

ExperimentalWorkflow Start Start: Prepare Reactants and Cooling Bath PreCool Pre-cool Reactants to Target Temperature Start->PreCool SlowAddition Slow, Controlled Addition of Exothermic Reagent PreCool->SlowAddition MonitorTemp Continuously Monitor Reaction Temperature SlowAddition->MonitorTemp ReactionComplete Reaction Completion Check (e.g., TLC, GC) SlowAddition->ReactionComplete Addition Finished TempInRange Is Temperature Within Safe Limits? MonitorTemp->TempInRange TempInRange->SlowAddition Yes AdjustAddition Adjust Addition Rate / Cooling TempInRange->AdjustAddition No, but controllable StopAndCool Stop Addition & Apply Max Cooling TempInRange->StopAndCool No, rapid increase AdjustAddition->MonitorTemp Workup Proceed to Reaction Work-up ReactionComplete->Workup

Caption: General experimental workflow for managing exothermic reactions.

References

Technical Support Center: Safe Handling and Disposal of 4-Nitrobenzonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Nitrobenzonitrile waste.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a potent chemical with significant health risks. It is classified as:

  • Fatal if swallowed (Acute Toxicity, Oral - Category 2).[1]

  • Toxic in contact with skin or if inhaled (Acute Toxicity, Dermal and Inhalation - Category 3).[1]

  • Causes eye, skin, and respiratory tract irritation.[2]

  • Harmful to aquatic life.[1]

Extreme caution must be exercised at all times when handling this compound.[3]

What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to minimize exposure. The following table outlines the mandatory personal protective equipment required when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile rubber is recommended). Inspect gloves for any tears or punctures before and during use.[3]
Eye Protection Chemical safety goggles or a face shield.[3]
Body Protection A lab coat or chemical-resistant apron worn over personal clothing. Long-sleeved clothing is essential.[3]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or in cases of inadequate ventilation to prevent inhalation of dust.[3]

How should this compound be stored?

Store in a cool, dry, well-ventilated area in a tightly closed container.[2][4] Keep it locked up or in an area accessible only to qualified or authorized persons.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, acids, and acid chlorides.[5]

What should I do in case of accidental exposure to this compound?

Immediate action is vital in an emergency. Follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1][2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][4]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

How do I dispose of this compound waste?

All waste containing this compound must be treated as hazardous waste.[3][6]

  • Waste Collection: Collect all contaminated solids (e.g., gloves, wipes, pipette tips) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[6]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and associated hazards (e.g., "Toxic").[6]

  • Disposal: Dispose of contents and containers through an approved waste disposal plant or your institution's Environmental Health & Safety (EHS) department.[1][6] Do not discharge into drains or the environment.[1][6]

Troubleshooting Guides

Problem: I observed the generation of dust while weighing solid this compound.

  • Immediate Action: Stop all work. Ensure the fume hood sash is at the appropriate height to maintain containment.

  • Solution:

    • If a significant amount of dust is generated, evacuate the immediate area and follow your facility's emergency procedures for a chemical spill.

    • For minor dust generation, carefully decontaminate the affected surfaces within the fume hood using a wet paper towel to avoid making the dust airborne.

    • Review your weighing technique. Use a spatula to carefully transfer the solid to weigh paper, avoiding dropping the material from a height.

    • Consider using a micro-spatula for better control with small quantities.

  • Prevention: Always handle solid this compound within a certified chemical fume hood.[3] Minimize air currents within the hood that could disturb the powder.

Problem: The this compound is not dissolving in the chosen solvent.

  • Initial Assessment: Verify that you are using a compatible solvent. This compound is soluble in organic solvents like acetone, dichloromethane, and ethyl acetate, but has limited solubility in water.[7]

  • Troubleshooting Steps:

    • Gently swirl or stir the mixture to aid dissolution.[3]

    • If safe and appropriate for your experiment, you may gently warm the solution using a controlled heating mantle. If heating, use a condenser to prevent the release of vapors.[3]

    • If the compound still does not dissolve, you may need to reconsider your choice of solvent or the concentration of your solution.

Quantitative Data Summary

ParameterValueReference
Acute Toxicity, Oral (Category 2) Fatal if swallowed[1]
Acute Toxicity, Dermal (Category 3) Toxic in contact with skin[1]
Acute Toxicity, Inhalation (Category 3) Toxic if inhaled[1]
Aquatic Hazard (Short-term, acute) Harmful to aquatic life (Category 3)[1]
Toxicity to fish (LC50) 24.4 mg/l - Pimephales promelas (fathead minnow) - 96 h[1]
Melting Point 144 - 149 °C[4]

Experimental Protocols

Detailed Methodology for Weighing and Preparing a Solution of this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware, and the chosen solvent.

    • Don all required PPE as specified in the table above.[3]

  • Weighing the Compound:

    • Perform all manipulations of the solid compound within the chemical fume hood.[3]

    • Carefully transfer the desired amount of this compound from the stock container to weigh paper using a clean spatula.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.[3]

  • Preparing the Solution:

    • Carefully add the weighed compound to the appropriate glassware containing the desired solvent.

    • Gently swirl or stir the mixture to dissolve the compound, avoiding splashing.[3]

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.[3]

  • Post-Handling:

    • Thoroughly clean all equipment that came into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weigh paper, gloves) as hazardous waste.

Detailed Methodology for Small Spill Cleanup

This protocol is for small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and follow your institution's emergency procedures.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • Evacuate the area if necessary.

  • Don PPE:

    • Put on appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if there is an inhalation hazard.

  • Contain the Spill:

    • For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or cat litter.[8]

  • Absorb and Neutralize:

    • Carefully cover the spill with an inert absorbent material, working from the outside in.[3]

  • Collect Waste:

    • Carefully scoop or sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3][8]

  • Decontaminate:

    • Clean the spill area with soap and water.

    • Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.

  • Report:

    • Report the incident to your laboratory supervisor and EHS department.

Visualizations

experimental_workflow prep Preparation - Verify fume hood is operational - Gather equipment and PPE weigh Weighing - Transfer solid in fume hood - Avoid dust generation prep->weigh Proceed dissolve Dissolution - Add solid to solvent - Swirl or stir gently weigh->dissolve Proceed handle Post-Handling - Clean equipment - Dispose of waste dissolve->handle Experiment Complete

Caption: Workflow for Safely Handling this compound.

emergency_response spill Spill or Exposure Occurs assess Assess Severity - Minor or Major? spill->assess exposure Personnel Exposure spill->exposure minor_spill Minor Spill - Follow cleanup protocol assess->minor_spill Minor major_spill Major Spill - Evacuate - Alert EHS assess->major_spill Major first_aid Administer First Aid - Follow specific procedure for exposure route exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Decision-Making Workflow for Emergency Response.

References

Validation & Comparative

Unveiling the Molecular Fingerprint: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for this purpose, providing a detailed "fingerprint" of a molecule's atomic framework. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of 4-nitrobenzonitrile, presenting experimental data in a clear, comparative format and outlining a detailed protocol for spectral acquisition.

This guide will delve into the specific chemical shifts, multiplicities, and coupling constants of this compound, providing a basis for its identification and characterization. To offer a broader context, we will also compare its spectral data with related compounds, benzonitrile (B105546) and p-nitroaniline, highlighting the electronic effects of the nitro and cyano substituents on the aromatic ring.

Comparative NMR Data Analysis

The 1H and 13C NMR spectral data for this compound and its analogs are summarized in the tables below. These values provide a quantitative look at the electronic environment of each nucleus within the molecules.

1H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound CDCl₃8.35d8.0H-3, H-5
7.89d8.0H-2, H-6
Acetone8.45d8.6H-3, H-5
8.15d8.6H-2, H-6
Benzonitrile CDCl₃7.64d8.0H-2, H-6
7.60d8.0H-3, H-5
7.47t8.0H-4
p-Nitroaniline DMSO-d₆7.98d9.0H-2, H-6
6.64d9.0H-3, H-5

Table 1: Comparative 1H NMR spectral data for this compound, Benzonitrile, and p-Nitroaniline.

13C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃150.0C-4
133.4C-2, C-6
124.2C-3, C-5
118.2C-1
116.7CN
Benzonitrile CDCl₃132.6C-2, C-6
132.0C-4
128.9C-3, C-5
118.6CN
112.2C-1
p-Nitroaniline DMSO-d₆156.67C-4
136.63C-1
127.37C-2, C-6
113.35C-3, C-5

Table 2: Comparative 13C NMR spectral data for this compound, Benzonitrile, and p-Nitroaniline.

The strong electron-withdrawing nature of the nitro group in this compound causes a significant downfield shift of the aromatic protons and carbons compared to benzonitrile.[1] The protons ortho to the nitro group (H-3, H-5) are the most deshielded. In contrast, the electron-donating amino group in p-nitroaniline results in an upfield shift of the ortho and para protons relative to the nitro-substituted protons of this compound.[2]

Experimental Protocol for NMR Spectral Acquisition

The following protocol outlines a standard procedure for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample (e.g., this compound) and place it in a clean, dry vial.[3]

  • Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to the vial.[3]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If any solid particles remain, filter the solution or carefully transfer the supernatant to a clean NMR tube using a pipette.[3]

  • The final solution depth in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

3. 1H NMR Acquisition Parameters:

  • Pulse Angle: 30-90 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration if quantitative analysis is required.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

4. 13C NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. Non-protonated carbons have longer relaxation times, so a longer delay can be beneficial for their detection.

  • Number of Scans: This will be significantly higher than for 1H NMR due to the low natural abundance of 13C (e.g., 128-1024 scans or more, depending on the sample concentration).

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of different protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (1H) Calibrate->Integrate AnalyzeShifts Analyze Chemical Shifts Calibrate->AnalyzeShifts AnalyzeMultiplicity Analyze Multiplicity & J-Coupling Integrate->AnalyzeMultiplicity StructureElucidation Structure Elucidation AnalyzeShifts->StructureElucidation AnalyzeMultiplicity->StructureElucidation

Figure 1: Workflow for NMR Spectral Analysis.

References

A Comparative Guide to the FTIR Analysis of 4-Nitrobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-Nitrobenzonitrile and its structural isomers, 2-Nitrobenzonitrile and 3-Nitrobenzonitrile. Understanding the distinct vibrational frequencies of the functional groups in these molecules is crucial for their accurate identification, characterization, and quality control in research and drug development. This document presents experimental data, detailed protocols, and a visual representation of the analytical workflow.

Comparison of Vibrational Frequencies

The primary functional groups in nitrobenzonitriles are the nitrile (-C≡N) group, the nitro (-NO₂) group, and the aromatic benzene (B151609) ring. The position of the nitro group on the benzene ring relative to the nitrile group influences the electronic distribution within the molecule, leading to characteristic shifts in the vibrational frequencies of these functional groups. The following table summarizes the key experimental FTIR absorption bands for this compound and its isomers.

Functional Group Vibrational Mode This compound (cm⁻¹) 3-Nitrobenzonitrile (cm⁻¹) 2-Nitrobenzonitrile (cm⁻¹)
Nitrile (-C≡N) Stretching (ν)~2230~2235~2230
Nitro (-NO₂) Asymmetric Stretching (νas)~1525~1530~1530
Nitro (-NO₂) Symmetric Stretching (νs)~1350~1350~1355
Aromatic Ring (C=C) Stretching (ν)~1605, ~1480~1610, ~1475~1580, ~1480
Aromatic C-H Stretching (ν)~3100-3000~3100-3000~3100-3000
Aromatic C-H Out-of-Plane Bending (γ)~860~880, ~790~780, ~740
C-N (Nitro) Stretching (ν)~850~870~860

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

Experimental Protocol: FTIR Analysis of Solid Samples

This protocol outlines the standard procedure for obtaining the FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials:

  • This compound (or its isomer)

  • Potassium Bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum in the mid-IR region (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the resulting spectrum.

    • Correlate the observed vibrational frequencies with the corresponding functional groups using the comparison table and standard FTIR correlation charts.

Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_results Results start Start grind Grind Sample with KBr start->grind 1 press Press into Pellet grind->press 2 background Record Background Spectrum press->background 3 sample Record Sample Spectrum background->sample 4 process Process Data (Background Subtraction) sample->process 5 spectrum Obtain FTIR Spectrum process->spectrum 6 analyze Analyze Spectrum & Identify Peaks spectrum->analyze 7 end End analyze->end 8

mass spectrometry fragmentation pattern of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Mass Spectrometry Fragmentation of 4-Nitrobenzonitrile

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of molecules is paramount for structural elucidation and identification. This guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of this compound. We will delve into its characteristic fragmentation pathways, compare it with other analytical approaches, and provide the necessary experimental context.

Electron Ionization Mass Spectrometry of this compound

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The mass spectrum of this compound is characterized by a series of fragment ions that arise from the cleavage of the nitro and cyano functional groups, as well as the aromatic ring.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

A typical experimental setup for obtaining the mass spectrum of this compound would involve the following:

  • Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation from a mixture or a direct insertion probe for a pure sample.

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M•+).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes a series of fragmentation reactions to produce smaller, more stable ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Presentation: Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is presented below. The data is sourced from the NIST (National Institute of Standards and Technology) database.

m/zRelative Intensity (%)Proposed Fragment Ion
148100[C₇H₄N₂O₂]•⁺ (Molecular Ion)
11825[M - NO]⁺
10295[M - NO₂]⁺
9030[M - NO - CO]⁺
7620[C₆H₄]⁺
7535[C₆H₃]⁺
5015[C₄H₂]⁺

Visualization of the Fragmentation Pathway

The fragmentation of this compound in EI-MS can be visualized as a series of logical steps, starting from the molecular ion.

fragmentation_pathway M [C₇H₄N₂O₂]•⁺ m/z = 148 F118 [C₇H₄N₂O]⁺ m/z = 118 M->F118 - NO F102 [C₇H₄N]⁺ m/z = 102 M->F102 - NO₂ F90 [C₆H₄N]⁺ m/z = 90 F118->F90 - CO F76 [C₆H₄]⁺ m/z = 76 F102->F76 - CN F75 [C₆H₃]⁺ m/z = 75 F76->F75 - H F50 [C₄H₂]⁺ m/z = 50 F76->F50 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

Comparison with Alternative Approaches

Comparison with Isomers: 2- and 3-Nitrobenzonitrile

While detailed library spectra for 2- and 3-Nitrobenzonitrile are less commonly published, their fragmentation patterns under EI-MS are expected to show some key differences arising from the positions of the nitro and cyano groups. The initial loss of NO and NO₂ is likely to be a common feature for all isomers. However, the relative intensities of the subsequent fragment ions may differ due to the influence of the substituent position on the stability of the resulting ions. For instance, ortho effects in 2-Nitrobenzonitrile could lead to unique fragmentation pathways involving interactions between the adjacent nitro and cyano groups, which are not possible for the 4-isomer.

Comparison of Ionization Techniques: EI-MS vs. ESI-MS

A comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) highlights the differences between "hard" and "soft" ionization techniques.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (typically 70 eV)Low
Fragmentation ExtensiveMinimal to none
Molecular Ion Often observed, but can be weak or absentProminent protonated or adducted molecule [M+H]⁺, [M+Na]⁺
Structural Info Rich fragmentation provides structural cluesPrimarily provides molecular weight information
Typical Analytes Volatile, thermally stable, lower molecular weight compoundsPolar, thermally labile, high molecular weight compounds

If this compound were to be analyzed by ESI-MS, the resulting spectrum would likely be dominated by the protonated molecule [C₇H₄N₂O₂ + H]⁺ at m/z 149, with very little fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) would be required. In an MS/MS experiment, the parent ion (m/z 149) would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern in ESI-MS/MS would likely differ from that of EI-MS due to the different precursor ion (even-electron vs. odd-electron ion).

Experimental Workflow Comparison

The general workflows for EI-MS and ESI-MS analysis are depicted below.

experimental_workflow cluster_ei EI-MS Workflow cluster_esi ESI-MS Workflow ei_sample Sample Introduction (GC or Probe) ei_ion Electron Ionization (70 eV) ei_sample->ei_ion ei_frag Fragmentation ei_ion->ei_frag ei_mass Mass Analysis ei_frag->ei_mass ei_spec Mass Spectrum ei_mass->ei_spec esi_sample Sample Infusion (LC) esi_ion Electrospray Ionization esi_sample->esi_ion esi_mass Mass Analysis (MS1) esi_ion->esi_mass esi_cid Collision-Induced Dissociation (MS/MS) esi_mass->esi_cid esi_mass2 Mass Analysis (MS2) esi_cid->esi_mass2 esi_spec MS/MS Spectrum esi_mass2->esi_spec

Caption: Comparison of typical workflows for EI-MS and ESI-MS/MS.

A Comparative Analysis of the Reactivity of 4-Nitrobenzonitrile and 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-nitrobenzonitrile and 3-nitrobenzonitrile (B78329). The differing positions of the electron-withdrawing nitro group on the benzonitrile (B105546) scaffold significantly influence their reactivity profiles, a critical consideration in synthetic chemistry and drug development. This document summarizes the theoretical basis for this difference, presents available comparative data, and provides detailed experimental protocols for direct reactivity comparison.

Introduction: The Decisive Role of Substituent Positioning

The reactivity of substituted benzene (B151609) rings, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly dictated by the position of electron-withdrawing groups relative to the leaving group or reaction center. In the case of nitrobenzonitriles, the potent electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

The key distinction in reactivity between this compound and 3-nitrobenzonitrile arises from the ability of the nitro group to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. In this compound, the nitro group is in the para position to the cyano group (and to any potential leaving group at other positions). This geometric arrangement allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate.

Conversely, in 3-nitrobenzonitrile, the nitro group is in the meta position. From this position, it cannot participate in resonance stabilization of the negative charge on the aromatic ring in the Meisenheimer complex. While the nitro group still exerts a strong inductive electron-withdrawing effect, the lack of resonance stabilization results in a significantly less stable intermediate compared to the para isomer, leading to a higher activation energy and a consequently slower reaction rate.

Comparative Reactivity Data

Reaction TypeReactantRelative Reactivity/RateExperimental Data/Rationale
Nucleophilic Aromatic Substitution (SNAr) This compoundHigherThe para-nitro group provides resonance stabilization of the Meisenheimer intermediate, lowering the activation energy. A study on the nucleophilic substitution with [¹⁸F]fluoride reported a rate constant of 0.01 min⁻¹ for this compound; a corresponding value for the 3-isomer was not provided, but is expected to be significantly lower.[1]
3-NitrobenzonitrileLowerThe meta-nitro group only offers inductive electron withdrawal and cannot stabilize the intermediate through resonance.
Enzymatic Hydrolysis of Nitrile Group This compoundLowerRelative activity of 11 ± 2.6 was observed with nitrilase.[2]
3-NitrobenzonitrileHigherRelative activity of 16 ± 0.6 was observed with nitrilase.[2] (Note: Enzymatic reactions can be influenced by steric and electronic factors specific to the enzyme's active site and may not always correlate directly with general chemical reactivity).
Reduction of Nitro Group This compoundGenerally FasterThe greater electron deficiency of the aromatic ring in the 4-isomer can facilitate the initial electron transfer steps in many reduction mechanisms.
3-NitrobenzonitrileGenerally SlowerThe lesser degree of electronic activation of the nitro group compared to the 4-isomer.

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of this compound and 3-nitrobenzonitrile, a detailed experimental protocol for a comparative kinetic study of their nucleophilic aromatic substitution with piperidine (B6355638) is provided below.

Kinetic Analysis of Nucleophilic Aromatic Substitution with Piperidine

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 3-nitrobenzonitrile with piperidine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a constant temperature.

Materials:

  • This compound (≥98% purity)

  • 3-Nitrobenzonitrile (≥98% purity)

  • Piperidine (reagent grade, freshly distilled)

  • Methanol or Acetonitrile (anhydrous, spectroscopic grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of 3-nitrobenzonitrile (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M). Ensure the piperidine concentrations are in large excess (at least 20-fold) compared to the nitrobenzonitrile concentration to maintain pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) using the constant temperature water bath.

    • Determine the wavelength of maximum absorbance (λmax) for the expected product (N-(4-cyanophenyl)piperidine or N-(3-cyanophenyl)piperidine) by reacting a small amount of the respective nitrobenzonitrile with an excess of piperidine and scanning the UV-Vis spectrum of the resulting solution. The reactants should have minimal absorbance at this wavelength.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the nitrobenzonitrile stock solution into the cuvette, ensuring rapid and thorough mixing.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection for at least three half-lives, or until the absorbance reaches a stable plateau.

    • Repeat the kinetic measurements for each of the different piperidine concentrations for both this compound and 3-nitrobenzonitrile.

Data Analysis:

  • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine ([Piperidine]).

  • Compare the calculated k₂ values for this compound and 3-nitrobenzonitrile to quantitatively assess their relative reactivity.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr reaction pathway and the experimental workflow.

SNAr_Mechanism cluster_4nitro This compound cluster_3nitro 3-Nitrobenzonitrile This compound This compound Meisenheimer_Complex_4 Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex_4 + Nu⁻ Product_4 Substitution Product Meisenheimer_Complex_4->Product_4 - LG⁻ 3-Nitrobenzonitrile 3-Nitrobenzonitrile Meisenheimer_Complex_3 Meisenheimer Complex (No Resonance Stabilization) 3-Nitrobenzonitrile->Meisenheimer_Complex_3 + Nu⁻ Product_3 Substitution Product Meisenheimer_Complex_3->Product_3 - LG⁻ Reactivity_Comparison This compound shows higher reactivity due to the stabilized intermediate.

Caption: SNAr mechanism for 4- and 3-nitrobenzonitrile.

Experimental_Workflow Start Prepare Stock Solutions (Nitrobenzonitriles & Piperidine) Equilibrate Equilibrate Solutions to Constant Temperature Start->Equilibrate Determine_Lambda Determine λmax of Product Equilibrate->Determine_Lambda Kinetic_Run Initiate Reaction in Cuvette & Record Absorbance vs. Time Determine_Lambda->Kinetic_Run Repeat Repeat for Different Piperidine Concentrations Kinetic_Run->Repeat Plot Plot k_obs vs. [Piperidine] Repeat->Plot Calculate Determine Second-Order Rate Constant (k₂) from Slope Plot->Calculate Compare Compare k₂ values for 4- and 3-Nitrobenzonitrile Calculate->Compare

Caption: Workflow for comparative kinetic analysis.

Conclusion

The reactivity of nitrobenzonitrile isomers is a clear illustration of the principles of electronic effects in organic chemistry. This compound exhibits significantly higher reactivity towards nucleophilic aromatic substitution than 3-nitrobenzonitrile. This is primarily attributed to the ability of the para-nitro group to stabilize the reaction intermediate through resonance, a pathway unavailable to the meta-nitro group. This fundamental difference has important implications for the synthesis of pharmaceuticals and other fine chemicals, where the choice of isomer and reaction conditions can dramatically affect the outcome of a synthetic route. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and various fine chemicals. Its dually functionalized structure, featuring an electron-withdrawing nitro group and a versatile nitrile moiety, makes it a valuable building block in organic synthesis. The selection of an appropriate synthetic route is critical, impacting overall yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of several prominent synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Synthetic Routes

The efficacy of different synthetic strategies for producing this compound varies significantly in terms of yield, reaction conditions, and starting material accessibility. The following table summarizes the key quantitative data for the most common methods.

Synthetic Route Starting Material Key Reagents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
1. From Aldehyde (via Oxime) 4-NitrobenzaldehydeHydroxylamine hydrochloride, DMSO0.5 h100 °C82.3%[1]Rapid reaction, high yield, readily available starting material.Requires elevated temperature and DMSO as a solvent.
2. Sandmeyer Reaction 4-NitroanilineNaNO₂, HCl, CuCN~2-3 h0–5 °C then heat~60-70% (est.)Utilizes a common and inexpensive starting material.Diazonium intermediate is unstable; requires careful temperature control; use of toxic cyanide salts.
3. Rosenmund-von Braun Reaction 4-ChloronitrobenzeneCopper(I) cyanide, DMF3.5 hReflux (~153°C)~60-70%[1]Direct conversion of a haloarene; good for substrates where the amine is not available.High reaction temperatures; stoichiometric copper cyanide; product purification can be challenging.
4. From Carboxylic Acid 4-Nitrobenzoic Acidp-Toluenesulfonamide, PCl₅~1 h200–205 °C85-90%[2]High yield, well-established Organic Syntheses procedure.Requires very high temperatures and corrosive reagents (PCl₅).
5. Ammoxidation (Vapor Phase) 4-NitrotolueneAmmonia, Oxygen (Air), V₂O₅/TiO₂ catalystContinuous~350 °C62% (selectivity)[3]Economical for large-scale industrial production; single-step process.Requires specialized high-temperature equipment (fluidized bed reactor); not suitable for lab scale.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations for the primary synthetic routes to this compound.

Synthesis_Routes cluster_aldehyde Route 1: From Aldehyde cluster_sandmeyer Route 2: Sandmeyer Reaction cluster_rvb Route 3: Rosenmund-von Braun cluster_acid Route 4: From Carboxylic Acid cluster_ammox Route 5: Ammoxidation A1 4-Nitrobenzaldehyde A2 This compound A1->A2  NH₂OH·HCl, DMSO, 100°C   S1 4-Nitroaniline S2 4-Nitrobenzene- diazonium Chloride S1->S2  NaNO₂, HCl, 0-5°C   S3 This compound S2->S3  CuCN   R1 4-Chloronitrobenzene R2 This compound R1->R2  CuCN, DMF, Reflux   C1 4-Nitrobenzoic Acid C2 This compound C1->C2  p-TsNH₂, PCl₅, 205°C   Am1 4-Nitrotoluene Am2 This compound Am1->Am2  NH₃, O₂, V₂O₅/TiO₂   Logical_Relationships cluster_precursors Common Precursors Target This compound P1 4-Nitrotoluene P1->Target Ammoxidation P2 4-Nitroaniline P2->Target Sandmeyer Reaction P3 4-Nitrobenzoic Acid P3->Target Dehydration Route P4 4-Nitrobenzaldehyde P4->Target Oxime Dehydration P5 4-Chloronitrobenzene P5->Target Rosenmund-von Braun Reaction

References

A Comparative Guide to Purity Validation of 4-Nitrobenzonitrile: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 4-Nitrobenzonitrile is paramount. It directly influences reaction yields, impurity profiles, and the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental pillars of analytical chemistry frequently employed for purity assessment. This guide provides an objective comparison of these techniques for the validation of this compound purity, complete with detailed experimental protocols and performance data to aid in method selection.

High-Level Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the physicochemical properties of the analyte and potential impurities, such as volatility, thermal stability, and polarity.[1] this compound is a solid that is soluble in common organic solvents and possesses sufficient volatility and thermal stability for both GC and HPLC analysis.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase based on polarity.[3]Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase based on volatility.[3]
Instrumentation Consists of a solvent delivery system (pump), injector, column, and detector (e.g., UV, PDA).[4]Consists of a gas supply, injector, column within an oven, and detector (e.g., FID, MS, ECD).[4]
Typical Column Shorter and wider (e.g., 250 mm x 4.6 mm) packed with small particles (e.g., C18).[3]Long and thin capillary column (e.g., 30 m x 0.25 mm).[3]
Mobile/Carrier Phase A liquid solvent or mixture of solvents (e.g., Acetonitrile, Water).[3]An inert gas (e.g., Helium, Hydrogen, Nitrogen).[3]
Operating Temperature Typically ambient or slightly elevated (e.g., 20-40 °C).[4]High temperatures are required to ensure the sample is volatilized (e.g., 150-300 °C).[4]
Analysis Time Generally longer, with run times typically between 10-60 minutes.[3]Generally faster, with run times of a few minutes.[1][4]
Advantages Excellent for non-volatile or thermally labile compounds; great versatility in mobile and stationary phase selection.[1][5]High resolution and sensitivity for volatile compounds; often faster and more cost-effective due to cheaper carrier gases.[1][4]
Limitations Can be more expensive to operate due to solvent consumption; lower resolution for highly volatile compounds compared to GC.[1][3]Limited to thermally stable and volatile compounds; derivatization may be needed for polar compounds.[5]

Experimental Protocols

The following sections provide detailed, representative methodologies for analyzing this compound purity.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the quantification and impurity profiling of this compound.[6]

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm[6]

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 100 mL of the mobile phase (initial conditions) to achieve a concentration of 0.1 mg/mL.[6]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Gas Chromatography (GC) Protocol

This protocol details a GC method suitable for assessing the purity of this compound and identifying volatile or semi-volatile impurities. A Flame Ionization Detector (FID) is common for purity analysis, while a Mass Spectrometer (MS) provides definitive identification of impurities.[6][7]

Instrumentation:

  • A Gas Chromatograph coupled to an FID or MS detector.

Chromatographic Conditions:

Parameter Value
Column Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow of 1.2 mL/min[6]
Inlet Temperature 250 °C[6]
Injection Mode Split (e.g., 20:1 or 50:1)[6][8]
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min[6]

| Detector | FID at 300 °C or MS (Scan Range: m/z 40-400)[6][7] |

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.[6][8]

Data Presentation: Method Validation Parameters

Method validation is crucial to ensure that the analytical procedure is accurate, precise, and reliable. The following table summarizes typical performance data based on International Council for Harmonisation (ICH) guidelines.[9][10]

Validation ParameterHPLCGCAcceptance Criteria
Linearity (R²) > 0.999[11]> 0.999[9]R² ≥ 0.999
Limit of Detection (LOD) ~0.5 µg/mL[12]~0.2 ppm[13]S/N Ratio ≥ 3:1
Limit of Quantification (LOQ) ~1.5 µg/mL[12]~1.1 ppm[13]S/N Ratio ≥ 10:1
Accuracy (% Recovery) 99.5 - 101.2%[12]98.3 - 101.6%[9]98.0 - 102.0%
Precision (RSD%) < 2.0%[12]< 2.6%[9]RSD ≤ 2.0%

Note: The values presented are representative and can vary based on the specific instrumentation and conditions used.

Mandatory Visualizations

The following diagrams illustrate the general workflow for purity analysis and provide a logical framework for selecting the appropriate technique.

G cluster_workflow Purity Validation Workflow SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) SampleReceipt->SamplePrep Analysis Instrumental Analysis (HPLC or GC) SamplePrep->Analysis DataProcessing Data Processing (Peak Integration & Identification) Analysis->DataProcessing PurityCalc Purity Calculation (Area % or Standard Comparison) DataProcessing->PurityCalc Report Final Report Generation PurityCalc->Report G Start Method Selection for This compound Purity Question Are potential impurities thermally stable & volatile? Start->Question GC_Method GC Method Question->GC_Method  Yes   HPLC_Method HPLC Method Question->HPLC_Method  No / Unknown   GC_Advantages Advantages: • High Speed • Excellent for Volatile Impurities • High Sensitivity (ECD/MS) • Cost-Effective GC_Method->GC_Advantages HPLC_Advantages Advantages: • High Versatility • Best for Non-Volatile or  Thermally Labile Impurities • Room Temperature Operation HPLC_Method->HPLC_Advantages

References

A Comparative Analysis of the Electronic Properties of Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the electronic properties of the three structural isomers of nitrobenzonitrile: 2-nitrobenzonitrile, 3-nitrobenzonitrile (B78329), and 4-nitrobenzonitrile. The positioning of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups on the benzene (B151609) ring significantly influences the electronic structure of these molecules, leading to distinct physicochemical properties. Understanding these differences is crucial for applications in medicinal chemistry, materials science, and organic electronics.[1][2] This report synthesizes experimental data and computational findings to offer a clear comparison of these important chemical compounds.

Comparative Analysis of Electronic Properties

The electronic properties of the nitrobenzonitrile isomers, including their dipole moments, ionization potentials, electron affinities, and HOMO-LUMO gaps, are key determinants of their reactivity, intermolecular interactions, and potential for use in various applications. Density Functional Theory (DFT) calculations and experimental measurements provide a robust framework for quantifying and comparing these properties.

Table 1: Comparison of Electronic Properties of Nitrobenzonitrile Isomers

Property2-Nitrobenzonitrile (ortho)3-Nitrobenzonitrile (meta)This compound (para)
Dipole Moment (μ) [D] 6.01(4)3.59(3)1.6(2)
Ionization Potential (IP) [eV] 10.52 ± 0.05[2]10.57 ± 0.04[2]10.59 ± 0.05[1]
Electron Affinity (EA) [eV] 1.61 ± 0.101.57 ± 0.10[2]1.73 ± 0.10[1]
HOMO-LUMO Gap (ΔE) [eV] 5.56 (Calculated)[3]4.49 (Calculated)4.13 (Calculated)[4]

Note: Calculated HOMO-LUMO gap values are representative and can vary based on the computational method and basis set used.

Visualization of the Comparative Study Workflow

The following diagram outlines the logical workflow for a comprehensive comparative study of the electronic properties of nitrobenzonitrile isomers, integrating both experimental and computational approaches.

G cluster_isomers Nitrobezonitrile Isomers cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_properties Electronic Properties ortho 2-Nitrobenzonitrile mw_spec Microwave Spectroscopy ortho->mw_spec pe_spec Photoelectron Spectroscopy ortho->pe_spec uv_vis UV-Vis Spectroscopy ortho->uv_vis dft Density Functional Theory (DFT) ortho->dft meta 3-Nitrobenzonitrile meta->mw_spec meta->pe_spec meta->uv_vis meta->dft para This compound para->mw_spec para->pe_spec para->uv_vis para->dft dipole Dipole Moment mw_spec->dipole ip_ea Ionization Potential & Electron Affinity pe_spec->ip_ea homo_lumo HOMO-LUMO Gap uv_vis->homo_lumo Experimental Estimation td_dft Time-Dependent DFT (TD-DFT) dft->td_dft dft->dipole Calculated dft->ip_ea Calculated dft->homo_lumo Calculated td_dft->homo_lumo Excitation Energies

Workflow for the comparative study of nitrobenzonitrile isomers.

Experimental and Computational Protocols

The determination of the electronic properties of nitrobenzonitrile isomers relies on a combination of advanced experimental techniques and computational chemistry methods.

Experimental Protocols

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Dipole Moment Determination

This high-resolution spectroscopic technique is used to determine the rotational constants and dipole moments of molecules in the gas phase.[5][6]

  • Sample Preparation: A solid sample of the nitrobenzonitrile isomer is heated to produce a sufficient vapor pressure. This vapor is then seeded into a stream of an inert carrier gas, typically argon or neon.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the resulting spectrum.

  • Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a range of rotational transitions simultaneously.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak molecular emission is detected by a sensitive antenna.

  • Data Analysis: The FID signal is digitized and Fourier transformed to obtain the frequency-domain rotational spectrum. The precise frequencies of the rotational transitions are then fitted to a Hamiltonian model to extract the rotational constants. By applying a static electric field (Stark effect), the spectral lines split, and the magnitude of this splitting is directly related to the components of the molecular dipole moment.

Photoelectron Spectroscopy for Ionization Potential and Electron Affinity

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of molecules.[7] Anion photoelectron spectroscopy is used to determine electron affinities.

  • Sample Introduction: The sample is introduced into a high-vacuum chamber in the gas phase.

  • Ionization: The molecules are irradiated with a beam of monochromatic high-energy photons (typically UV or X-rays), causing the ejection of an electron.

  • Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

  • Data Analysis: The ionization potential is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. For electron affinity, a negative ion of the molecule is subjected to photodetachment, and the kinetic energy of the detached electron is measured.

UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.

  • Sample Preparation: A dilute solution of the nitrobenzonitrile isomer is prepared in a UV-transparent solvent (e.g., cyclohexane (B81311) or acetonitrile).

  • Spectral Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. A reference cuvette containing only the solvent is used to correct for solvent absorption.

  • Data Analysis: The wavelength of maximum absorbance (λmax) for the lowest energy transition is identified. The experimental HOMO-LUMO gap can be estimated from the onset of this absorption band.

Computational Protocols

Density Functional Theory (DFT) for Electronic Properties

DFT is a widely used quantum chemical method for calculating the electronic structure and properties of molecules.[4][8]

  • Structure Optimization: The initial molecular geometry of each isomer is built using molecular modeling software. A geometry optimization is then performed using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: A single-point energy calculation is then carried out on the optimized geometry to obtain various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is the difference between these two energies. Dipole moments are also calculated at this stage.

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis spectrum, a TD-DFT calculation is performed to compute the electronic excitation energies and oscillator strengths of the low-lying excited states. This provides a theoretical basis for interpreting the experimental UV-Vis spectrum. All calculations are typically performed using software packages like Gaussian.[8][9]

References

Navigating the Reactive Landscape of 4-Nitrobenzonitrile: A Comparative Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions involving substituted aromatic compounds is paramount for the rational design and synthesis of target molecules. This guide provides a comparative analysis of the regioselectivity of nucleophilic aromatic substitution, electrophilic aromatic substitution, and reduction reactions on 4-nitrobenzonitrile, supported by available experimental data and detailed protocols.

This compound, a versatile building block in organic synthesis, presents a fascinating case study in regioselectivity. The presence of two powerful electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, in a para-relationship on the benzene (B151609) ring profoundly influences the outcome of chemical transformations. This guide delves into the directing effects of these substituents in three major classes of aromatic reactions.

Nucleophilic Aromatic Substitution (SNA_r): A Complex Interplay of Factors

Nucleophilic aromatic substitution (SNA_r) on this compound is a nuanced process. The strong electron-withdrawing nature of both the nitro and cyano groups activates the aromatic ring towards nucleophilic attack. Theoretical studies and experimental observations indicate that the reaction of this compound with nucleophiles like sodium methoxide (B1231860) is not a straightforward substitution of a hydrogen atom.

Computational analyses of the reaction with sodium methoxide suggest a complex mechanism involving multiple additions of the methoxide nucleophile.[1] The initial attack can occur at both C1 (ipso to the cyano group) and C4 (ipso to the nitro group), with the LUMO (Lowest Unoccupied Molecular Orbital) showing significant lobes at these positions.[1] However, the reaction is highly sensitive to conditions, and simple substitution is not always the primary outcome.

Experimental Observations with Sodium Methoxide:

  • Addition of one equivalent of sodium methoxide resulted in no conversion.

  • Increasing the excess of sodium methoxide improved conversion, but the reaction did not proceed to completion even with 10 equivalents.

  • The presence of a small amount of methanol (B129727) significantly improved conversion.

  • All reactions that did proceed resulted in a clean mixture of the starting material and 4-methoxybenzonitrile, with no other detectable byproducts.[1]

This suggests that the mechanism is more intricate than a direct substitution, possibly involving intermediates that are stabilized or regenerated by the presence of a proton source like methanol.[1]

Electrophilic Aromatic Substitution: Deactivated Ring, Directed Substitution

The powerful deactivating nature of both the nitro and cyano groups makes electrophilic aromatic substitution on this compound a challenging transformation requiring forcing conditions. Both the -NO₂ and -CN groups are meta-directors. In the case of this compound, the positions meta to the nitro group are ortho to the cyano group, and the positions meta to the cyano group are ortho to the nitro group. Therefore, any electrophilic attack is directed to the positions ortho to either the nitro or cyano group (positions 2, 3, 5, and 6).

Due to the strong deactivation of the ring, there is a lack of specific experimental data in the readily available literature for successful electrophilic aromatic substitution reactions, such as nitration or halogenation, directly on this compound with reported yields and isomer distributions. It is generally understood that such reactions would be slow and require harsh conditions, potentially leading to low yields and complex product mixtures.

Reduction Reactions: High Regioselectivity for the Nitro Group

The reduction of this compound offers a clear example of high regioselectivity, with the nitro group being preferentially reduced over the cyano group under various conditions. This chemoselectivity is of significant synthetic utility, providing a straightforward route to 4-aminobenzonitrile (B131773), a valuable intermediate in the pharmaceutical and dye industries.

Several methods have been successfully employed for the selective reduction of the nitro group.

Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride in the presence of a proton source is a classic and effective method for the selective reduction of aromatic nitro compounds, even in the presence of other reducible functional groups like nitriles.

Experimental Protocol: Selective Reduction of this compound with SnCl₂

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide (B78521) solution.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid to the mixture with stirring.

    • The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is then made basic by the addition of a sodium hydroxide solution to precipitate the tin salts.

    • The product, 4-aminobenzonitrile, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the product.

While a specific yield for this reaction on this compound was not found in the immediate search results, this method is well-established for its high selectivity for the nitro group over the nitrile.

Catalytic Hydrogenation

Catalytic hydrogenation is another powerful and clean method for the selective reduction of the nitro group. The choice of catalyst and reaction conditions is crucial to achieve high selectivity.

Experimental Data: Gas-Phase Hydrogenation over Gold Catalysts

The gas-phase hydrogenation of this compound (p-NBN) to 4-aminobenzonitrile (p-ABN) has been demonstrated with high selectivity over supported gold catalysts.

Catalyst SupportMean Au Particle Size (nm)Selectivity to p-ABN (%)
CeO₂3-8>99
Fe₂O₃3-8>99
Fe₃O₄3-8>99
TiO₂3-8>99
ZrO₂3-8>99
Al₂O₃3-8>99

Table 1: Selectivity of p-ABN in the gas-phase hydrogenation of p-NBN over various supported gold catalysts.

This data clearly shows that catalytic hydrogenation can be a highly regioselective method for the reduction of the nitro group in this compound.

Logical Relationships and Experimental Workflows

The regioselectivity of reactions on this compound is governed by the electronic properties of the nitro and cyano substituents. The following diagrams illustrate the directing effects and a general workflow for the selective reduction.

Regioselectivity_Directing_Effects cluster_EAS Electrophilic Aromatic Substitution cluster_SNAr Nucleophilic Aromatic Substitution cluster_Reduction Reduction EAS_node This compound EAS_product Ortho/Meta Substitution (Deactivated) EAS_node->EAS_product Electrophile (E+) SNAr_node This compound SNAr_product Substitution at C1 or C4 (Activated) SNAr_node->SNAr_product Nucleophile (Nu-) Red_node This compound Red_product 4-Aminobenzonitrile (Selective Nitro Reduction) Red_node->Red_product Reducing Agent

Caption: Directing effects of substituents on this compound.

Selective_Reduction_Workflow start Start: this compound reaction Selective Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) start->reaction workup Workup (Neutralization, Extraction) reaction->workup product Product: 4-Aminobenzonitrile workup->product analysis Analysis (TLC, NMR, etc.) product->analysis

Caption: General workflow for the selective reduction of this compound.

Conclusion

The regioselectivity of reactions on this compound is a clear illustration of the powerful directing effects of electron-withdrawing groups. While electrophilic aromatic substitution is significantly hindered, nucleophilic aromatic substitution presents a complex mechanistic landscape. In contrast, reduction reactions exhibit high chemoselectivity, allowing for the efficient and specific transformation of the nitro group to an amine. This predictable regioselectivity in reduction makes this compound a valuable and reliable precursor for the synthesis of 4-aminobenzonitrile and its derivatives, which are crucial in various fields of chemical research and development. Further experimental studies are warranted to fully elucidate the quantitative aspects of regioselectivity in nucleophilic and electrophilic reactions on this important molecule.

References

A Comparative Guide to Quantum Mechanical Calculations of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for predicting molecular geometries, vibrational frequencies, and electronic properties with a good degree of accuracy.[1] This guide will delve into the methodologies for these calculations and compare the expected theoretical outcomes with experimental data.

Data Presentation

Molecular Geometry

The geometry of a molecule, defined by its bond lengths and angles, is a fundamental property that can be determined experimentally through techniques like X-ray crystallography and predicted with high accuracy by quantum mechanical calculations. For 4-Nitrobenzonitrile, DFT calculations are expected to provide a planar optimized structure.[2]

ParameterExperimental ValueCalculated Value (Representative)Method of Determination
Bond Lengths (Å)
C-C (aromatic)~1.39 ÅExpected ~1.39-1.41 ÅX-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
C-CNData not available in snippetsExpected ~1.45 ÅX-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
C≡NData not available in snippetsExpected ~1.15 ÅX-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
C-NO₂Data not available in snippetsExpected ~1.48 ÅX-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
N-OData not available in snippetsExpected ~1.22 ÅX-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
Bond Angles (°)
C-C-C (aromatic)~120°Expected ~118-121°X-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
C-C-CNData not available in snippetsExpected ~120°X-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
C-C-NO₂Data not available in snippetsExpected ~119°X-ray Crystallography / DFT (B3LYP/6-311++G(d,p))
O-N-OData not available in snippetsExpected ~124°X-ray Crystallography / DFT (B3LYP/6-311++G(d,p))

Note: Experimental values for bond lengths and angles of this compound can be found in crystallographic databases. The calculated values are representative expectations based on DFT calculations performed on similar aromatic nitro compounds.

Vibrational Frequencies

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. Quantum mechanical calculations can predict these vibrational frequencies. It is standard practice to scale the calculated frequencies to correct for anharmonicity and other approximations inherent in the theoretical models.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Frequency (Scaled, Representative)
C≡N stretch~2230~2230Expected ~2230-2240
NO₂ symmetric stretch~1350~1350Expected ~1340-1360
NO₂ asymmetric stretch~1530~1530Expected ~1520-1540
C-H stretch (aromatic)~3100-3000~3100-3000Expected ~3100-3050
C-C stretch (aromatic)~1600, ~1480~1600, ~1480Expected ~1590-1610, ~1470-1490

Note: The calculated frequencies are representative values expected from DFT (B3LYP/6-311++G(d,p)) calculations after applying a suitable scaling factor, based on studies of similar molecules like 4-chloro-3-nitrobenzonitrile (B1361363) and nitrobenzaldehydes.[3][4]

Electronic Properties

The electronic properties, such as the HOMO-LUMO gap and electronic transitions, determine the chemical reactivity and optical properties of a molecule. These can be investigated experimentally by UV-Vis spectroscopy and computationally by Time-Dependent DFT (TD-DFT).

ParameterExperimental ValueCalculated Value (Representative)Method of Determination
λ_max (nm)Data not available in snippetsExpected ~260-280 nmUV-Vis Spectroscopy / TD-DFT
HOMO-LUMO Gap (eV)Not directly measuredExpected ~4.5-5.5 eVCyclic Voltammetry (indirect) / DFT (B3LYP/6-311++G(d,p))

Note: The calculated values are representative expectations based on TD-DFT calculations on similar aromatic nitro compounds.

Experimental and Computational Protocols

Quantum Mechanical Calculations

The theoretical data presented in this guide are based on a standard and widely accepted computational methodology.

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a hybrid functional like B3LYP and a sufficiently large basis set, such as 6-311++G(d,p).

  • Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.

  • Electronic Property Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information on the excitation energies and oscillator strengths of electronic transitions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also obtained from the DFT calculations.

Experimental Determination
  • X-ray Crystallography: Single-crystal X-ray diffraction is the primary method for determining the precise bond lengths and angles of a molecule in the solid state.

  • FT-IR and FT-Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are used to measure the vibrational frequencies of a molecule. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

  • UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

Visualization of Computational Workflow and Comparative Logic

G Computational Workflow for Quantum Mechanical Calculations A Initial Molecular Structure (e.g., from chemical intuition or database) B Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) A->B C Optimized Molecular Geometry (Bond lengths, bond angles) B->C D Frequency Calculation B->D F Electronic Property Calculation (TD-DFT) C->F E Vibrational Frequencies (IR/Raman spectra prediction) D->E G Electronic Spectra (UV-Vis) HOMO-LUMO Gap F->G

Caption: A typical workflow for performing quantum mechanical calculations on a molecule like this compound.

G Logic of Comparing Theoretical and Experimental Data cluster_0 Theoretical Calculations cluster_1 Experimental Measurements A Quantum Mechanical Model (e.g., DFT/B3LYP) B Calculated Properties (Geometry, Frequencies, Spectra) A->B F Comparison and Validation B->F C Physical Sample of This compound D Experimental Techniques (X-ray, IR, Raman, UV-Vis) C->D E Measured Properties D->E E->F

Caption: The logical relationship between theoretical predictions and experimental validation for molecular properties.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Nitrobenzonitrile with related aromatic nitriles. The objective is to offer a comprehensive crystallographic benchmark for researchers engaged in the structural analysis of small organic molecules, particularly those relevant to drug design and materials science. This document presents key crystallographic data, detailed experimental protocols, and visual representations of the experimental workflow and comparative logic.

Comparative Crystallographic Data of Aromatic Nitriles

The crystallographic parameters of this compound are compared with its structural isomer, 3-Nitrobenzonitrile, the parent compound, Benzonitrile, and a halogenated derivative, 4-Chlorobenzonitrile. This comparison highlights the influence of substituent position and type on the crystal packing and unit cell dimensions.

ParameterThis compound3-NitrobenzonitrileBenzonitrile4-Chlorobenzonitrile
CSD Refcode PNBZNTNIBZON01BENZCNCLBENCN
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁/cP2₁/cP2₁/c
a (Å) 3.86411.53711.966.012
b (Å) 6.01217.6585.9821.984
c (Å) 14.2813.86410.746.012
α (°) 90909090
β (°) 95.8993.63113.2113.2
γ (°) 90909090
Volume (ų) 344.2785.1682.4754.9
Z 2444
Reference [1][2][3][4][5]

Experimental Protocols

The following section outlines a typical experimental protocol for the single-crystal X-ray diffraction analysis of aromatic nitriles like this compound. This protocol is a composite of standard practices in small-molecule crystallography.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.

  • Procedure: A saturated solution of this compound is prepared in a solvent such as ethanol (B145695) or acetone (B3395972) at room temperature. The solution is filtered to remove any insoluble impurities. The clear filtrate is then placed in a loosely covered vial or beaker, allowing for slow evaporation of the solvent over several days. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

Data Collection
  • Instrumentation: A suitable single-crystal X-ray diffractometer, such as a Bruker APEX II or Rigaku Oxford Diffraction Supernova, equipped with a CCD or CMOS detector is used.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is employed.

  • Temperature: Data is typically collected at a low temperature, around 100 K, to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The exposure time per frame is optimized based on the crystal's diffracting power.

Structure Solution and Refinement
  • Software: The collected diffraction data is processed using software packages like SHELXS or Olex2 for structure solution and SHELXL for refinement.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor and goodness-of-fit are used to assess the quality of the refined structure.

Visualizing the Crystallographic Workflow and Comparative Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow for single-crystal X-ray diffraction and the logical framework for comparing the crystallographic data.

experimental_workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation

Experimental workflow for single-crystal X-ray diffraction.

comparative_analysis cluster_alternatives Alternative Aromatic Nitriles cluster_parameters Crystallographic Parameters for Comparison Target This compound (Target Compound) Param1 Crystal System Target->Param1 Param2 Space Group Target->Param2 Param3 Unit Cell Dimensions (a, b, c, α, β, γ) Target->Param3 Param4 Volume (ų) Target->Param4 Param5 Molecules per Unit Cell (Z) Target->Param5 Alternative1 3-Nitrobenzonitrile (Isomer) Alternative1->Param1 Alternative1->Param2 Alternative1->Param3 Alternative1->Param4 Alternative1->Param5 Alternative2 Benzonitrile (Parent Compound) Alternative2->Param1 Alternative2->Param2 Alternative2->Param3 Alternative2->Param4 Alternative2->Param5 Alternative3 4-Chlorobenzonitrile (Halogenated Derivative) Alternative3->Param1 Alternative3->Param2 Alternative3->Param3 Alternative3->Param4 Alternative3->Param5

Logical framework for comparative crystallographic analysis.

References

A Comparative Analysis of the Biological Efficacy of 4-Nitrobenzonitrile Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 4-nitrobenzonitrile derivatives, focusing on their potential as anticancer agents. Due to the limited availability of direct comparative studies on a broad range of this compound derivatives, this analysis utilizes data from structurally analogous 4-substituted-3-nitrobenzamide compounds to provide insights into their structure-activity relationships and anticancer potential. The experimental data presented is based on robust in vitro assays, and the guide details the methodologies for reproducibility.

Data Presentation: Comparative Anticancer Activity

The in vitro growth inhibitory activities of a series of 4-substituted-3-nitrobenzamide derivatives were evaluated against three human cancer cell lines: HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia). The data is presented as GI50 values (the concentration required to inhibit cell growth by 50%), where a lower value indicates higher potency.[1][2]

Compound IDSubstitution at Amide NitrogenHCT-116 (GI50 µM)MDA-MB-435 (GI50 µM)HL-60 (GI50 µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the 4-isopropoxy-3-nitrobenzylamine (B1462180) scaffold. The inhibitory activities were evaluated by the SRB assay.[1]

Experimental Protocols

The primary method used to determine the anticancer activity of the compared compounds is the Sulforhodamine B (SRB) assay. This assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[3][4]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilution.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[3][4]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.

    • Allow the plates to air dry completely.[3]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[3][4]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.[3]

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[3]

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • The GI50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Mandatory Visualization

Synthetic and Bio-evaluation Workflow

G cluster_synthesis Chemical Synthesis cluster_bioevaluation Biological Evaluation Start Start Reactants 4-Hydroxy-3- nitrobenzaldehyde + Alkyl Halide Start->Reactants Reaction1 Williamson Ether Synthesis Reactants->Reaction1 Intermediate1 4-Alkoxy-3- nitrobenzaldehyde Reaction1->Intermediate1 Reaction2 Oxidation Intermediate1->Reaction2 Intermediate2 4-Alkoxy-3- nitrobenzoic Acid Reaction2->Intermediate2 Reaction3 Amidation Intermediate2->Reaction3 Product 4-Substituted-3- nitrobenzamide Derivatives Reaction3->Product Treatment Treatment with Synthesized Derivatives Product->Treatment Cell_Culture Cancer Cell Lines (e.g., HCT-116, MDA-MB-435, HL-60) Cell_Culture->Treatment Assay SRB Assay Treatment->Assay Data_Analysis GI50 Determination Assay->Data_Analysis Result Comparative Efficacy Data_Analysis->Result

Caption: Synthetic and bio-evaluation workflow for 4-substituted-3-nitrobenzamide derivatives.

Putative Signaling Pathways Targeted by Nitro-Substituted Anticancer Agents

Nitro-substituted compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTORC1 Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Transcription_Factors->Proliferation_Survival promotes PI3K->PIP3 phosphorylates Ras->Raf Nitro_Derivative Nitro_Derivative Nitro_Derivative->Akt inhibits Nitro_Derivative->ERK inhibits

Caption: Putative inhibition of PI3K/Akt/mTOR and Raf/MEK/ERK pathways by this compound derivatives.

References

A Comparative Guide to the Applications of 4-Nitrobenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 4-Nitrobenzonitrile, benchmarking its performance against alternative synthetic routes for key pharmaceutical intermediates. Experimental data, detailed protocols, and visual representations of synthetic pathways are presented to inform strategic decisions in drug development and process chemistry.

Synthesis of this compound: A Comparative Overview

This compound is a versatile intermediate, and its efficient synthesis is crucial for its application. Below is a comparison of common synthetic methods.

Data Presentation: Synthesis of this compound
MethodStarting MaterialKey ReagentsSolventTemperature (°C)TimeYield (%)Reference
Dehydration of p-Nitrobenzoic Acid Amidep-Nitrobenzoic acidp-Toluenesulfonamide (B41071), PCl₅, Pyridine (B92270)-200-205~30 min85-90--INVALID-LINK--
Ammoxidation of p-Nitrotoluenep-NitrotolueneNH₃, O₂, VPO catalyst (P/V=1.2)Gas Phase< 623 K-77 (selectivity) at 13% conversion--INVALID-LINK--
From 4-Nitrobenzaldehyde4-NitrobenzaldehydeHydroxylamine hydrochlorideDMSO1000.5 h82.3--INVALID-LINK--
From 4-Nitrostyrene4-NitrostyreneSodium nitrite (B80452), Iron(III) porphyrinAcetonitrile704 h80.7--INVALID-LINK--
Oxidation of 4-Aminobenzonitrile4-AminobenzonitrileSodium perborateAcetic acid--91--INVALID-LINK--
Experimental Protocols

Dehydration of p-Nitrobenzoic Acid Amide Derivative (from p-Nitrobenzoic Acid)

  • Materials: p-Nitrobenzoic acid (100.3 g, 0.6 mole), p-toluenesulfonamide (109.9 g, 0.64 mole), phosphorus pentachloride (262.2 g, 1.26 moles), pyridine (240 ml), 5% sodium hydroxide (B78521) solution.

  • Procedure:

    • Mix p-nitrobenzoic acid and p-toluenesulfonamide in a 1-L round-bottomed flask.

    • Add phosphorus pentachloride and stir.

    • Gently warm the mixture to initiate the reaction, then raise the temperature to 200–205°C until distillation ceases.

    • Cool the reaction mixture, add pyridine, and warm to dissolve the solids.

    • Cautiously add water to the solution and filter the resulting suspension.

    • Wash the solid with water and then stir with 5% sodium hydroxide solution for 30 minutes.

    • Filter, wash the solid with water, and dry to yield this compound (74.5–80 g, 85–90%).[1]

Ammoxidation of p-Nitrotoluene

  • Materials: p-Nitrotoluene (PNT), ammonia (B1221849) (NH₃), oxygen (O₂), vanadium phosphate (B84403) (VPO) catalyst.

  • Procedure:

    • The ammoxidation is carried out in a gas phase reactor.

    • Solid PNT is heated above its melting point and carried over the catalyst bed by a stream of nitrogen.

    • A feed of ammonia and oxygen is introduced into the reactor.

    • The reaction is maintained at a temperature below 623 K to prevent thermal decomposition of PNT.[2]

    • Over a bulk VPO catalyst with a P/V ratio of 1.2, a maximum selectivity of 77% for p-nitrobenzonitrile (PNB) is achieved at a PNT conversion of 13%.[2]

Logical Relationship: Synthesis of this compound

G Synthesis Routes to this compound A p-Nitrotoluene B p-Nitrobenzoic Acid A->B Oxidation C This compound A->C Ammoxidation B->C Amidation & Dehydration D 4-Aminobenzonitrile D->C Oxidation E 4-Nitrobenzaldehyde E->C From Aldehyde

Caption: Key synthetic pathways leading to this compound.

Core Application: Reduction to 4-Aminobenzonitrile

The primary application of this compound is its reduction to 4-aminobenzonitrile, a crucial building block for many pharmaceuticals. The efficiency of this reduction is paramount.

Data Presentation: Catalytic Reduction of Nitroarenes
SubstrateCatalystReducing AgentSolventTemperature (°C)TimeYield (%)Reference
This compound Pd/C H₂ Ethanol (B145695) RT - >95 (Typical) General Knowledge
This compound in-situ Cu⁰NPs Ammonia borane MeOH/H₂O 25 - >90 --INVALID-LINK--
p-Chloronitrobenzeneβ-Mo₂NH₂---100 (p-chloroaniline)--INVALID-LINK--
NitrobenzeneMn-1 complexH₂ (50 bar)Toluene13024 h59--INVALID-LINK--
4-NitrophenolAg/ZnO nanohybridNaBH₄WaterRT-- (k=0.316 min⁻¹)--INVALID-LINK--
4-NitrophenolCopper NanowiresNaBH₄WaterRT60 s99--INVALID-LINK--
Experimental Protocol: Catalytic Hydrogenation of this compound
  • Materials: this compound, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve this compound in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-aminobenzonitrile.

Experimental Workflow: Catalytic Reduction

G Workflow for Catalytic Reduction of this compound A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce Reducing Agent (e.g., H₂ gas) B->C D Reaction Monitoring C->D E Catalyst Filtration D->E F Solvent Evaporation E->F G 4-Aminobenzonitrile F->G

Caption: A typical experimental workflow for the catalytic reduction.

Application in Drug Synthesis: The Case of Valsartan

4-Aminobenzonitrile, derived from this compound, is a precursor to key fragments in the synthesis of angiotensin II receptor blockers like Valsartan. However, alternative routes that bypass the need for this compound exist, offering different synthetic strategies.

Alternative Synthetic Pathways to a Key Valsartan Intermediate

A key step in many Valsartan syntheses is the formation of a biphenyl (B1667301) structure. This can be achieved through various coupling reactions. One common intermediate is (S)-N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-valine benzyl (B1604629) ester.

Route 1: Suzuki Coupling with 2-Cyanophenylboronic Acid (Alternative to this compound derived fragments)

This route avoids the use of a pre-functionalized aniline (B41778) derived from this compound. Instead, a Suzuki coupling is employed to form the cyanobiphenyl moiety.

  • Starting Materials: A benzyl bromide derivative and 2-cyanophenylboronic acid.

  • Key Reaction: Palladium-catalyzed Suzuki coupling.

Route 2: Using 4-Bromobenzonitrile (B114466) as a Precursor

4-Bromobenzonitrile can be converted to 4-cyanophenylboronic acid, which is then used in a Suzuki coupling. This represents an alternative starting material to generate a key intermediate.

Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid from 4-Bromobenzonitrile
  • Materials: 4-Bromobenzonitrile (91 g, 0.50 mol), Tetrahydrofuran (THF, 1.1 L), 1.6 M n-butyllithium in hexane (B92381) (355 mL, 0.567 mol), Trimethyl borate (B1201080) (81 g, 0.78 mol), 4N HCl.

  • Procedure:

    • Dissolve 4-bromobenzonitrile in dry THF and cool to -100 °C.

    • Slowly add n-butyllithium, maintaining the temperature between -105 °C and -93 °C.

    • Add trimethyl borate and allow the reaction to warm to room temperature.

    • Acidify the reaction mixture with 4N HCl.

    • Extract with CH₂Cl₂/THF, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the crude product to yield 4-cyanophenylboronic acid (44.0 g, 59.9%).[3]

Signaling Pathways: Alternative Routes to a Valsartan Intermediate

G Alternative Synthetic Routes to a Key Valsartan Intermediate cluster_0 Route via this compound cluster_1 Alternative Routes A This compound B 4-Aminobenzonitrile A->B Reduction C Valsartan Intermediate Precursor B->C Further Elaboration G Valsartan Intermediate D 4-Bromobenzonitrile E 4-Cyanophenylboronic Acid D->E Borylation E->G Suzuki Coupling F Aryl Halide/Triflate F->G Suzuki Coupling H 4-Aminobenzonitrile (from other routes) H->G Coupling/Elaboration

Caption: Comparison of a synthetic strategy for a Valsartan intermediate.

Alternative Nitrile Introduction: The Sandmeyer Reaction

The Sandmeyer reaction provides a classical alternative for introducing a nitrile group onto an aromatic ring, starting from an aniline. This can be compared to a synthetic sequence involving nitration followed by reduction and then cyanation, or nitration followed by a reaction to introduce the nitrile.

Data Presentation: Comparison of Nitrile Synthesis Methods
MethodStarting MaterialKey ReagentsCatalystSolventTemperature (°C)Yield (%)Reference
Sandmeyer Cyanation 4-NitroanilineNaNO₂, H₂SO₄; then CuCN, KCN-0-5 (diazotization)-52-93 (for various anilines)--INVALID-LINK--
Nucleophilic Substitution 4-ChloronitrobenzeneNaCNDMF150-High (Typical)General Knowledge
From Amide 4-NitrobenzamideP₂O₅-HeatHigh (Typical)General Knowledge
Experimental Protocol: Sandmeyer Cyanation of an Aniline
  • Materials: Aniline derivative, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Copper(I) cyanide (CuCN), Potassium cyanide (KCN).

  • Procedure:

    • Dissolve the aniline in aqueous sulfuric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

    • Extract the product with an organic solvent, wash, dry, and purify.[4]

Logical Relationship: Introduction of a Nitrile Group

G Pathways for Nitrile Group Introduction A Aniline B Aryl Diazonium Salt A->B Diazotization (NaNO₂, H⁺) C Aryl Nitrile B->C Sandmeyer Reaction (CuCN) D Aryl Halide D->C Nucleophilic Substitution (NaCN) E Nitroarene E->A Reduction

Caption: Comparing Sandmeyer reaction with nucleophilic substitution.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of 4-aminobenzonitrile, a key component in several pharmaceuticals. This guide has provided a comparative analysis of its synthesis and its primary application in the reduction to the corresponding amine. Furthermore, alternative synthetic strategies, such as the use of 4-bromobenzonitrile in the synthesis of a Valsartan intermediate and the classical Sandmeyer reaction for nitrile introduction, have been presented. The choice of the optimal synthetic route will depend on factors such as substrate availability, cost of reagents, reaction conditions, and overall process efficiency. The data and protocols provided herein are intended to assist researchers in making informed decisions for their specific synthetic challenges.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 4-Nitrobenzonitrile, a compound requiring careful management due to its toxicity. Adherence to these protocols is critical for regulatory compliance and, most importantly, for the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as a toxic substance. It is fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] Therefore, stringent safety measures must be in place before handling this chemical for any purpose, including disposal.

Key Hazards:

  • Acute Toxicity (Oral): Fatal if swallowed.

  • Acute Toxicity (Dermal): Toxic in contact with skin.

  • Acute Toxicity (Inhalation): Toxic if inhaled.

  • Environmental Hazard: Harmful to aquatic life.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying their waste.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE. The selection of gloves is particularly critical due to the chemical's dermal toxicity. Butyl rubber gloves are recommended for handling nitro-compounds.[3] Nitrile gloves may offer splash protection but are not recommended for prolonged contact with aromatic or nitro-compounds.[3][4][5]

Glove Selection Guide for Handling Aromatic Nitro Compounds

Glove MaterialBreakthrough Time (General Rating)Recommendation
Butyl Rubber ExcellentRecommended for prolonged contact
Nitrile Rubber Fair to PoorSuitable for incidental splash only; change immediately upon contact[6][7][8]
Neoprene GoodSuitable for many acids and caustics, but specific data for nitroarenes should be consulted
Natural Latex PoorNot recommended for handling organic solvents or nitro-compounds

This table provides general guidance. Always consult the specific chemical resistance guide from your glove manufacturer.

In addition to proper gloves, standard laboratory PPE including safety goggles (or a face shield) and a lab coat is mandatory. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic").

Step 3: In-Laboratory Pre-Treatment (Considerations)

While direct disposal through a licensed waste management company is the standard procedure, in-laboratory pre-treatment to reduce toxicity may be considered in some research settings, provided the necessary expertise and equipment are available and it is permissible by your institution and local regulations. Any such treatment itself generates waste which must be properly disposed of.

Two potential chemical degradation pathways for this compound are:

  • Reduction of the Nitro Group: The nitro group is a key contributor to the compound's toxicity. Chemical reduction can convert it to a less toxic amino group. This is a common reaction in organic synthesis but would require careful planning and a full risk assessment if used for waste treatment.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This can also alter the toxicity profile of the compound.

Note: These are complex chemical reactions that should not be attempted for waste disposal without a validated protocol and the approval of your institution's environmental health and safety department.

Step 4: Storage and Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Do not accumulate more than one quart of acutely hazardous waste at any given time.[9]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • You will need to provide the Safety Data Sheet (SDS) for this compound to the waste disposal company.

  • For transportation, this compound is classified under UN number 3439 , proper shipping name NITRILES, SOLID, TOXIC, N.O.S. , Hazard Class 6.1, Packing Group II.[1]

Regulatory Framework: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11][12]

While this compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products, any waste containing it must be evaluated to determine if it meets the toxicity characteristic.[13][14][15] Given its high toxicity, it is prudent to manage it as an acutely hazardous waste. Your EHS department will provide the specific waste code to be used for disposal manifests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated, Labeled Container) ppe->segregate pretreatment_q Is In-Lab Pre-Treatment Permitted and Feasible? segregate->pretreatment_q pretreatment_yes Follow Approved Protocol (e.g., Reduction/Hydrolysis) pretreatment_q->pretreatment_yes Yes storage Step 3: Store in Satellite Accumulation Area pretreatment_q->storage No pretreatment_yes->storage contact_ehs Step 4: Contact EHS for Disposal storage->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and your local EHS department for guidance.

References

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